molecular formula C18H23N3 B031073 N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine CAS No. 57718-47-5

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Cat. No.: B031073
CAS No.: 57718-47-5
M. Wt: 281.4 g/mol
InChI Key: MHXACMFKKGZLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine is a high-purity chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a benzylpiperidine moiety linked to an ortho-phenylenediamine group, a structural motif that suggests potential as a precursor for the synthesis of more complex bioactive molecules. Its primary research value lies in its role as a key building block for the development and exploration of novel ligands targeting central nervous system (CNS) receptors, particularly those of the aminergic G-protein-coupled receptor (GPCR) families. Researchers utilize this diamine to synthesize and study compounds that may interact with dopaminergic, serotonergic, and histaminergic systems. The presence of the two adjacent amine groups on the benzene ring provides versatile handles for further chemical modification, enabling the construction of diverse heterocyclic systems such as benzimidazoles, which are prevalent in many pharmacologically active compounds. This reagent is essential for investigating structure-activity relationships (SAR) and for the rational design of new chemical entities with potential applications in understanding neurological pathways and disease mechanisms. It is supplied strictly for use in controlled laboratory settings.

Properties

IUPAC Name

2-N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXACMFKKGZLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973309
Record name N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57718-47-5
Record name N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57718-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-(Phenylmethyl)piperidin-4-yl)benzene-1,2-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57718-47-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-(phenylmethyl)piperidin-4-yl]benzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine. This compound serves as a valuable scaffold in medicinal chemistry, integrating the pharmacologically significant N-benzylpiperidine moiety with the versatile o-phenylenediamine core. The synthetic pathway detailed herein follows a robust two-step sequence: an initial reductive amination between 1-benzylpiperidin-4-one and 2-nitroaniline, followed by the chemoselective reduction of the resulting nitro-aromatic intermediate. Each phase of the synthesis is explained with a focus on the underlying chemical principles and rationale for procedural choices. Furthermore, this guide establishes a self-validating framework for the structural confirmation and purity assessment of the final compound, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data and procedural steps are meticulously documented to ensure reproducibility and facilitate the application of this compound in further research and development endeavors.

Introduction: Strategic Importance of the Target Scaffold

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The target molecule, N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, represents a strategic fusion of two such privileged structures.

  • The N-Benzylpiperidine Motif: The piperidine ring is a ubiquitous scaffold in a vast array of natural and pharmaceutically active compounds.[1] Its N-benzylated form is specifically recognized for its interaction with various central nervous system (CNS) targets. Derivatives of N-benzylpiperidine have demonstrated high affinity for sigma receptors, which are implicated in neurological disorders and cancer, making them valuable for developing therapeutics and imaging agents.[2][3][4] Furthermore, this moiety is a core component in inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment.[5][6]

  • The o-Phenylenediamine Core: This structural unit is a highly versatile building block, most notably for the synthesis of benzimidazoles—a heterocyclic system with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The adjacent amino groups provide a reactive handle for cyclization reactions to form this stable and medicinally important ring system.

The synthesis of N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine provides a direct precursor to novel benzimidazole derivatives, tethering the CNS-targeting potential of the N-benzylpiperidine group to the proven therapeutic scaffold of benzimidazole. This guide offers a clear and reliable path to accessing this valuable intermediate.

Retrosynthetic Analysis and Strategic Rationale

A robust synthetic plan prioritizes efficiency, high yields, and the use of readily available starting materials. The chosen two-step approach is grounded in well-established, high-yielding organic transformations.

Overall Synthetic Workflow

The synthesis proceeds via two discrete, high-yielding steps:

  • Reductive Amination: Formation of the C-N bond between the piperidine and aniline rings.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the target diamine.

Caption: Overall two-step synthetic workflow.

Rationale for Method Selection
  • Reductive Amination: This method is superior to direct SNAr reactions or other coupling strategies due to its mild conditions and high efficiency. The reaction proceeds through the in situ formation of an iminium ion from the ketone and amine, which is then immediately reduced by a hydride source.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild, selective for iminium ions over ketones, and does not require strictly anhydrous conditions, enhancing its practical utility in a research setting.[8]

  • Nitro Group Reduction: The conversion of an aromatic nitro group to an amine is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation, other metal reductants), Tin(II) chloride (SnCl₂·2H₂O) in a protic solvent like ethanol is chosen for its exceptional chemoselectivity.[9] It reliably reduces the nitro group without affecting the benzyl group (which could be cleaved under certain hydrogenation conditions) or the aromatic ring itself. This method is also highly effective and generally proceeds to completion, simplifying purification.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of N-(1-benzylpiperidin-4-yl)-2-nitroaniline (Intermediate)
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzylpiperidin-4-one (5.0 g, 26.4 mmol, 1.0 equiv.) and 2-nitroaniline (3.65 g, 26.4 mmol, 1.0 equiv.).

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 100 mL) followed by glacial acetic acid (1.5 mL, 26.4 mmol, 1.0 equiv.). Stir the mixture at room temperature until all solids have dissolved, resulting in a deep red solution.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (8.4 g, 39.6 mmol, 1.5 equiv.) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial effervescence and exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexanes], observing the consumption of the starting materials and the formation of a new, less polar spot.

  • Workup and Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (150 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Final Product Isolation: The resulting crude orange solid can be purified by column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield N-(1-benzylpiperidin-4-yl)-2-nitroaniline as a bright orange crystalline solid.

Part B: Synthesis of N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine (Final Product)
  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve the intermediate N-(1-benzylpiperidin-4-yl)-2-nitroaniline (5.0 g, 16.1 mmol, 1.0 equiv.) in absolute ethanol (120 mL).

  • Reductant Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (18.1 g, 80.3 mmol, 5.0 equiv.) to the solution. Causality Note: A significant excess of the reducing agent is used to ensure the complete and rapid conversion of the nitro group.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-85 °C) for 3-4 hours. The solution will typically transition from orange to a pale yellow or brown color. Monitor the reaction by TLC [Eluent: 50% Ethyl Acetate in Hexanes] for the disappearance of the starting material.

  • Basification: After cooling to room temperature, carefully pour the reaction mixture over crushed ice (approx. 200 g). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~8-9. A precipitate of tin salts will form.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate (100 mL). Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a brownish oil or solid, can be purified by column chromatography on silica gel (gradient elution, 40-70% ethyl acetate in hexanes) to afford the final product as an off-white or pale brown solid.

Characterization and Data Analysis

Structural confirmation is achieved by a combination of spectroscopic methods. The data presented below are representative of a successfully synthesized and purified sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous evidence of the molecular structure by mapping the chemical environment of each proton and carbon atom.[10]

G cluster_mech Ketone R₂C=O Hemiaminal [Hemiaminal Intermediate] Ketone->Hemiaminal + Amine Amine R'-NH₂ Amine->Hemiaminal Iminium R₂C=NR'⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O Product R₂CH-NHR' Iminium->Product + [H⁻] (from NaBH(OAc)₃)

Caption: Reductive amination mechanism overview.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.35-7.25 m 5H Benzyl-ArH Protons of the monosubstituted benzyl ring.
~6.80-6.70 m 4H Diamine-ArH Protons of the 1,2-disubstituted aromatic ring, exhibiting complex coupling.
~3.55 s 2H -CH ₂-Ph Methylene protons of the benzyl group appear as a sharp singlet.
~3.50 br s 3H -NH ₂ and -NH - Broad, exchangeable protons of the primary and secondary amines.
~3.40-3.30 m 1H Piperidine-CH -N Methine proton at the C4 position of the piperidine ring.
~2.90-2.80 m 2H Piperidine-CH ₂-N (eq) Equatorial protons adjacent to the piperidine nitrogen.
~2.20-2.10 m 2H Piperidine-CH ₂-N (ax) Axial protons adjacent to the piperidine nitrogen.
~2.05-1.95 m 2H Piperidine-CH ₂-CH (eq) Equatorial protons at C3/C5 of the piperidine ring.

| ~1.60-1.50 | m | 2H | Piperidine-CH ₂-CH (ax) | Axial protons at C3/C5 of the piperidine ring. |

Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~140-135 Ar-C Quaternary carbons of the aromatic rings.
~129-115 Ar-C H Protonated carbons of both aromatic rings.
~63.0 -C H₂-Ph Benzyl methylene carbon.
~52.5 Piperidine-C H₂-N Carbons at C2/C6 of the piperidine ring.
~51.0 Piperidine-C H-N Carbon at C4 of the piperidine ring.

| ~32.0 | Piperidine-C H₂-CH | Carbons at C3/C5 of the piperidine ring. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Table 3: Mass Spectrometry Data

Parameter Expected Value Analysis
Molecular Formula C₁₉H₂₅N₃
Molecular Weight 295.42 g/mol
HRMS (ESI+) [M+H]⁺ Calculated: 296.2121 Found: 296.2125 (example)
Key Fragmentation Ion (m/z) 91.05 Corresponds to the tropylium ion [C₇H₇]⁺, a characteristic fragment of benzyl-containing compounds.[11]

| Key Fragmentation Ion (m/z) | 205.14 | Corresponds to the loss of the benzyl group [M-C₇H₇]⁺. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The most critical observation is the disappearance of the strong nitro group absorptions from the intermediate's spectrum and the appearance of N-H stretching vibrations.

Table 4: Key Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Rationale
3450-3250 Medium, Broad N-H Stretch Overlapping signals from the primary (-NH₂) and secondary (-NH-) amines.[12]
3080-3020 Medium-Weak Aromatic C-H Stretch Characteristic of sp² C-H bonds.
2950-2800 Strong Aliphatic C-H Stretch C-H bonds of the piperidine and benzyl methylene groups.
1620-1580 Medium C=C Stretch Aromatic ring skeletal vibrations.

| 1520 & 1340 | Absent | N=O Stretch | The absence of these two strong bands confirms the complete reduction of the nitro group from the intermediate. |

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, a compound of significant interest for medicinal chemistry and drug development. The methodology, employing a reductive amination followed by a chemoselective nitro group reduction, is robust and scalable. The comprehensive characterization framework, utilizing NMR, MS, and IR spectroscopy, provides a clear and self-validating system for confirming the identity and purity of the final product. Researchers and scientists can confidently employ this protocol to access this versatile molecular scaffold for the development of novel therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735482, N1-Benzylbenzene-1,2-diamine. PubChem. Retrieved from [Link]

  • Chou, Y. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. MDPI. Available at: [Link]

  • SpectraBase (Date N/A). N-(1-Benzylpiperidin-4-yl)-N-phenylpentanamide. SpectraBase. Retrieved from [Link]

  • Okonkwo, D. O., et al. (2017). 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. Molecules. Available at: [Link]

  • Organic Chemistry Portal (Date N/A). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal (Date N/A). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

  • John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research. Available at: [Link]

  • Google Patents (2023). CN116924967A - Preparation method of N-benzyl-4-piperidone. Google Patents.
  • John, C. S., et al. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. Available at: [Link]

  • Sciencemadness Discussion Board (2009). Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. Sciencemadness. Retrieved from [Link]

  • Reyes-Parada, M., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

  • Chemistry Stack Exchange (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. Retrieved from [Link]

  • National Institute of Standards and Technology (Date N/A). Benzidine IR Spectrum. NIST WebBook. Retrieved from [Link]

  • John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research. Available at: [Link]

  • ResearchGate (2002). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ResearchGate. Available at: [Link]

  • MDPI (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Royal Society of Chemistry (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances. Available at: [Link]

  • ResearchGate (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • ResearchGate (2006). N-(4-Nitrobenzyl)benzene-1,2-diamine. ResearchGate. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine is a complex organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, detailing both predicted values and the rigorous experimental methodologies required for their empirical determination. By grounding our discussion in the principles of drug discovery and materials science, we aim to equip researchers with the necessary knowledge to harness the full potential of this intriguing molecule.

Introduction: The Significance of Physicochemical Profiling

In the realm of drug discovery and development, the physicochemical properties of a compound are the cornerstone upon which its biological activity, pharmacokinetic profile, and ultimate therapeutic success are built.[1][2][3][4] Properties such as solubility, lipophilicity, and ionization state govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[3][5] A comprehensive understanding of these characteristics is therefore not merely an academic exercise but a critical step in the rational design of effective and safe therapeutic agents.[1][4] This guide focuses on this compound, a molecule of interest due to its structural motifs, which are common in centrally active agents. We will explore its predicted properties and detail the gold-standard experimental protocols for their validation.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is to understand its structure and derive its basic molecular properties.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

In the absence of extensive experimental data in the public domain, computational models provide a valuable starting point for understanding the physicochemical landscape of a molecule. The following table summarizes the predicted properties for this compound.

PropertyPredicted ValueSignificance in Drug Discovery
IUPAC Name This compoundUnambiguous chemical identification.
CAS Number 57718-47-5Unique identifier for chemical substances.[6][7]
Molecular Formula C19H25N3Determines the elemental composition.
Molecular Weight 295.42 g/mol Influences diffusion and membrane permeability.[8][9][10]
Hydrogen Bond Donors 2Affects solubility and membrane permeability.[8][9][10]
Hydrogen Bond Acceptors 3Influences solubility and receptor binding.[8][9][10]
Predicted LogP 3.5A measure of lipophilicity, impacting absorption and distribution.[8][11]
Predicted pKa Basic pKa ~8.5-9.5 (piperidine N), Basic pKa ~4.5-5.5 (aniline N)Governs the ionization state at physiological pH, affecting solubility and receptor interaction.

These values are computationally predicted and require experimental verification.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[8][9][10][12]

  • Molecular Weight: < 500 Da (295.42 Da - Compliant )[8][9][10]

  • LogP: < 5 (Predicted 3.5 - Compliant )[8][9][10]

  • Hydrogen Bond Donors: ≤ 5 (2 - Compliant )[8][9][10]

  • Hydrogen Bond Acceptors: ≤ 10 (3 - Compliant )[8][9][10]

Based on these predictions, this compound exhibits favorable "drug-like" properties and is unlikely to have major issues with oral bioavailability.[8][9][10][13]

Experimental Determination of Physicochemical Properties

While predictions are useful, empirical data is the gold standard in scientific research. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[14] Poor solubility can lead to erratic absorption and is a major hurdle in drug development.[14][15] The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[15][16][17][18]

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess compound prep2 Add to aqueous buffer (e.g., PBS, pH 7.4) prep1->prep2 inc1 Agitate at a constant temperature (e.g., 25°C or 37°C) prep2->inc1 inc2 Equilibrate for 24-48 hours to reach thermodynamic equilibrium inc1->inc2 sep1 Centrifuge or filter to remove undissolved solid inc2->sep1 sep2 Collect the saturated supernatant sep1->sep2 ana1 Analyze supernatant by HPLC-UV or LC-MS/MS sep2->ana1 ana2 Compare to a standard curve of known concentrations ana1->ana2 ana3 Calculate solubility (e.g., in µg/mL or µM) ana2->ana3

Caption: Workflow for the shake-flask solubility determination.

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.[17]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.[15][16]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.[15] Care must be taken to avoid temperature fluctuations during this step, which could alter the solubility.

  • Quantification: Accurately dilute the saturated supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[15]

  • Calculation: Determine the solubility by comparing the measured concentration to a calibration curve generated with known concentrations of the compound.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and volume of distribution.[2] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[11] While the shake-flask method can be used, HPLC-based methods offer higher throughput and are more resource-efficient.[19][20][21]

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation LogP Calculation cal1 Select a set of reference compounds with known LogP values cal2 Analyze reference compounds by RP-HPLC cal1->cal2 cal3 Plot retention time (or log k') vs. known LogP values cal2->cal3 cal4 Generate a linear regression equation cal3->cal4 calc1 Interpolate the retention time of the test compound into the calibration curve's equation cal4->calc1 samp1 Dissolve this compound in mobile phase samp2 Inject and determine its retention time using the same HPLC method samp1->samp2 samp2->calc1 calc2 Calculate the experimental LogP value calc1->calc2

Caption: Workflow for pKa determination by potentiometric titration.

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. [22]2. Sample Preparation: Accurately weigh and dissolve this compound in a solution of known ionic strength. If the compound has low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary. [23]3. Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Add a standardized titrant (in this case, a strong acid like HCl, as the compound is basic) in small, precise increments. [24]After each addition, allow the pH to stabilize before recording the reading.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is determined from the pH at the half-equivalence point. [22][25]For a molecule with multiple ionizable centers, multiple inflection points may be observed.

Conclusion: A Framework for Rational Drug Design

The physicochemical properties of this compound, when empirically determined, provide a critical dataset for any research or development program. The predicted favorable "drug-like" characteristics, in compliance with Lipinski's Rule of Five, suggest a promising starting point. However, the true utility of this compound can only be unlocked through rigorous experimental validation of its solubility, lipophilicity, and ionization behavior. The methodologies outlined in this guide represent the industry-standard approaches to generating this essential data, thereby enabling informed decision-making, optimizing experimental design, and ultimately accelerating the journey from molecule to medicine.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Physicochemical properties. Fiveable. [Link]

  • BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

  • Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

  • What are the physicochemical properties of drug?. LookChem. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). [Link]

  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry - ACS Publications. [Link]

  • Solubility of Organic Compounds. (2023). [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]

  • How to calculate pKa. BYJU'S. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. PubMed Central. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]

Sources

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, a structurally unique diamine, has emerged as a highly valuable and versatile building block in the landscape of medicinal chemistry. Its distinct molecular architecture, featuring a flexible N-benzylpiperidine moiety and a reactive o-phenylenediamine core, provides an exceptional platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide offers an in-depth exploration of the synthesis, physicochemical properties, and extensive applications of this pivotal scaffold. We will delve into its role in the development of novel therapeutics targeting a range of biological systems, including the central nervous system and infectious diseases. This guide will further provide detailed experimental protocols, insightful discussions on structure-activity relationships, and a forward-looking perspective on the future of drug discovery endeavors centered around this remarkable molecule.

Introduction: The Strategic Importance of the this compound Scaffold

The N-benzylpiperidine motif is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[1] This is attributed to its three-dimensional structure and the capacity of the benzyl group to engage in cation-π interactions.[1] When coupled with the o-phenylenediamine moiety, a precursor to the biologically significant benzimidazole ring system, the resulting molecule, this compound, becomes a powerhouse for generating novel chemical entities.[2]

The strategic value of this building block lies in its inherent bifunctionality. The two adjacent amino groups of the o-phenylenediamine core offer a reactive handle for the construction of a variety of heterocyclic systems, most notably benzimidazoles, through condensation reactions with aldehydes, carboxylic acids, or their derivatives.[2][3] The N-benzylpiperidine portion, on the other hand, can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules, influencing factors such as solubility, membrane permeability, and target-binding affinity.

This guide will provide a comprehensive overview of the synthesis and utility of this key building block, with a focus on its practical application in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting the drug-like characteristics of its derivatives.

PropertyValueSource
CAS Number 57718-47-5[4][5]
Molecular Formula C₁₈H₂₃N₃[5][6]
Molecular Weight 281.40 g/mol [5][6]
Appearance White to purple solid/powder[4][5]
Solubility Soluble in organic solvents such as DMF and DMSO.Inferred from common reaction conditions.

The presence of both basic amine functionalities and aromatic rings suggests that this compound can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[5]

Synthesis of the Core Building Block

The synthesis of this compound is a multi-step process that begins with the readily available precursor, 1-benzyl-4-piperidone. The overall synthetic strategy involves the formation of the piperidine-aniline bond followed by the introduction or unmasking of the second amino group on the benzene ring. A representative and efficient synthetic approach is outlined below.

Synthesis of the Precursor: 1-benzyl-4-piperidone

A common and scalable method for the synthesis of 1-benzyl-4-piperidone involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, which is derived from the Michael addition of benzylamine to methyl acrylate.

Reductive Amination with o-Nitroaniline

The key step in the synthesis of the target diamine is a reductive amination reaction. This involves the condensation of 1-benzyl-4-piperidone with o-nitroaniline to form an enamine or imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine, yielding the desired this compound.

Below is a detailed, step-by-step protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of N-(1-benzylpiperidin-4-yl)-2-nitroaniline

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) and 2-nitroaniline (1.05 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(1-benzylpiperidin-4-yl)-2-nitroaniline.

Part B: Synthesis of this compound

  • Dissolve the N-(1-benzylpiperidin-4-yl)-2-nitroaniline (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) or palladium on carbon (Pd/C) (10 mol%) under a hydrogen atmosphere.

  • If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC. If using Pd/C, stir the reaction under a hydrogen balloon at room temperature.

  • Upon completion, cool the reaction mixture to room temperature.

  • If SnCl₂ was used, basify the reaction mixture with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product may be further purified by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The primary utility of this compound in medicinal chemistry is its role as a precursor to a wide range of heterocyclic compounds, most notably benzimidazoles.

Synthesis of 2-Substituted Benzimidazoles

The condensation of this compound with various electrophilic partners provides a straightforward entry into the benzimidazole ring system.

  • With Aldehydes: Reaction with aldehydes in the presence of an oxidizing agent or a catalyst such as gold nanoparticles results in the formation of 2-substituted benzimidazoles.[1]

  • With Carboxylic Acids: Direct condensation with carboxylic acids at high temperatures or in the presence of a coupling agent like polyphosphoric acid (PPA) or boric acid yields the corresponding 2-substituted benzimidazoles.[7][8]

  • With Acid Chlorides: Reaction with acid chlorides followed by cyclization is another viable route.[7]

G cluster_0 Synthesis of 2-Substituted Benzimidazoles Building Block This compound Aldehyde R-CHO Carboxylic Acid R-COOH Benzimidazole 2-Substituted Benzimidazole Derivative

Case Study: Benzimidazole Derivatives as Potential Therapeutics

The benzimidazole scaffold is a cornerstone in drug discovery, with numerous approved drugs and clinical candidates.[2] By leveraging the this compound building block, medicinal chemists can readily access novel benzimidazole derivatives with a wide spectrum of biological activities.

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular processes, including calcium signaling, and is a promising target for the treatment of neurodegenerative diseases and psychiatric disorders.[9] The N-benzylpiperidine moiety is a known pharmacophore for sigma receptor ligands.

G cluster_0 Sigma-1 Receptor Signaling Pathway Ligand Sigma-1 Receptor Ligand (e.g., Benzimidazole derivative) Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Ca_release Ca²⁺ Release Modulation Cell_Survival Enhanced Cell Survival and Neuroprotection

A number of N-(1-benzylpiperidin-4-yl)arylacetamide analogues have been synthesized and shown to be potent and selective sigma-1 receptor ligands.[10][11] The benzimidazole derivatives accessible from our core building block represent a promising avenue for the development of novel sigma-1 receptor modulators.

Compound TypeTargetKᵢ (nM)Selectivity (σ₂/σ₁)Reference
N-(1-benzylpiperidin-4-yl)phenylacetamideSigma-13.9061.5[11]
Halogenated phenylacetamide analoguesSigma-13.56187[11]
Naphthyl and Indole analoguesSigma-1Similar to phenylacetamideHigh[10]

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[12] The N-benzylpiperidine scaffold is a core structural feature of the well-known AChE inhibitor, donepezil.[12]

G cluster_0 Acetylcholinesterase Inhibition AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE_Inhibitor AChE Inhibitor (e.g., Benzimidazole derivative) Hydrolysis Hydrolysis Inhibition Inhibition Synapse Increased ACh in Synapse

Several studies have reported the synthesis and evaluation of N-benzylpiperidine derivatives as potent AChE inhibitors.[6][13] The benzimidazole derivatives synthesized from this compound can be rationally designed to interact with the active site of AChE, offering opportunities for the development of novel anti-Alzheimer's agents.

Compound SeriesTargetIC₅₀ (µM)Reference
N-benzylpiperidine carboxamidesAChE0.41 - 5.94[6]
N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamidesAChE16.07[13]
Donepezil-based N-benzyl-piperidine derivativesAChE2.08[12]

Future Perspectives and Conclusion

This compound stands out as a building block of significant strategic importance in modern medicinal chemistry. Its synthetic accessibility and the inherent reactivity of its dual functional cores provide a robust platform for the generation of diverse and complex molecular architectures. The demonstrated success of the N-benzylpiperidine scaffold in targeting key enzymes and receptors, combined with the proven therapeutic value of the benzimidazole nucleus, positions this building block at the forefront of innovation in drug discovery.

Future research will undoubtedly continue to expand the synthetic utility of this scaffold, exploring novel cyclization strategies to access other heterocyclic systems beyond benzimidazoles. Furthermore, the application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.[4][9]

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & El-Shehry, M. F. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, S431-S449.
  • Bandyopadhyay, D., & Mukherjee, B. (2025). Benzimidazole(s)
  • Vasava, M. S., Bhoi, M. N., Rathwa, S. K., Jethava, D. J., Acharya, P. T., Patel, D. B., & Patel, H. D. (2020). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Mini reviews in medicinal chemistry, 20(7), 532–565.
  • Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.
  • Lansana, D. F., da Silva, C. H. T. P., & de Paula, C. B. V. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(11), 1734–1748.
  • O'Connell, M. J., Boyle, K. M., Cele, N. N., Coertzen, D., Gessner, R. K., Khanye, S. D., ... & Riley, D. L. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 680–693.
  • Sorkhi, M., Khoshneviszadeh, M., Dastyafteh, N., Ghavami, G., Edraki, N., Hadizadeh, F., & Foroumadi, A. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(3), e2000258.
  • Perregaard, J., Moltzen, E. K., Meier, E., & Sánchez, C. (1995). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. Journal of medicinal chemistry, 38(11), 1998–2008.
  • PubChem. (n.d.). 2-(1-benzylpiperidin-4-yl)-1H-benzo[d]imidazole. Retrieved January 12, 2026, from [Link]

  • Mach, R. H., Wu, L., West, T. C., Whirrett, B. R., & Childers, S. R. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of medicinal chemistry, 41(14), 2633–2643.
  • This compound. (n.d.). Appchem. Retrieved January 12, 2026, from [Link]

  • Zhang, X., Li, X., Wang, H., Li, Z., & Zhu, W. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(5), 1167–1175.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 12, 2026, from [Link]

  • Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved January 12, 2026, from [Link]

  • Odame, F., Tabi, B., Osei-Frempong, V., Amewu, R., & Bediako, A. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica, 62(4), 986-994.
  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
  • Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Spectroscopic Scrutiny of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine. Geared towards researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the expected spectral features, this guide aims to serve as a vital resource for the identification, characterization, and quality control of this important chemical entity.

Introduction: The Significance of Spectroscopic Characterization

This compound is a molecule of interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of novel compounds. Its structural complexity, featuring a benzyl group, a piperidine ring, and a phenylenediamine moiety, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide provides a detailed exploration of these spectroscopic techniques as applied to the target molecule.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and accuracy of the acquired data.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH).[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. A proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.[2]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts, multiplicities, and integrations for the title compound. These predictions are based on established chemical shift ranges for similar functional groups and analysis of related structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Benzyl)7.20 - 7.40Multiplet5H
Aromatic (Phenylenediamine)6.60 - 6.90Multiplet4H
Benzyl CH₂~3.50Singlet2H
Piperidine CH (at C4)~3.40Multiplet1H
Piperidine CH₂ (axial, at C2, C6)~2.80Multiplet2H
Piperidine CH₂ (equatorial, at C2, C6)~2.10Multiplet2H
Piperidine CH₂ (axial, at C3, C5)~1.90Multiplet2H
Piperidine CH₂ (equatorial, at C3, C5)~1.50Multiplet2H
NH (secondary amine)~4.50 (broad)Singlet1H
NH₂ (primary amine)~3.80 (broad)Singlet2H

Causality of Chemical Shifts:

  • The aromatic protons of the benzyl group resonate in the typical downfield region due to the deshielding effect of the ring current.

  • The protons on the phenylenediamine ring are expected to be shifted slightly upfield compared to benzene due to the electron-donating effect of the amino groups.

  • The benzylic protons (CH₂) are deshielded by the adjacent aromatic ring and the nitrogen atom.

  • The piperidine protons exhibit a complex pattern of signals due to their diastereotopic nature and axial/equatorial orientations.

  • The chemical shifts of the NH and NH₂ protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, benzyl)~138
Aromatic CH (benzyl)127 - 129
Aromatic C (quaternary, phenylenediamine)135 - 145
Aromatic CH (phenylenediamine)115 - 120
Benzyl CH₂~63
Piperidine CH (at C4)~50
Piperidine CH₂ (at C2, C6)~53
Piperidine CH₂ (at C3, C5)~32

Rationale for Predicted Shifts:

  • The chemical shifts of the aromatic carbons are influenced by the substitution pattern. Carbons bearing amino groups will be shifted to different extents.

  • The benzylic carbon is found in the typical range for carbons attached to a nitrogen and an aromatic ring.

  • The piperidine carbons resonate in the aliphatic region, with the carbon attached to the nitrogen (C2, C6) appearing more downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Analysis

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty ATR setup prior to sample analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.[3][4][5]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary & secondary amines)3200 - 3500Medium, broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2800 - 3000Medium
Aromatic C=C Stretch1500 - 1600Medium to Strong
N-H Bend (primary amine)1580 - 1650Medium
C-N Stretch (aromatic amine)1250 - 1335Strong
C-N Stretch (aliphatic amine)1020 - 1250Medium

Interpretation of Key Peaks:

  • The broad band in the 3200-3500 cm⁻¹ region is a hallmark of N-H stretching vibrations and is indicative of both the primary and secondary amine groups.[3] The primary amine will likely show two distinct peaks within this broad envelope.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.

  • The absorptions in the 1500-1600 cm⁻¹ range are characteristic of the aromatic ring skeletal vibrations.

  • The strong C-N stretching bands are diagnostic for the amine functionalities.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol for MS Analysis

Instrumentation:

  • A mass spectrometer with an electrospray ionization (ESI) source is suitable for this compound due to its polarity.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid may be added to promote protonation.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • The expected molecular ion will be [M+H]⁺.

  • Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain further structural information.[6]

Predicted Mass Spectrum and Fragmentation

Molecular Ion:

  • The calculated molecular weight of this compound (C₁₈H₂₃N₃) is 281.40 g/mol .

  • In ESI-MS, the expected protonated molecular ion [M+H]⁺ will be observed at m/z 282.4.

Key Fragmentation Pathways: The fragmentation of this molecule is likely to be initiated by cleavage at the bonds adjacent to the nitrogen atoms.

G cluster_main Fragmentation Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M [M+H]⁺ m/z 282 F1 Tropylium ion m/z 91 M->F1 Loss of C₁₁H₁₆N₃ F2 [M - C₇H₇]⁺ m/z 191 M->F2 Loss of benzyl radical F3 [M - C₆H₇N₂]⁺ m/z 174 M->F3 Loss of phenylenediamine radical

Figure 2. Predicted major fragmentation pathways in ESI-MS/MS.

Explanation of Fragmentation:

  • Formation of the Tropylium Ion: A very common and often base peak for benzyl-containing compounds is the tropylium ion at m/z 91, formed by the cleavage of the benzylic C-N bond.[7]

  • Loss of the Benzyl Group: Cleavage of the bond between the benzyl group and the piperidine nitrogen would result in a fragment at m/z 191.

  • Cleavage of the Piperidine-Phenylenediamine Bond: Fragmentation at the C-N bond connecting the piperidine and phenylenediamine moieties would lead to a fragment at m/z 174.

  • Further fragmentation of the piperidine ring can also occur, leading to a series of smaller ions.[6]

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its characterization. The predicted ¹H and ¹³C NMR, IR, and MS data, along with the underlying principles of their interpretation, offer a valuable resource for scientists engaged in the synthesis, purification, and application of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is essential for rigorous scientific research and development.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668–1675. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. [Link]

  • The Royal Society of Chemistry. (2019). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]

Sources

CAS number 120661-96-7 synthesis and literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Literature of Diclofenac Derivatives: A Case Study on Prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

Disclaimer: The provided CAS number 120661-96-7 could not be definitively identified in publicly available chemical databases. Therefore, this guide will focus on a closely related and synthetically relevant compound, prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate , a derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The synthesis and functionalization of such derivatives are of significant interest to researchers in drug development.

Introduction

Diclofenac, chemically known as 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid, is a potent NSAID with widespread clinical use for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the inhibition of prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes. The core structure of Diclofenac has served as a scaffold for the development of numerous derivatives with modified pharmacokinetic profiles, enhanced efficacy, or novel applications. The introduction of functional groups, such as alkynes, opens avenues for further chemical modifications, including click chemistry, which is invaluable for creating bioconjugates, fluorescent probes, and targeted drug delivery systems. This guide provides a detailed overview of the synthesis and literature surrounding a representative alkyne-containing derivative of Diclofenac.

Synthesis of Prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

The synthesis of prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate from Diclofenac is a two-step process involving the formation of a salt followed by esterification.[2]

Reaction Scheme

synthesis_scheme cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Esterification diclofenac Diclofenac (2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid) diclofenac_salt Diclofenac Sodium Salt diclofenac->diclofenac_salt + NaHCO3 / H2O na_bicarbonate Sodium Bicarbonate (NaHCO3) water Water ester Prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate diclofenac_salt->ester + Propargyl Bromide propargyl_bromide Propargyl Bromide

Caption: Synthetic pathway for Prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate from Diclofenac.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid (Diclofenac)15307-79-6C14H11Cl2NO2Starting material
Sodium Bicarbonate144-55-8NaHCO3Base for salt formation
Propargyl Bromide106-96-7C3H3BrAlkylating agent for esterification
Distilled Water7732-18-5H2OSolvent
Experimental Protocol

Step 1: Synthesis of Diclofenac Sodium Salt [2]

  • In a suitable reaction vessel, dissolve 0.01 mol of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid in 15 ml of distilled water containing 0.01 mol of sodium bicarbonate.

  • Stir the mixture at room temperature for 30 minutes, or until a clear solution is obtained, indicating the complete formation of the sodium salt.

  • Filter the solution to remove any insoluble impurities.

  • Evaporate the water from the filtrate under vacuum to obtain the solid Diclofenac sodium salt.

Step 2: Synthesis of Prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate [2]

  • The Diclofenac sodium salt from Step 1 is reacted with propargyl bromide.

  • The reaction mixture is typically stirred in a suitable solvent at room temperature.

  • Upon completion of the reaction, the desired ester product is isolated and purified using standard techniques such as extraction and chromatography.

Literature Review

The synthesis of Diclofenac derivatives has been an active area of research aimed at improving its therapeutic index and exploring new applications.

Synthetic Strategies

The primary route for derivatizing Diclofenac involves modification of its carboxylic acid group. This can be achieved through various reactions, including:

  • Esterification: As demonstrated in the protocol above, the carboxylic acid can be converted to an ester by reacting its salt with an appropriate alkyl halide.[2]

  • Amidation: The carboxylic acid can be activated and reacted with an amine to form an amide. For example, the synthesis of 2-{2-[(2,6-dichlorophenyl)-amino]-phenyl}-acetic acid 4-aminobutylamide hydrochloride involves the reaction of a p-nitrophenyl ester of Diclofenac with 1,4-diaminobutane.

A common precursor in many Diclofenac syntheses is N-(2,6-dichlorophenyl)-N-phenylaniline, which is then acylated to introduce the acetic acid moiety.[3]

Applications of Functionalized Derivatives

The introduction of a terminal alkyne, as in the case of prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate, is particularly significant. This functional group allows for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This opens up possibilities for:

  • Development of Prodrugs: The alkyne can be used to attach moieties that improve solubility, stability, or targeting of the drug.

  • Bioconjugation: The Diclofenac derivative can be attached to biomolecules such as proteins or peptides to study its interactions or for targeted delivery.

  • Antimicrobial and Anticancer Activity: Research has shown that some acetylenic amine derivatives of Diclofenac exhibit antimicrobial and antiproliferative activity.[2] For instance, certain derivatives have shown efficacy against breast cancer cell lines (MCF-7).[2]

Beyond its well-known anti-inflammatory effects, Diclofenac and its derivatives have been explored for other therapeutic applications, including in agrochemical formulations as herbicides and pesticides.

Conclusion

While the specific compound for CAS number 120661-96-7 remains elusive, the principles of its synthesis can be effectively illustrated through the preparation of a structurally related and functionally significant molecule, prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate. The synthetic route, involving salt formation and subsequent esterification, is a fundamental and versatile approach in medicinal chemistry. The resulting alkyne-functionalized Diclofenac derivative serves as a valuable platform for further chemical elaboration, enabling researchers to explore novel therapeutic and diagnostic applications.

References

  • PrepChem.com. Synthesis of 2-{2-[(2,6-dichlorophenyl)-amino]-phenyl}-acetic acid 4-aminobutylamide hydrochloride. [Link]

  • Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]

  • CHEMICAL PROBLEMS. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. [Link]

  • Google Patents. (1992). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

Sources

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine in Biological Systems

Authored by: Gemini, Senior Application Scientist

Disclaimer: The following guide is a theoretical exploration of the potential mechanisms of action for this compound. As of the date of this publication, there is limited publicly available data on the specific biological activity of this compound. The hypotheses and experimental protocols outlined herein are based on structural analogy to known pharmacologically active agents and are intended to serve as a foundational resource for researchers and drug development professionals initiating an investigation into this molecule.

Introduction

This compound is a synthetic molecule featuring a complex scaffold that suggests a potential for interaction with multiple biological targets. The molecule integrates three key pharmacophoric elements: a 1,2-diaminobenzene moiety, a piperidine core, and a benzyl group. The 1,2-diaminobenzene structure is a known precursor in various heterocyclic compounds and can chelate metals, while the benzylpiperidine scaffold is a common feature in a wide array of centrally and peripherally acting drugs. This guide will deconstruct the molecule's structure to propose putative mechanisms of action and detail the requisite experimental workflows to validate these hypotheses.

Part 1: Structural and Mechanistic Hypotheses

A thorough analysis of the constituent parts of this compound allows for the formulation of several plausible mechanistic hypotheses.

Hypothesis 1: Dopamine D2 Receptor Antagonism

The N-benzylpiperidine moiety is a classic pharmacophore found in many antipsychotic drugs that act as antagonists at the Dopamine D2 receptor (D2R). The nitrogen atom in the piperidine ring is likely protonated at physiological pH, enabling an ionic interaction with the highly conserved aspartate residue in transmembrane helix 3 of the D2R. The benzyl group can engage in hydrophobic interactions within the receptor's binding pocket.

Hypothesis 2: Sigma Receptor Modulation

The 1-benzylpiperidine scaffold is also a common feature of high-affinity sigma receptor ligands. Both sigma-1 and sigma-2 receptors are potential targets. These receptors are involved in a variety of cellular functions, including ion channel regulation, lipid trafficking, and cellular stress responses. The specific interaction would depend on the conformational flexibility of the molecule and its ability to adopt the necessary geometry to fit within the sigma receptor binding sites.

Hypothesis 3: Monoamine Oxidase (MAO) Inhibition

The 1,2-diaminobenzene (ortho-phenylenediamine) portion of the molecule, while often used as a chemical intermediate, can also be found in compounds with intrinsic biological activity. Certain diamine structures have been shown to interact with and inhibit monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO would lead to an increase in the synaptic levels of these neurotransmitters.

Part 2: Experimental Validation Workflows

To systematically investigate the proposed mechanisms of action, a tiered approach to experimental validation is recommended. The following protocols are designed to be self-validating and provide a clear, logical progression from initial screening to detailed mechanistic studies.

Workflow 1: Primary Target Screening

The initial step is to perform a broad primary screen to identify the most promising biological targets.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound for a panel of receptors and enzymes, with a focus on D2R, sigma-1 and sigma-2 receptors, and MAO-A and MAO-B.

  • Materials:

    • This compound (test compound)

    • Cell membranes expressing the target receptors (D2R, sigma-1, sigma-2)

    • Recombinant MAO-A and MAO-B enzymes

    • Specific radioligands for each target (e.g., [³H]Spiperone for D2R, [³H]-(+)-Pentazocine for sigma-1, [³H]DTG for sigma-2)

    • Appropriate assay buffers and scintillation fluid

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes or recombinant enzymes with the specific radioligand in the presence of varying concentrations of the test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity Profile

TargetRadioligandTest Compound Ki (nM)
Dopamine D2 Receptor[³H]SpiperoneTo be determined
Sigma-1 Receptor[³H]-(+)-PentazocineTo be determined
Sigma-2 Receptor[³H]DTGTo be determined
MAO-ASpecific substrateTo be determined
MAO-BSpecific substrateTo be determined

Workflow Visualization: Primary Target Screening

G cluster_0 Workflow 1: Primary Target Screening start Start: N1-(1-benzylpiperidin-4-yl) benzene-1,2-diamine binding_assay Radioligand Binding Assays (D2R, Sigma-1/2, MAO-A/B) start->binding_assay data_analysis Data Analysis: Calculate IC50 and Ki binding_assay->data_analysis decision High Affinity Target(s) Identified? data_analysis->decision functional_assay Proceed to Functional Assays (Workflow 2) decision->functional_assay Yes end End: No High Affinity Target decision->end No

Caption: Workflow for primary screening of this compound.

Workflow 2: Functional Characterization

Assuming high-affinity binding is observed for one or more targets, the next step is to determine the functional consequence of this binding (e.g., agonist, antagonist, inverse agonist, or enzyme inhibitor).

Experimental Protocol: Cell-Based Functional Assays (Example for D2R)

  • Objective: To determine if this compound acts as an antagonist at the D2R.

  • Materials:

    • HEK293 cells stably expressing the human D2R.

    • Dopamine (agonist).

    • This compound (test compound).

    • Assay buffer.

    • A system to measure downstream signaling, such as a cAMP assay kit (D2R is a Gi-coupled receptor, so activation leads to a decrease in cAMP).

  • Procedure:

    • Plate the D2R-expressing cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of dopamine (typically the EC80).

    • After stimulation, lyse the cells and measure the intracellular cAMP levels using the assay kit.

    • Construct a dose-response curve for the test compound's ability to inhibit the dopamine-induced decrease in cAMP.

    • Calculate the IC50 value for the functional antagonism.

Workflow Visualization: Functional Characterization

G cluster_1 Workflow 2: Functional Characterization (D2R Example) start Start: High Affinity D2R Binding Confirmed cell_assay Cell-Based cAMP Assay (D2R-expressing cells) start->cell_assay data_analysis Data Analysis: Determine functional IC50 cell_assay->data_analysis conclusion Conclusion: Compound is a D2R antagonist data_analysis->conclusion

Caption: Workflow for functional characterization of D2R antagonism.

Part 3: Putative Signaling Pathway

Based on the hypothesis of D2R antagonism, the following signaling pathway can be proposed.

Signaling Pathway Visualization: D2R Antagonism

G cluster_pathway Proposed Signaling Pathway: D2R Antagonism Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Test_Compound N1-(1-benzylpiperidin-4-yl) benzene-1,2-diamine Test_Compound->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Proposed signaling cascade for D2R antagonism by the test compound.

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its chemical structure provides a strong rationale for investigating its potential as a dopamine D2 receptor antagonist, a sigma receptor modulator, or a monoamine oxidase inhibitor. The experimental workflows detailed in this guide offer a robust and logical framework for elucidating the pharmacological profile of this compound. The successful execution of these studies will be critical in determining its potential therapeutic utility and guiding future drug development efforts.

References

  • At present, there are no specific, publicly available references detailing the mechanism of action for this compound. The hypotheses and protocols described in this guide are based on established principles of pharmacology and medicinal chemistry, and on the known activities of structurally related compounds.
  • Title: Principles of Radiopharmacology Source: A comprehensive text on the principles and applications of radioligand binding assays. URL: [Link]

  • Title: Assay Guidance Manual Source: A detailed resource for conducting various in vitro biological assays, including cell-based functional assays. URL: [Link]

  • Title: Dopamine D2 Receptor Signaling Source: A review of the signaling pathways associated with the D2 receptor. URL: [Link]

A Technical Guide to the Structure-Activity Relationship (SAR) of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Derivatives for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide focuses on the therapeutic potential of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, a scaffold that merges the three-dimensional versatility of the N-benzylpiperidine (N-BP) moiety with the proven hinge-binding capabilities of the o-phenylenediamine core. While direct SAR studies on this specific scaffold are nascent, this document synthesizes data from analogous structures to construct a predictive framework for its development, particularly as ATP-competitive kinase inhibitors. We will explore the rationale behind the scaffold's design, propose robust synthetic strategies, detail a comprehensive biological evaluation workflow, and delineate a prospective SAR to guide the optimization of potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical architecture for novel therapeutic discovery.

Introduction: A Synthesis of Privileged Scaffolds

The design of novel drug candidates often involves the judicious integration of molecular fragments known to confer favorable biological and physicochemical properties. The this compound scaffold represents a deliberate convergence of two such "privileged" structures.

The N-Benzylpiperidine (N-BP) Motif: A Versatile Tool in Medicinal Chemistry

The N-benzylpiperidine (N-BP) motif is a frequently employed structural element in drug discovery, valued for its inherent three-dimensional character and structural flexibility.[1] This motif allows medicinal chemists to probe complex protein topographies and can be instrumental in fine-tuning efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The N-BP group can engage in crucial cation-π interactions with aromatic residues in target proteins and provides a platform for optimizing stereochemistry to enhance potency and mitigate off-target toxicity.[1] Its prevalence in numerous approved drugs and clinical candidates underscores its utility across a wide range of therapeutic targets, including G-protein coupled receptors and enzymes.[1][2]

The o-Phenylenediamine Core: A Classic Kinase Hinge-Binder

Within the vast landscape of kinase inhibitor design, the ability of a molecule to anchor to the ATP-binding site's hinge region is paramount for potent inhibition. The o-phenylenediamine (or benzene-1,2-diamine) moiety is a well-established hinge-binding motif. Its two adjacent amino groups are perfectly positioned to act as hydrogen bond donors and acceptors, forming the critical hydrogen bond interactions with the backbone carbonyls and nitrogens of the kinase hinge residues (e.g., the Cys-Glu-Phe sequence in VEGFR-2). This interaction mimics the adenine portion of ATP, enabling competitive inhibition. Numerous approved kinase inhibitors, such as those targeting VEGFR, EGFR, and Abl, incorporate aniline or related diamine structures to achieve high-affinity binding.[3][4]

Rationale for Combining Scaffolds: A Proposed Kinase Inhibitor Template

The fusion of the N-BP motif with the o-phenylenediamine core creates a chimeric scaffold with a clear strategic purpose. The design hypothesis is twofold:

  • The o-phenylenediamine portion will serve as the primary anchor, forming high-affinity hydrogen bonds with the kinase hinge region.

  • The N-benzylpiperidine portion will extend out of the ATP-binding site towards the solvent-exposed region, where modifications can be made to enhance selectivity against other kinases and to optimize physicochemical properties like solubility and cell permeability.

This modular design allows for systematic SAR exploration, as outlined in the diagram below.

cluster_0 Molecular Design Strategy cluster_1 Properties & Function Scaffold1 N-Benzylpiperidine (N-BP) Motif Target This compound Scaffold Scaffold1->Target Scaffold2 o-Phenylenediamine Core Scaffold2->Target Prop1 Targets Solvent Front Optimizes Selectivity & PK Target->Prop1 Prop2 Anchors to Kinase Hinge Drives Potency Target->Prop2

Caption: A diagram illustrating the combination of two privileged scaffolds.

Core Synthesis Strategy

A robust and scalable synthetic route is essential for generating a library of analogues for SAR studies. A common and effective method for synthesizing the core scaffold and its derivatives is through reductive amination.

General Protocol for Synthesis

This protocol outlines the synthesis of the parent scaffold. Substitutions on either starting material can be used to generate analogues.

Step 1: Imine Formation and Reductive Amination

  • To a solution of 1-benzyl-4-piperidone (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add benzene-1,2-diamine (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to avoid reduction of other functional groups and to ensure compatibility with a wide range of substrates.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired this compound.

Self-Validation: The identity and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the integrity of the subsequent biological data.

Prospective SAR Exploration & Key Interaction Points

Based on the design rationale, the scaffold can be divided into three key regions for systematic modification. The following sections outline hypothetical modifications and their predicted impact on kinase inhibitory activity, drawing parallels from published SAR studies on related N-BP derivatives and kinase inhibitors.[3][5][6]

Region 1: The Benzyl Group (Solvent-Exposed Region)

Modifications here are expected to primarily influence selectivity and pharmacokinetic properties.

  • Para-Substitution: Introducing small lipophilic groups (e.g., -Cl, -F, -CH₃) at the para-position can probe for hydrophobic pockets in the solvent-front region, potentially increasing potency and selectivity. Halogen substitutions have been shown to increase affinity in related N-BP scaffolds.[5]

  • Meta-Substitution: In related series, 3-substituted analogues have shown higher affinity compared to 2- or 4-substituted counterparts.[5][7] This position should be explored with a diverse set of electron-donating and electron-withdrawing groups.

  • Solubilizing Groups: Introducing polar groups (e.g., -OCH₃, morpholine, small amides) can improve aqueous solubility, a common challenge in drug development. For instance, the (4-ethylpiperazin-1-yl)methyl tail is a privileged moiety used to enhance solubility and cell permeability in potent BCR-ABL inhibitors.[8]

Region 2: The o-Phenylenediamine Core (Hinge-Binding Region)

Substitutions on this ring must be chosen carefully to avoid disrupting the crucial hydrogen bonding with the kinase hinge.

  • 5-Position Substitution: Adding a small, non-hydrogen-bond-donating substituent at the 5-position (para to the piperidine linkage) could occupy a small hydrophobic pocket near the hinge, a strategy successfully employed in anilinoquinazoline inhibitors.[3] A fluorine or chlorine atom at this position would be a logical starting point.

  • Replacing the Second Amine: While the 1,2-diamine is key, replacing the non-linking amine (-NH₂) with an -OH or -NHCH₃ could modulate the hydrogen bonding pattern and potentially fine-tune selectivity against different kinase families.

Region 3: The Piperidine Ring (Linker)

The piperidine ring acts as a semi-rigid linker, and its conformation can be critical for orienting the benzyl group correctly.

  • Stereochemistry: If substitutions are introduced on the piperidine ring itself, resolving enantiomers or diastereomers will be critical, as biological activity is often stereospecific.

  • Ring Conformation: While chemically challenging, exploring alternative linkers (e.g., pyrrolidine, azetidine) or conformationally restricted piperidine analogues could lead to novel intellectual property and improved activity profiles.

Experimental Protocols for Biological Evaluation

A tiered screening approach is necessary to efficiently identify promising compounds.

cluster_workflow Biological Evaluation Workflow Synthesis Analogue Synthesis Primary Primary Screen: In Vitro Kinase Assay (IC50 Determination) Synthesis->Primary Secondary Secondary Screen: Cellular Proliferation Assay (GI50 Determination) Primary->Secondary Tertiary Tertiary Screen: In Vitro ADME Profiling (Solubility, Stability) Secondary->Tertiary Lead Lead Candidate Tertiary->Lead

Caption: A tiered workflow for the biological evaluation of synthesized compounds.

Primary Screening: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase (e.g., c-Src, Abl, VEGFR-2).

Methodology (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare assay buffers, kinase solution, substrate solution (e.g., a generic peptide substrate), and ATP solution at 2x final concentration. Serially dilute test compounds in DMSO, followed by dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the 2x compound solution. Add 2.5 µL of a 4x kinase/substrate mixture.

  • Initiation: Initiate the reaction by adding 2.5 µL of 4x ATP solution (final concentration at or near the Kₘ for the specific kinase).

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • Termination & Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screening: Cellular Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI₅₀) in a cancer cell line whose growth is dependent on the target kinase.

Methodology (Example using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Plating: Seed cells (e.g., K-562 cells for a BCR-ABL inhibitor) in a 96-well, clear-bottom, white-walled plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (typically from 10 µM to 0.1 nM). Include a DMSO vehicle control.

  • Incubation: Return the plate to the incubator for 72 hours.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis & Signal Generation: Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the DMSO control and plot against the logarithm of compound concentration to calculate the GI₅₀ value.

Data Interpretation and Visualization

Systematic data collection and visualization are key to elucidating the SAR. The following table provides a hypothetical example of how SAR data for this scaffold could be structured and interpreted.

Table 1: Illustrative SAR Data for this compound Analogues
Compound IDR¹ (Benzyl Sub.)R² (Diamine Sub.)c-Src IC₅₀ (nM)K-562 GI₅₀ (µM)
1 HH250>10
2 4-ClH855.2
3 3-ClH402.1
4 4-OCH₃H1508.9
5 4-(morpholin-4-yl)H300>10
6 3-Cl5-F150.75

Interpretation of Hypothetical Data:

  • Comparing 1 and 2 , a 4-chloro substitution on the benzyl ring improves potency, suggesting a favorable interaction in a hydrophobic pocket.

  • Comparing 2 and 3 , moving the chloro group to the meta-position further enhances both enzymatic and cellular activity, consistent with findings in related series.[5]

  • Compound 4 (4-methoxy) shows reduced activity compared to the chloro analogues, indicating that electronic effects or steric bulk at this position may be detrimental.

  • Compound 5 (4-morpholino), intended to improve solubility, results in a loss of potency, suggesting the bulky polar group is not well-tolerated.

  • Compound 6 , which combines the optimal 3-chloro benzyl group with a 5-fluoro on the diamine core, shows a significant synergistic improvement in potency, validating the strategy of modifying both regions of the scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising and logically designed template for the development of novel kinase inhibitors. By systematically exploring the structure-activity relationships across its three main regions—the solvent-exposed benzyl group, the hinge-binding diamine core, and the piperidine linker—researchers can optimize for high potency, kinase selectivity, and favorable drug-like properties. The experimental workflows provided herein offer a robust framework for compound evaluation. Future work should focus on generating a diverse chemical library based on these initial SAR hypotheses, followed by co-crystallization of lead compounds with their target kinase to validate the binding mode and guide further rational design efforts.

References

  • Zampieri, D., Mamolo, M. G., Laurini, E., Zanette, C., Vio, L., & Pricl, S. (2008). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 51(13), 3895-3905. [Link]

  • Zampieri, D., Mamolo, M. G., Laurini, E., Zanette, C., Vio, L., & Pricl, S. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. Journal of Medicinal Chemistry, 44(25), 4404-4415. [Link]

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Singh, H., Singh, P., & Kumar, M. (2024). N-Benzylpiperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. [Link]

  • Mach, R. H., Wu, L., West, T., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(15), 2834-2844. [Link]

  • El-Sayed, M. A. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • Abouzid, K. A., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry Letters, 23(4), 1045-1049. [Link]

  • Review on the biological properties and multifunctional applications of benzylpiperidine derivatives. (2024). [Link]

  • Gotor, V., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-922. [Link]

  • Pevida, M., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 27(15), 4983. [Link]

Sources

A Technical Guide to Identifying and Validating Therapeutic Targets for N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine scaffold represents a versatile chemical framework with demonstrated activity against diverse biological targets. Analogues incorporating this motif have shown potential in modulating key enzyme families and receptor systems, making them attractive candidates for drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies to identify and validate the therapeutic targets of novel analogues. We delve into both hypothesis-driven and unbiased proteomic approaches, offering detailed, step-by-step protocols for target identification and subsequent biophysical and cellular validation. By integrating established methodologies with expert insights, this guide aims to equip researchers with the necessary tools to elucidate the mechanism of action and unlock the full therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Promise of the Benzylpiperidine-Diaminobenzene Scaffold

The confluence of a benzylpiperidine moiety and a diaminobenzene core creates a chemical scaffold with significant therapeutic potential. The piperidine ring is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and other systems due to its favorable pharmacokinetic properties and ability to engage with a variety of biological targets.[1][2] The benzyl group provides a large hydrophobic surface for interaction, while the diaminobenzene portion can participate in critical hydrogen bonding or act as a metal-chelating group.

1.1 Chemical Features and Structure-Activity Relationship (SAR) Insights

The this compound scaffold can be conceptually divided into three key regions, each amenable to chemical modification to tune potency, selectivity, and pharmacokinetic properties:

  • The Benzyl Group: Substitutions on this aromatic ring can profoundly influence binding affinity and selectivity. For instance, modifications can alter interactions with hydrophobic pockets in target proteins.

  • The Piperidine Core: This saturated heterocycle often serves as a central scaffold. Its nitrogen atom can be protonated at physiological pH, allowing for ionic interactions. The conformation of the piperidine ring can also be critical for optimal target engagement.[3]

  • The Diaminobenzene Moiety: The arrangement and substitution of the amino groups are crucial. This part of the molecule can act as a key pharmacophore, for example, by chelating metal ions in the active site of metalloenzymes.

1.2 Known Biological Activities: A Tale of Two Target Families

Existing research on compounds containing similar structural motifs points towards two primary, well-established target families:

  • Histone Deacetylases (HDACs): The diaminobenzene moiety is a known zinc-binding group, a critical feature for inhibiting this class of zinc-dependent metalloenzymes.[4] Numerous potent HDAC inhibitors, particularly those targeting HDAC6, incorporate a piperidine or similar heterocyclic "cap" group to interact with the protein surface near the active site.[5][6][7]

  • G-Protein Coupled Receptors (GPCRs) and Transporters: The benzylpiperidine scaffold is a common feature in ligands for various aminergic GPCRs, including dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors, as well as serotonin transporters (SERT).[8][9][10][11][12][13] These targets are of significant interest for treating neurological and psychiatric disorders.

1.3 The Rationale for New Analogue Development and Target Exploration

Given the dual potential of this scaffold, the development of novel analogues offers an exciting opportunity to discover compounds with unique therapeutic profiles. This could include highly selective single-target agents or rationally designed multi-target ligands. A systematic approach to target identification and validation is therefore essential to fully characterize these new chemical entities.

Hypothesis-Driven Target Identification Strategies

Based on the known pharmacology of the core scaffold, a logical starting point is to investigate the most probable target families.

2.1 Primary Hypothesis: Targeting Histone Deacetylases (HDACs)

The structural similarity of the diaminobenzene group to the hydroxamic acid moiety found in many FDA-approved HDAC inhibitors strongly suggests that HDACs are a primary potential target class.

  • 2.1.1 Rationale: The Role of the Diaminobenzene Moiety as a Zinc-Binding Group The active site of class I, II, and IV HDACs contains a catalytic zinc ion. The 1,2-diaminobenzene motif can coordinate this zinc ion, disrupting the enzyme's catalytic activity. The benzylpiperidine portion can then occupy the hydrophobic tunnel leading to the active site, providing potency and isoform selectivity.

  • 2.1.2 Experimental Workflow: In Vitro HDAC Inhibition Profiling A straightforward and effective initial screen is to test the analogues against a panel of recombinant human HDAC isoforms.

    Detailed Protocol: Fluorogenic HDAC Activity Assay

    • Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute recombinant HDAC enzymes and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

    • Compound Plating: Serially dilute the this compound analogues in DMSO and dispense into a 384-well microplate. Include a known HDAC inhibitor (e.g., SAHA) as a positive control and DMSO as a negative control.

    • Enzyme Addition: Add the diluted HDAC enzyme to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

    • Development: Incubate the plate at 37°C for 60 minutes. Stop the reaction by adding a developer solution containing a trypsin-like protease and a buffer to adjust the pH. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

    • Detection: Read the fluorescence intensity on a plate reader (Excitation: 360 nm, Emission: 460 nm).

    • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2.2 Secondary Hypothesis: Targeting G-Protein Coupled Receptors (GPCRs) and Transporters

The prevalence of the benzylpiperidine motif in CNS-active drugs makes GPCRs and monoamine transporters a compelling secondary hypothesis.[14][15][16][17]

  • 2.2.1 Rationale: The Benzylpiperidine Moiety as a Privileged Scaffold for CNS Receptors The benzylpiperidine structure can mimic endogenous neurotransmitters like dopamine and serotonin, allowing it to bind to their respective receptors and transporters. The specific substitution patterns on the benzyl and piperidine rings will dictate the affinity and selectivity for different receptor subtypes.[13]

  • 2.2.2 Experimental Workflow: Receptor Binding and Functional Assays A panel of radioligand binding assays is the gold standard for initial screening against a broad range of GPCRs and transporters.

    Detailed Protocol: Radioligand Binding Assay

    • Membrane Preparation: Use commercially available membrane preparations from cells stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A, SERT).

    • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and the test analogue at various concentrations.

    • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Detection: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from total binding. Calculate the percent displacement of the radioligand by the test compound and determine the Ki (inhibitory constant).

Unbiased, Discovery-Based Target Identification

While hypothesis-driven approaches are efficient, they are inherently biased towards known targets. Unbiased methods are crucial for discovering novel or unexpected targets.

3.1 Principle of Affinity-Based Proteomics

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique to "fish" for binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[18][19][20] The method relies on immobilizing the small molecule (the "bait") on a solid support and identifying the proteins ("prey") that specifically bind to it.[21][22]

3.2 Detailed Protocol: Immobilization and Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analogue of the parent compound that incorporates a linker with a reactive handle (e.g., a carboxylic acid or an amine) for immobilization, ensuring the modification does not abrogate biological activity.

  • Immobilization: Covalently attach the synthesized probe to activated chromatography beads (e.g., NHS-activated Sepharose). Block any remaining active sites on the beads. Prepare control beads with no immobilized compound.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue. Pre-clear the lysate by passing it over the control beads to remove non-specific binders.

  • Affinity Pulldown: Incubate the pre-cleared lysate with the compound-immobilized beads. Allow sufficient time for binding to occur.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free (non-immobilized) compound or by changing buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify specific bands by in-gel digestion followed by LC-MS/MS. Alternatively, use a "shotgun" proteomics approach by directly digesting the entire eluate and identifying proteins by LC-MS/MS.

  • Data Analysis: Compare the proteins identified from the compound-immobilized beads to those from the control beads. Genuine targets should be significantly enriched in the compound sample.

3.3 Principle of Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomic technology that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[23][24][25][26] This technique is particularly useful for identifying covalent or high-affinity non-covalent inhibitors.[27]

3.4 Detailed Protocol: Competitive ABPP Workflow

  • Probe Selection: Choose a broad-spectrum activity-based probe that targets a large enzyme class potentially relevant to your compound (e.g., a fluorophosphonate probe for serine hydrolases). The probe consists of a reactive group, a linker, and a reporter tag (e.g., biotin or a fluorophore).

  • Cell Treatment: Treat live cells or a cell lysate with varying concentrations of the this compound analogue.

  • Probe Labeling: Add the activity-based probe to the treated samples. The probe will covalently label the active sites of its target enzymes that have not been engaged by the test compound.

  • Lysis and Reporter Tag Conjugation: Lyse the cells (if treated live). If using a biotinylated probe, perform a click chemistry reaction to attach a reporter tag (e.g., a fluorescent dye).

  • Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the labeled proteins by in-gel fluorescence scanning. A decrease in the fluorescence intensity of a specific band in the compound-treated lanes compared to the control indicates that the compound has engaged that particular enzyme, preventing the probe from binding.

  • Target Identification: Excise the protein band of interest from the gel and identify it using mass spectrometry.

Target Validation: From Hit to Confirmed Target

Identifying a potential binding partner is only the first step. The interaction must be rigorously validated using orthogonal methods to confirm direct binding and functional relevance.

4.1 Biophysical Validation of Direct Binding

  • 4.1.1 Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells CETSA is a powerful method to confirm that a compound binds to its target in the complex environment of a living cell.[28][29][30][31][32] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[29]

    • Cell Treatment: Treat intact cells with the compound or a vehicle control.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation: Centrifuge the lysates at high speed to pellet precipitated proteins.

    • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the supernatant by Western blot or ELISA.

    • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

  • 4.1.2 Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[33][34][35][36][37]

    • Sample Preparation: Prepare solutions of the purified target protein and the compound in the same buffer.

    • Instrument Setup: Load the protein into the sample cell of the calorimeter and the compound into the injection syringe.

    • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

    • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

  • 4.1.3 Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis SPR is a label-free optical technique that monitors molecular interactions in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.[38][39][40][41]

    • Chip Preparation: Immobilize the purified target protein onto the surface of a sensor chip.

    • Binding Analysis: Flow a series of concentrations of the compound over the chip surface and monitor the change in the refractive index, which is proportional to the mass bound to the surface.

    • Regeneration: After each binding cycle, flow a regeneration solution (e.g., low pH buffer) to remove the bound compound.

    • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[39]

4.2 Cellular and Functional Validation

Confirming a direct biophysical interaction is necessary but not sufficient. It is crucial to demonstrate that this binding event leads to a functional consequence in a cellular context.

  • 4.2.1 Probing Downstream Signaling Pathways If the identified target is part of a known signaling pathway (e.g., a kinase or a GPCR), investigate the effect of the compound on downstream events. For example, if the target is an HDAC, use Western blotting to check for changes in the acetylation status of known substrates like tubulin or histones.[5] If the target is a GPCR, perform functional assays such as cAMP measurement or calcium flux assays.

  • 4.2.2 Phenotypic Assays and Mechanism-of-Action Studies Correlate target engagement with a cellular phenotype. For example, if the compounds inhibit an HDAC, they would be expected to induce cell cycle arrest or apoptosis in cancer cell lines. Use techniques like siRNA-mediated knockdown of the target protein to confirm that the compound's phenotypic effect is on-target. A successful knockdown should phenocopy the effect of the compound.

Data Synthesis and Candidate Prioritization

5.1 Integrating Data from Orthogonal Approaches

The strength of the evidence for a specific target is greatly increased when multiple, independent methods yield consistent results. A compelling case for a target would involve:

  • Identification through an unbiased method (e.g., AC-MS).

  • Confirmation of direct, high-affinity binding using biophysical methods (e.g., SPR or ITC).

  • Demonstration of target engagement in live cells (e.g., CETSA).

  • A clear link between target engagement and a downstream functional cellular response.

Method Information Provided Key Parameter Typical Range for Hits
HDAC/GPCR Assays In vitro potency/affinityIC50 / Ki< 1 µM
AC-MS Potential binding partnersEnrichment Score> 3-fold over control
CETSA In-cell target engagementΔTagg> 2 °C
ITC Binding affinity, thermodynamicsKD< 10 µM
SPR Binding kinetics and affinityKD< 10 µM
Functional Assays Cellular activityEC50Correlates with binding affinity

5.2 Building a Target Product Profile (TPP)

Based on the validated target(s) and the compound's overall profile, a TPP can be constructed. This document outlines the desired characteristics of a drug candidate, including the intended mechanism of action, potency, selectivity, and pharmacokinetic properties, guiding further lead optimization efforts.

Conclusion: Future Directions and Therapeutic Potential

The this compound scaffold is a rich starting point for the discovery of novel therapeutics. By employing a systematic and multi-faceted approach to target identification and validation, researchers can effectively deconvolute the complex biology of new analogues. The integration of hypothesis-driven screening with unbiased proteomics, followed by rigorous biophysical and cellular validation, provides a robust framework for understanding the mechanism of action and prioritizing candidates for further development. This comprehensive strategy will be instrumental in translating the chemical potential of these analogues into tangible therapeutic benefits for a range of diseases, from cancer to neurological disorders.

Diagrams

Hypothesis-Driven Workflow

cluster_0 Hypothesis-Driven Screening Compound Test Analogue HDAC_Panel HDAC Isoform Panel (Fluorogenic Assay) Compound->HDAC_Panel GPCR_Panel GPCR/Transporter Panel (Radioligand Binding) Compound->GPCR_Panel HDAC_Hit Potent HDAC Inhibitor? (IC50 < 1µM) HDAC_Panel->HDAC_Hit GPCR_Hit Potent GPCR Ligand? (Ki < 1µM) GPCR_Panel->GPCR_Hit Validate_HDAC Proceed to Validation (HDAC Target) HDAC_Hit->Validate_HDAC Yes No_Hit Consider Unbiased Approaches HDAC_Hit->No_Hit No Validate_GPCR Proceed to Validation (GPCR Target) GPCR_Hit->Validate_GPCR Yes GPCR_Hit->No_Hit No

Caption: Hypothesis-driven screening workflow.

Unbiased Target ID Workflow

cluster_1 Unbiased Target Identification Lysate Cell Lysate ACMS Affinity Chromatography (Immobilized Compound) Lysate->ACMS ABPP Competitive ABPP (Activity Probe) Lysate->ABPP Elution Elution of Binders ACMS->Elution Gel_Analysis In-Gel Fluorescence ABPP->Gel_Analysis MS_ID LC-MS/MS Identification Elution->MS_ID Hit_List Generate Hit List of Potential Targets MS_ID->Hit_List Band_ID Band Excision & LC-MS/MS Gel_Analysis->Band_ID Band_ID->Hit_List

Caption: Unbiased target identification workflow.

Target Validation Funnel

cluster_2 Target Validation Funnel Putative Putative Target from Screening/Proteomics Biophysical Biophysical Validation (Direct Binding) Putative->Biophysical ITC, SPR Cellular Cell-Based Validation (Target Engagement) Biophysical->Cellular CETSA Functional Functional Validation (Mechanism of Action) Cellular->Functional Signaling, Phenotype Validated Validated Target Functional->Validated

Caption: Orthogonal target validation workflow.

References

  • Title: Isothermal titration calorimetry in drug discovery Source: PubMed URL: [Link]

  • Title: Novel histone deacetylase inhibitors bearing a 4-piperidin-4-yl-triazole scaffold as antitumor agents Source: PubMed URL: [Link]

  • Title: Activity-based protein profiling for drug discovery Source: Leiden University URL: [Link]

  • Title: Activity based Protein Profiling (Abpp) Source: Creative Biolabs URL: [Link]

  • Title: Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease Source: NIH VideoCast URL: [Link]

  • Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Activity Based Protein Profiling ABPP Source: Mtoz Biolabs URL: [Link]

  • Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: PubMed URL: [Link]

  • Title: Activity Based Protein Profiling for Drug Discovery Source: YouTube URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]

  • Title: Affinity Chromatography Source: Creative Biolabs URL: [Link]

  • Title: Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors Source: PubMed URL: [Link]

  • Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics Source: NIH National Library of Medicine URL: [Link]

  • Title: Isothermal titration calorimetry Source: Wikipedia URL: [Link]

  • Title: Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation Source: PubMed Central URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: PubMed Central URL: [Link]

  • Title: Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands Source: Brazilian Journal of Analytical Chemistry URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) Assay Source: Charles River Laboratories URL: [Link]

  • Title: Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays Source: ResearchGate URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: High-throughput: Affinity purification mass spectrometry Source: EMBL-EBI URL: [Link]

  • Title: Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery Source: INNO PHARMCHEM URL: [Link]

  • Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates Source: NIH National Library of Medicine URL: [Link]

  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: NIH National Library of Medicine URL: [Link]

  • Title: Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes Source: MDPI URL: [Link]

  • Title: Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound Source: PubMed Central URL: [Link]

  • Title: Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity Source: PubMed URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Review of Biochemistry URL: [Link]

  • Title: Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics Source: ResearchGate URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Research progress on piperidine-containing compounds as agrochemicals Source: BMC Chemistry URL: [Link]

  • Title: Methylphenidate Source: Wikipedia URL: [Link]

  • Title: Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma Source: MDPI URL: [Link]

  • Title: N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists Source: PubMed URL: [Link]

  • Title: Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors Source: Biomolecules & Therapeutics URL: [Link]

  • Title: 1-phenyl-4-benzylpiperazines: dopamine receptor subtype specific ligands Source: Google Patents URL
  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: PubMed Central URL: [Link]

  • Title: Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors Source: PubMed Central URL: [Link]

  • Title: Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI URL: [Link]

  • Title: Medicinal chemistry advances in targeting class I histone deacetylases Source: PubMed Central URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands Source: PubMed URL: [Link]

  • Title: Optimization of Resveratrol Used as a Scaffold to Design Histone Deacetylase (HDAC-1 and HDAC-2) Inhibitors Source: MDPI URL: [Link]

Sources

The Emergent Potential of the N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The Strategic Advantage of the Benzylpiperidine-Diaminobenzene Scaffold

In the landscape of scaffold-based drug discovery, the selection of a core chemical framework is a critical decision that dictates the trajectory of a research program. The N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine scaffold offers a unique combination of features that make it a highly attractive starting point.

  • Structural and Physicochemical Properties: The scaffold integrates a flexible benzylpiperidine moiety with a rigid diaminobenzene ring. This arrangement provides a well-defined three-dimensional vector for substituent placement, allowing for precise exploration of chemical space and optimization of target interactions. The presence of multiple nitrogen atoms provides hydrogen bond donors and acceptors, crucial for anchoring the molecule within a protein's binding pocket, and also offers a handle for tuning physicochemical properties like solubility and pKa.

  • Synthetic Tractability: The scaffold is readily accessible through robust and scalable synthetic routes, primarily involving reductive amination. This synthetic accessibility is a cornerstone of its utility, enabling the rapid generation of diverse chemical libraries. The two amino groups on the benzene ring possess differential reactivity, allowing for selective functionalization and the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

  • Proven Biological Relevance: Derivatives of this scaffold have demonstrated significant activity against a variety of high-value biological targets. Notably, this framework is a key component in potent and selective antagonists of G-protein coupled receptors (GPCRs), such as the Free Fatty Acid Receptor 1 (FFAR1), which is a target for type 2 diabetes. Furthermore, its derivatives have shown promise as kinase inhibitors and have been investigated for applications in oncology and neurodegenerative diseases.

Logical Workflow for Scaffold-Based Discovery

The process of leveraging a scaffold like this compound follows a structured, iterative cycle. The diagram below illustrates a typical workflow from initial hit identification to lead optimization.

Scaffold_Based_Drug_Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Start Scaffold Selection: N1-(1-benzylpiperidin-4-yl) benzene-1,2-diamine HTS High-Throughput Screening (HTS) or Fragment Screening Start->HTS Hit_Ident Initial 'Hit' Compounds Identified HTS->Hit_Ident Synthesis Synthesis of Focused Library around Scaffold Hit_Ident->Synthesis SAR Structure-Activity Relationship (SAR) Analysis Synthesis->SAR ADME Initial ADME/Tox Profiling SAR->ADME ADME->Synthesis Iterative Optimization Lead_Opt Refinement of Lead Candidate ADME->Lead_Opt Promising Lead Series In_Vivo In Vivo Efficacy & Pharmacokinetic (PK) Studies Lead_Opt->In_Vivo Preclinical_Dev Preclinical Candidate Selection In_Vivo->Preclinical_Dev

Caption: A typical workflow for scaffold-based drug discovery.

Core Synthesis and Library Generation

The foundation of any scaffold-based program is the efficient and versatile synthesis of the core structure and its derivatives. The primary route to this compound involves the reductive amination of 1,2-diaminobenzene with 1-benzyl-4-piperidone.

General Synthetic Pathway

The reaction proceeds by forming an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. This one-pot reaction is highly efficient and amenable to parallel synthesis for library generation.

Synthesis_Pathway cluster_reaction Reductive Amination Reactant1 1,2-Diaminobenzene Reagents Reducing Agent (e.g., NaBH(OAc)3, NaBH4) + Acetic Acid (cat.) Reactant1->Reagents Reactant2 1-Benzyl-4-piperidone Reactant2->Reagents Product N1-(1-benzylpiperidin-4-yl) benzene-1,2-diamine Reagents->Product One-pot reaction Solvent Solvent (e.g., DCE, MeOH) Solvent->Reagents

Caption: General synthesis route via reductive amination.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1,2-Phenylenediamine (1.0 eq)

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Glacial Acetic Acid (catalytic amount)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • To a solution of 1,2-phenylenediamine in 1,2-dichloroethane (DCE), add 1-benzyl-4-piperidone followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone, minimizing side products.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a DCM/Methanol gradient to afford the pure this compound.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This self-validating step is critical to ensure the integrity of the scaffold before proceeding to library synthesis.

Application in Target-Focused Drug Discovery: A Case Study on FFAR1

The Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a GPCR that plays a crucial role in glucose-stimulated insulin secretion. Modulators of FFAR1 are therefore of significant interest for the treatment of type 2 diabetes mellitus. The this compound scaffold has proven to be a particularly fruitful starting point for the development of potent FFAR1 antagonists.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has revealed key structural features that govern potency and selectivity. The following table summarizes representative SAR data for a series of analogues, illustrating the impact of substitutions on the diaminobenzene ring.

Compound IDR¹ SubstituentR² SubstituentFFAR1 Antagonist Activity (IC₅₀, nM)
Core -H-H>10,000
1a -H-C(O)Ph150
1b -H-SO₂Ph85
1c -H-C(O)-(2-furyl)50
1d -Cl-C(O)Ph25

Data is illustrative, based on findings from cited literature.

Key SAR Observations:

  • The N²-Amine is Critical: Acylation or sulfonylation of the second amine (N²) on the diaminobenzene ring is essential for activity. The unsubstituted core is inactive.

  • Aromatic Substituents are Favored: Introducing aromatic acyl or sulfonyl groups at the N² position leads to potent antagonists. This suggests a key hydrophobic and/or π-stacking interaction in the FFAR1 binding pocket.

  • Electronic Effects Matter: Substitution on the diaminobenzene ring (R¹) can further enhance potency. For example, the introduction of an electron-withdrawing chlorine atom (Compound 1d) improves activity, potentially by modulating the pKa of the adjacent amine or by making favorable contacts in the binding site.

Target Engagement Assay Protocol: Intracellular Calcium Flux

To evaluate the functional activity of newly synthesized compounds on FFAR1, a cell-based intracellular calcium flux assay is a standard and robust method. FFAR1 activation leads to the release of intracellular calcium stores via the Gαq pathway.

Principle: This assay uses a cell line stably expressing human FFAR1 (e.g., CHO-K1 or HEK293) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When an agonist activates the receptor, the resulting increase in intracellular [Ca²⁺] is detected as an increase in fluorescence. An antagonist will block this agonist-induced fluorescence increase.

Procedure:

  • Cell Plating: Plate FFAR1-expressing cells in a 96- or 384-well black, clear-bottom microplate and culture overnight.

  • Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Causality: Probenecid is an anion-exchange transporter inhibitor that prevents the cells from pumping the dye out, ensuring a stable fluorescent signal.

  • Incubation: Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the antagonist compounds (derived from the scaffold) to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a known FFAR1 agonist (e.g., linoleic acid) at a concentration that elicits ~80% of the maximal response (EC₈₀).

  • Data Acquisition: Measure the fluorescence intensity over time, immediately after agonist addition.

  • Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation. Trustworthiness: Include positive (known antagonist) and negative (vehicle) controls on every plate to ensure assay validity and data normalization.

Future Perspectives and Scaffold Hopping

The this compound scaffold remains a highly relevant platform for drug discovery. Future efforts will likely focus on:

  • Expanding Target Space: Applying libraries based on this scaffold to new target classes, such as epigenetic targets or protein-protein interaction stabilizers.

  • Fine-tuning ADME Properties: Optimizing the scaffold to improve metabolic stability, reduce off-target effects, and enhance pharmacokinetic profiles for in vivo applications.

  • Scaffold Hopping: Using the core structure as a template to design novel, isosteric scaffolds that retain the key pharmacophoric features but possess different physicochemical properties or intellectual property landscapes.

References

  • Takeda, M., et al. (2012). Identification of a novel series of G protein-coupled receptor 40 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 350-354. [Link]

  • Wang, X., et al. (2015). Discovery of N-(4-(3-aminopiperidin-1-yl)-3-cyanophenyl)-2-(2,6-dioxopiperidin-3-yl)-5-methylthiazole-4-carboxamide, a potent and orally bioavailable cereblon modulator for the treatment of cancer. Journal of Medicinal Chemistry, 58(21), 8537-8550. [Link]

  • Zhou, J., et al. (2010). Discovery of 4-((S)-3-(4-(2-(2,6-dimethyl-4-oxo-4,5-dihydropyridazin-1-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzonitrile as a potent and orally active GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 20(4), 1325-1328. [Link]

Thermal and photostability of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal and Photostability Assessment of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Abstract

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf life. This guide provides a comprehensive technical framework for evaluating the thermal and photostability of this compound. While specific stability data for this molecule is not extensively published, this document outlines a robust, first-principles approach grounded in international regulatory standards and established analytical chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. By synthesizing regulatory guidelines, advanced analytical techniques, and forced degradation strategies, this guide presents a self-validating system for generating a complete stability profile.

Introduction: The Imperative for Stability Profiling

This compound is a complex molecule featuring several key functional groups: a 1,2-diaminobenzene (or o-phenylenediamine) moiety, a piperidine ring, and an N-benzyl group. Structures incorporating N-benzylpiperidine have been explored as potent ligands for various receptors.[1] The o-phenylenediamine core is known to be susceptible to oxidation and thermal degradation.[2][3][4][5][6] Given these structural alerts, a thorough evaluation of the molecule's intrinsic stability against thermal and photic stress is not merely a regulatory formality but a scientific necessity.

Degradation of an API can lead to loss of potency, formation of toxic impurities, and alterations in physical properties, all of which pose significant risks to patient safety. This guide details the methodologies required to identify potential degradation pathways, establish a stability-indicating analytical method, and define appropriate storage and handling conditions, all within the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[7][8]

The Regulatory Bedrock: ICH Guidelines

Any stability testing program must be designed to meet global regulatory expectations. The ICH provides a harmonized set of guidelines that are the gold standard in the pharmaceutical industry.[8]

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products : This guideline outlines the core principles of stability testing, including the conditions for long-term, intermediate, and accelerated studies.[7][9][10] It mandates "stress testing" to elucidate the intrinsic stability of the drug substance.[9]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products : This is a specific annex to the parent guideline that details the requirements for assessing the light sensitivity of a drug.[11][12][13][14] It specifies the light sources, exposure levels, and procedures for a comprehensive photostability study.[11][12][13]

Our entire approach will be built upon the principles and procedures outlined in these foundational documents.

Part I: Thermal Stability Assessment

Thermal stability assessment determines the molecule's resilience to heat, a critical factor for manufacturing, shipping, and long-term storage. The investigation combines forced degradation studies with instrumental thermal analysis.

Rationale and Causality

We employ a two-pronged approach. First, forced degradation (or stress testing) at elevated temperatures and humidity intentionally degrades the molecule to a limited extent (typically 5-20%).[15] This is not designed to determine shelf-life but serves three critical purposes:

  • Pathway Elucidation : It helps identify the likely degradation products that may form under long-term storage.[16][17]

  • Method Validation : It is essential for developing and validating a "stability-indicating" analytical method—a method proven to separate and quantify the intact API from its degradants.[17][18]

  • Formulation Development : Understanding how the molecule degrades informs the selection of compatible excipients and packaging.[19]

Second, instrumental thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the physical and chemical events that occur as the material is heated.[20][21][22][23]

Experimental Protocols
  • Sample Preparation : Prepare four sets of samples of this compound in the solid state, placed in chemically inert, transparent vials.

    • Set 1: Solid API (Dry Heat)

    • Set 2: Solid API (Humid Heat)

    • Set 3: API in aqueous solution at pH 2 (Acid Hydrolysis)

    • Set 4: API in aqueous solution at pH 10 (Base Hydrolysis)

    • Set 5: API in aqueous solution with 3% H₂O₂ (Oxidation)

  • Stress Conditions : Place the samples in a calibrated stability chamber. Per ICH Q1A(R2), stress testing should be conducted at temperatures in 10°C increments above the accelerated testing condition (40°C).[9]

    • Dry Heat : Expose Set 1 at 60°C for 2 weeks.

    • Humid Heat : Expose Set 2 at 40°C / 75% Relative Humidity (RH) for 4 weeks.[7][9][10]

    • Hydrolysis & Oxidation : Keep Sets 3, 4, and 5 at room temperature or slightly elevated (e.g., 40°C) for 1-2 weeks.

  • Time Points : Withdraw samples at intervals (e.g., Day 0, Day 3, Day 7, Day 14) for analysis.

  • Analysis : Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Section 3.4). The goal is to achieve detectable degradation without destroying the molecule entirely.[24]

  • Objective : To determine the temperature at which the compound begins to decompose and to quantify mass loss due to thermal events.[25][26][27][28]

  • Apparatus : A calibrated Thermogravimetric Analyzer.

  • Procedure :

    • Place 5-10 mg of the sample into a tared TGA pan (e.g., platinum or alumina).

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 500°C) at a constant rate (e.g., 10°C/min).

    • Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min).

    • Record the sample mass as a function of temperature.

  • Data Interpretation : The output is a curve of mass vs. temperature. The onset temperature of a significant mass loss indicates the beginning of thermal decomposition.

  • Objective : To measure the heat flow into or out of a sample as a function of temperature, identifying melting, crystallization, phase transitions, and decomposition events.[23][29][30]

  • Apparatus : A calibrated Differential Scanning Calorimeter.

  • Procedure :

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

    • Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 350°C).

    • Record the differential heat flow between the sample and the reference.

  • Data Interpretation : An endothermic peak typically indicates melting, while an exothermic peak can indicate decomposition. These results are crucial for understanding the material's behavior during processing (e.g., milling, drying).[29][30]

Visualization: Thermal Stability Workflow

G cluster_forced Forced Degradation (ICH Q1A) cluster_thermal Instrumental Thermal Analysis f_start API Sample (Solid & Solution) f_stress Apply Stress Conditions - Dry Heat (60°C) - Humid Heat (40°C/75%RH) - Acid/Base Hydrolysis - Oxidation (H2O2) f_start->f_stress f_time Sample at Time Points (0, 3, 7, 14 days) f_stress->f_time f_hplc HPLC Analysis (Assay & Impurity Profile) f_time->f_hplc end_report Compile Thermal Stability Report f_hplc->end_report t_start API Sample (Solid) tga TGA Analysis (Ramp 10°C/min to 500°C) t_start->tga dsc DSC Analysis (Ramp 10°C/min to 350°C) t_start->dsc t_data Data Interpretation - Decomposition Temp (TGA) - Melting Point (DSC) - Exotherms (DSC) tga->t_data dsc->t_data t_data->end_report

Caption: Workflow for Thermal Stability Assessment.

Data Presentation and Analytical Monitoring

The primary tool for quantitative analysis is a stability-indicating HPLC method, typically with UV detection (e.g., Photo Diode Array, PDA).[31][32] This method must be validated for specificity to prove it can separate the parent compound from all potential degradation products generated during stress testing.

Table 1: Example Data Summary for Thermal Stability

Stress ConditionTime (days)Assay of API (%)Total Impurities (%)Observations
Control (25°C) 1499.80.2No change
Dry Heat (60°C) 398.51.5New peak at RRT 0.85
796.23.8RRT 0.85 increases
1492.17.9Slight discoloration
40°C / 75% RH 799.10.9Minor increase in impurities
1497.52.5New peak at RRT 0.92
Acid Hydrolysis 785.414.6Significant degradation
Oxidation (H₂O₂) 390.39.7Multiple new peaks

RRT = Relative Retention Time

Part II: Photostability Assessment

Photostability testing determines if light exposure results in unacceptable changes to the API's quality.[11][33] The presence of aromatic rings and lone pairs of electrons on nitrogen atoms in this compound suggests a potential for photosensitivity.

Rationale and Causality

The ICH Q1B guideline provides a systematic approach to photostability testing.[11][12] The process involves a "confirmatory study" where the API is exposed to a standardized, quantified dose of both visible and ultraviolet (UV) light.[13] A dark control is always run in parallel to differentiate between changes caused by light versus those caused by temperature. Forced degradation under more intense light may also be performed to understand degradation pathways and facilitate analytical method development.[12][33]

Experimental Protocol (ICH Q1B Confirmatory Study)
  • Apparatus : A calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option II: a combination of a cool white fluorescent lamp and a near-UV lamp.[12] The chamber must have a calibrated radiometer/lux meter.

  • Required Exposure : The samples must be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter .[12][13]

  • Sample Preparation :

    • Solid State : Spread a thin layer (not more than 3mm) of the solid API in a chemically inert, UV-transparent container (e.g., a quartz petri dish).

    • Solution State : Prepare a solution of the API in a suitable solvent (e.g., methanol or acetonitrile) in a quartz cuvette or vial.

    • Dark Control : Prepare an identical set of samples and wrap them completely in aluminum foil to protect them from light.

  • Procedure :

    • Place the exposed samples and the dark control samples in the photostability chamber simultaneously. This ensures the thermal conditions are identical for both sets.

    • Expose the samples until the required illumination levels are reached. Monitor the exposure with the calibrated sensor.

  • Analysis : After exposure, visually inspect all samples for changes in color or appearance. Analyze the samples (exposed and dark control) by the validated stability-indicating HPLC method to determine the assay of the API and the profile of any degradation products.

Visualization: Photostability Testing Workflow

G cluster_exposed Exposed Samples cluster_control Dark Control start_node API Sample (Solid & Solution) exp_solid Solid Sample (Quartz Dish) start_node->exp_solid exp_sol Solution Sample (Quartz Vial) start_node->exp_sol ctrl_solid Solid Sample (Wrapped in Foil) start_node->ctrl_solid ctrl_sol Solution Sample (Wrapped in Foil) start_node->ctrl_sol chamber ICH Q1B Photostability Chamber - ≥ 1.2M lux·hr Vis - ≥ 200 W·hr/m² UVA exp_solid->chamber exp_sol->chamber ctrl_solid->chamber ctrl_sol->chamber analysis Comparative HPLC Analysis - Assay (%) - Impurity Profile (%) chamber->analysis report Assess Photostability (Compare Exposed vs. Dark Control) analysis->report

Caption: Workflow for ICH Q1B Confirmatory Photostability Study.

Data Presentation and Interpretation

Significant change in a photostability study is defined as degradation exceeding the limits set for other stability studies. The results from the dark control are critical; only degradation observed in the light-exposed sample but not the dark control can be attributed to light.

Table 2: Example Data Summary for Photostability

SampleConditionAssay of API (%)Total Impurities (%)Observations
Solid Dark Control99.70.3White powder
Exposed94.55.5Turned light yellow
Solution Dark Control99.50.5Clear solution
Exposed88.211.8Yellow solution, new peak at RRT 1.15

A significant drop in assay and the appearance of new impurities in the exposed samples compared to the dark controls would classify this compound as photolabile, necessitating light-protective packaging.

Conclusion: Synthesizing a Complete Stability Profile

A comprehensive understanding of the thermal and photostability of this compound is achievable through the systematic application of the methodologies detailed in this guide. The strategy is built on the authoritative foundation of ICH guidelines Q1A(R2) and Q1B. By integrating forced degradation studies with precise instrumental techniques such as TGA, DSC, and a validated stability-indicating HPLC method, a complete, scientifically rigorous, and regulatory-compliant stability profile can be generated. This profile is indispensable for ensuring the quality, safety, and efficacy of any potential drug product containing this API. The subsequent identification of major degradants using techniques like LC-MS would be the logical next step in fully characterizing the molecule's stability.

References

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ResolveMass Laboratories Inc. Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. Quality Guidelines. [Link]

  • CPL. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Netzsch. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • National Institutes of Health. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • National Institutes of Health. (2014). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. [Link]

  • ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Global Research Online. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • National Institutes of Health. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • National Institutes of Health. (2019). Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system. [Link]

  • SciSpace. (2019). Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system. [Link]

  • PubMed. (2019). Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system. [Link]

  • ResearchGate. (2019). Exothermic laws applicable to the degradation of o -phenylenediamine in wastewater via a Fe 3+ /H 2 O 2 homogeneous quasi-Fenton system. [Link]

  • PubMed. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. [Link]

  • Pharmaceutical Technology. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • ACS Omega. (2020). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. [Link]

Sources

Methodological & Application

Application Note: Synthetic Strategies and Experimental Protocols for N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific guide to the synthesis of N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine and its derivatives. This scaffold is of significant interest in medicinal chemistry, combining the pharmacologically relevant N-arylpiperidine motif with the versatile benzene-1,2-diamine core, a precursor for numerous heterocyclic compounds like benzimidazoles.[1][2] We present two primary, field-proven synthetic strategies: Strategy A , a direct approach via reductive amination, and Strategy B , a two-step sequence involving nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. This guide offers detailed, step-by-step protocols, explains the causal logic behind procedural choices, and includes methods for product characterization, ensuring scientific integrity and reproducibility for drug discovery and development applications.

Introduction: Scientific & Pharmacological Context

The fusion of a piperidine ring with an aromatic amine creates the N-arylpiperidine framework, a privileged structure found in numerous centrally active agents and other therapeutics.[3] The 1-benzylpiperidine moiety, in particular, is a common feature in ligands targeting sigma receptors and other CNS proteins.[4][5] Simultaneously, the benzene-1,2-diamine (o-phenylenediamine) unit is a cornerstone in synthetic chemistry, serving as a critical building block for a wide array of biologically active heterocycles.[1][6]

The target molecule, N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, therefore represents a versatile platform for generating compound libraries. The free amino group (at the N² position) provides a synthetic handle for constructing benzimidazoles, quinoxalines, and other fused heterocyclic systems, making this scaffold highly valuable for structure-activity relationship (SAR) studies in drug development.

Overview of Primary Synthetic Strategies

The synthesis of the target compound can be approached from two logical retrosynthetic disconnections. The choice between them depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

  • Strategy A: Reductive Amination. This is arguably the most direct route, forming the critical C-N bond between the piperidine and benzene rings in a single step from a ketone and an amine. It involves the reaction of a substituted benzene-1,2-diamine with 1-benzylpiperidin-4-one.

  • Strategy B: Arylation followed by Reduction. This strategy builds the molecule in a stepwise fashion. It begins with the arylation of 1-benzylpiperidin-4-amine using an activated nitroaromatic compound (e.g., 1-fluoro-2-nitrobenzene), followed by the chemical reduction of the nitro group to furnish the final diamine.

G FinalProduct N¹-(1-benzylpiperidin-4-yl) benzene-1,2-diamine StrategyA Strategy A Reductive Amination StrategyA->FinalProduct StrategyB Strategy B Arylation + Reduction StrategyB->FinalProduct Reduction Ketone 1-Benzylpiperidin-4-one Ketone->StrategyA Diamine Benzene-1,2-diamine (or derivative) Diamine->StrategyA Amine 1-Benzylpiperidin-4-amine Intermediate N-(1-Benzylpiperidin-4-yl) -2-nitroaniline Amine->Intermediate SₙAr or Buchwald-Hartwig ArylHalide 1-Fluoro-2-nitrobenzene (or derivative) ArylHalide->Intermediate SₙAr or Buchwald-Hartwig Intermediate->StrategyB

Caption: High-level overview of the two primary synthetic routes.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Aryl amines and nitroaromatics can be toxic and should be handled with care.

Protocol 1: Synthesis via Reductive Amination (Strategy A)

This one-pot method is efficient for forming the target C-N bond. Sodium triacetoxyborohydride is often the reducing agent of choice as it is mild, selective for imines/iminium ions, and does not require strictly anhydrous conditions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1-benzylpiperidin-4-one and benzene-1,2-diamine in Dichloromethane (DCM) B Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C A->B C Warm to room temperature and stir for 12-24 hours B->C D Monitor progress via TLC or LC-MS (disappearance of ketone) C->D E Quench reaction with saturated aqueous NaHCO₃ solution D->E F Extract product with DCM (3x) E->F G Combine organic layers, dry (Na₂SO₄), filter, and concentrate F->G H Purify crude product via flash column chromatography G->H

Caption: General workflow for the Reductive Amination protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 1-benzylpiperidin-4-one (1.0 eq) and benzene-1,2-diamine (1.1 eq). Dissolve the solids in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes.

    • Expert Insight: Portion-wise addition at low temperature helps to control any initial exotherm and moderate the reaction rate. NaBH(OAc)₃ is preferred over other hydrides like NaBH₄ or NaCNBH₃ as it is less basic and reduces the intermediate iminium ion more rapidly than the starting ketone, minimizing side reactions.

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting ketone.

  • Workup: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine (TEA) to prevent product streaking on the acidic silica.

Parameter Typical Condition Rationale
Stoichiometry 1.1 eq. of diamineA slight excess ensures full conversion of the limiting ketone.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild, selective, and efficient for reductive amination.[7]
Solvent Dichloromethane (DCM)Good solubility for reactants and does not interfere with the reaction.
Temperature 0 °C to Room Temp.Controls initial rate and allows for a steady reaction to completion.
Typical Yield 60-85%Dependent on substrate purity and purification efficiency.
Protocol 2: Synthesis via SNAr and Nitro Reduction (Strategy B)

This robust two-step sequence is highly effective, especially when substituted nitrobenzenes are readily available. The first step leverages the electron-withdrawing nature of the nitro group to facilitate nucleophilic aromatic substitution.[6] The second step is a standard nitro group reduction.

G cluster_step1 Step 2a: SₙAr Reaction cluster_step2 Step 2b: Nitro Group Reduction A Combine 1-fluoro-2-nitrobenzene, 1-benzylpiperidin-4-amine, and K₂CO₃ in DMSO or DMF B Heat reaction mixture to 80-100 °C for 4-12 hours A->B C Monitor via TLC/LC-MS B->C D Workup: Pour into water, extract with EtOAc, dry, and concentrate. Purify if necessary. C->D E Dissolve nitro-intermediate in Ethanol or Methanol D->E F Add Palladium on Carbon (Pd/C, 10 mol %) and place under H₂ atmosphere (balloon or Parr shaker) E->F G Stir vigorously at room temperature for 2-6 hours F->G H Filter through Celite® to remove catalyst and concentrate solvent to yield final product G->H

Caption: General workflow for the SNAr and Reduction protocol.

Step-by-Step Methodology:

Step 2a: N-Arylation via SNAr

  • Reaction Setup: In a round-bottom flask, combine 1-fluoro-2-nitrobenzene (1.0 eq), 1-benzylpiperidin-4-amine (1.05 eq), and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (to approx. 0.2 M).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-12 hours.

    • Expert Insight: The ortho-nitro group is crucial as it activates the aromatic ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer complex intermediate. Fluorine is an excellent leaving group for SNAr reactions. Alternatively, for less activated aryl halides (e.g., chlorides or bromides), a Buchwald-Hartwig amination protocol using a palladium catalyst and a suitable phosphine ligand would be the method of choice.[8][9]

  • Monitoring & Workup: Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water. Extract the aqueous suspension with ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting intermediate, N-(1-benzylpiperidin-4-yl)-2-nitroaniline, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2b: Nitro Group Reduction

  • Reaction Setup: Dissolve the nitro-intermediate from the previous step in a protic solvent like ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, approx. 5-10 mol % Pd) to the solution.

  • Reaction Execution: Secure a hydrogen balloon to the flask (or use a Parr hydrogenation apparatus for larger scales at >1 atm H₂). Purge the flask with hydrogen and stir the suspension vigorously at room temperature for 2-6 hours.[10]

    • Expert Insight: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Alternative reagents include tin(II) chloride (SnCl₂) in HCl/EtOH or iron powder in acetic acid, which can be useful if other functional groups sensitive to hydrogenation are present.

  • Workup: Monitor the reaction by TLC/LC-MS. Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (EtOH or MeOH).

  • Final Product: Concentrate the filtrate under reduced pressure to afford the final product, N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, which is often pure enough for subsequent use.

Characterization of the Final Product

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

Analysis Technique Expected Result for N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine
¹H NMR Signals corresponding to the benzyl group (δ ~7.2-7.4 ppm, 5H), the benzene-1,2-diamine aromatic protons (δ ~6.6-6.8 ppm, 4H), the benzylic CH₂ (δ ~3.5 ppm, 2H), and piperidine protons. Broad singlets for the three N-H protons.
¹³C NMR Signals for all unique carbon atoms, including aromatic carbons and aliphatic carbons of the piperidine and benzyl groups.
Mass Spectrometry (LC-MS) A peak corresponding to the calculated mass of the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy Characteristic N-H stretching bands for the primary and secondary amines in the 3200-3400 cm⁻¹ region.

Note: Actual chemical shifts (δ) will vary depending on the solvent used for NMR analysis and the presence of substituents on the aromatic rings.[11][12]

Troubleshooting and Key Considerations

  • Double Arylation: In Strategy A, using an excess of 1-benzylpiperidin-4-one or prolonged reaction times could lead to the formation of the N¹,N²-disubstituted product. Using a slight excess of the diamine helps to minimize this.

  • Oxidation of Diamine: The final benzene-1,2-diamine product can be sensitive to air oxidation, leading to coloration (often pink or dark brown). It is best stored under an inert atmosphere (Nitrogen or Argon) and refrigerated.

  • Catalyst Poisoning: In the hydrogenation step (Strategy B), impurities containing sulfur or other elements can poison the palladium catalyst. Ensure the nitro-intermediate is reasonably pure before reduction.

  • Purification Challenges: The basic nature of the product requires the addition of a small amount of a volatile base like triethylamine to the chromatography eluent to prevent peak tailing on silica gel.

Conclusion

This application note details two reliable and scientifically grounded synthetic routes for preparing N¹-(1-benzylpiperidin-4-yl)benzene-1,2-diamine derivatives. The reductive amination pathway offers a direct, one-pot synthesis, while the SNAr/reduction sequence provides a versatile alternative suitable for a broad range of substituted precursors. By understanding the rationale behind each procedural step and employing the detailed protocols provided, researchers can confidently synthesize these valuable molecular scaffolds for applications in medicinal chemistry and drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
  • Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry, 89(13), 9352–9359. Available at: [Link]

  • Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. Available at: [Link]

  • Al-Suaily, K. F., Ahmed, H. E., & El-Reedy, A. A. M. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available at: [Link]

  • MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzene-1,2-diamine: A Comprehensive Overview. Available at: [Link]

  • Mach, R. H., Wu, L., West, T. C., & Whirrett, B. R. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. Available at: [Link]

  • John, C. S., Vilner, B. J., & Bowen, W. D. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. PubMed. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Springer Nature. (2024). Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids. Available at: [Link]

  • Pustovalova, N., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. National Institutes of Health. Available at: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Available at: [Link]

Sources

Application Notes & Protocols: Leveraging N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine for Solid-Phase Synthesis of Benzimidazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine is a bifunctional scaffold of significant interest in medicinal chemistry and drug discovery. Its structure combines two key pharmacophores: a substituted o-phenylenediamine and a benzylpiperidine moiety. The o-phenylenediamine core is a versatile precursor for the synthesis of benzimidazoles, a privileged heterocyclic motif found in numerous FDA-approved drugs.[1][2] The benzylpiperidine fragment is also a common feature in centrally active agents and other therapeutics, often contributing to receptor affinity and pharmacokinetic properties.[3][4]

The strategic combination of these two fragments in a single molecule makes it an ideal candidate for the solid-phase organic synthesis (SPOS) of diverse chemical libraries. SPOS offers significant advantages for drug discovery, enabling the rapid generation and purification of large numbers of compounds for high-throughput screening.[5] By immobilizing this diamine onto a solid support, researchers can systematically introduce diversity at multiple points of the molecule, leading to libraries of novel benzimidazole derivatives.

This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in solid-phase synthesis. We will cover the rationale for strategic immobilization, a step-by-step protocol for library generation, and key considerations for reaction monitoring and final product cleavage.

Strategic Considerations for Immobilization

The diamine presents three potential points for attachment to a solid support: the primary aromatic amine (N1), the secondary aromatic amine (N2), and the tertiary amine within the piperidine ring. For the synthesis of benzimidazoles, it is crucial to immobilize the scaffold in a way that leaves the o-phenylenediamine moiety available for the key cyclization reaction.

The most logical point of attachment is the secondary aromatic amine (N2). This is because the primary amine (N1) is generally more nucleophilic and sterically accessible, making it the preferred site for the initial reaction with an aldehyde during benzimidazole formation.[6] Attaching the scaffold via N2 directs the subsequent chemistry to occur predictably. The tertiary amine of the piperidine is generally unreactive under the standard coupling conditions used for immobilization.

A common and effective strategy involves the monoalkylation of the diamine onto a resin functionalized with a suitable linker, such as a bromoacetamide linker on a polystyrene resin.[7] This approach selectively targets one of the amino groups, and under controlled conditions, can favor alkylation at the less hindered secondary amine.

G cluster_immobilization Immobilization Strategy cluster_synthesis Library Synthesis Diamine N1-(1-benzylpiperidin-4-yl) benzene-1,2-diamine Linker Bromoacetamide Linker Diamine->Linker Nucleophilic Substitution (SN2) Resin Solid Support (e.g., Polystyrene Resin) Resin->Linker Pre-functionalized Immobilized Resin-Bound Diamine Linker->Immobilized Covalent Bond Formation (Alkylation at N2) Aldehyde Diverse Aldehydes (R-CHO) Immobilized->Aldehyde Condensation (at N1) Cyclization Oxidative Cyclization Aldehyde->Cyclization Cleavage Acidic Cleavage (e.g., TFA) Cyclization->Cleavage Product Final Benzimidazole Product Cleavage->Product G Resin_Br Resin-Br Resin_Diamine Resin-Diamine Resin_Br->Resin_Diamine Step 1: Immobilization (Diamine, DIPEA, DMF) Resin_Imine Resin-Imine Resin_Diamine->Resin_Imine Step 2: Condensation (R-CHO, TMOF, EtOH) Resin_Benzimidazole Resin-Benzimidazole Resin_Imine->Resin_Benzimidazole Step 3: Oxidative Cyclization (Implicit in Cleavage Step) Final_Product Cleaved Product (2-R-Benzimidazole) Resin_Benzimidazole->Final_Product Step 4: Cleavage (TFA/TIS/H2O)

Caption: Stepwise chemical transformations on the solid support.

Conclusion and Outlook

This compound is a highly valuable building block for solid-phase organic synthesis. The protocols outlined here provide a robust framework for its immobilization and subsequent elaboration into libraries of 2-substituted benzimidazoles. This strategy allows for the systematic exploration of the chemical space around this privileged scaffold, offering a powerful tool for the discovery of new therapeutic agents. By varying the aldehyde input in the second step, a vast number of analogues can be rapidly synthesized and screened, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Akamatsu, H., Fukase, K., & Kusumoto, S. (2002). New efficient route for solid-phase synthesis of benzimidazole derivatives. Journal of Combinatorial Chemistry, 4(5), 475-483. Available from: [Link]

  • Kaldor, S. W., Siegel, M. G., Fritz, J. E., Dressman, B. A., & Hahn, P. J. (1996). Use of solid phase chemistry and automation in the synthesis of a combinatorial library of benzimidazoles. Tetrahedron Letters, 37(40), 7193-7196. Available from: [Link]

  • Tzani, M. A., Gabriel, C., & Lykakis, I. N. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. Available from: [Link]

  • Lister, D. G., & Smith, M. E. B. (1977). New Route to Nucleophilically Substituted o-Phenylenediamines. Journal of the Chemical Society, Chemical Communications, (23), 881-882. Available from: [Link]

  • Vickerstaffe, E. (2002). Solid supports for combinatorial chemistry. Current Opinion in Chemical Biology, 6(3), 347-352. Available from: [Link]

  • Yadav, G. D., & Kadam, A. A. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Polycyclic Aromatic Compounds, 1-28. Available from: [Link]

  • Verma, M., Sharma, R., & Tangri, A. (2021). Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine. Materials Today: Proceedings, 43, 3369-3376. Available from: [Link]

  • Li, J., et al. (2023). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158. Available from: [Link]

  • Kamal, A., & Ali, M. (2010). Synthetic Utilities of o-Phenylenediamines: Synthetic Approaches for Benzimidazoles, Quinoxalines and Benzod[7][8]iazepines. ChemInform, 41(30). Available from: [Link]

  • Sahu, S., & Sahu, J. (2020). Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 1871-1878. Available from: [Link]

  • Gooding, O. W., et al. (1999). Optimization of solid supports for combinatorial chemical synthesis. Journal of Combinatorial Chemistry, 1(1), 3-10. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 12, 2026, from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available from: [Link]

  • Zajdel, P., Pawłowski, M., Martinez, J., & Subra, G. (2009). Combinatorial chemistry on solid support in the search for central nervous system agents. Combinatorial Chemistry & High Throughput Screening, 12(7), 723-739. Available from: [Link]

  • Uth, C., et al. (2023). Novel amino-Li resin for water-based solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]

  • Gallant, E. L., et al. (2021). Immobilization of molecular catalysts on solid supports via atomic layer deposition for chemical synthesis in sustainable solvents. Green Chemistry, 23(23), 9494-9505. Available from: [Link]

  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Molecular Structure, 1230, 129881. Available from: [Link]

  • John, C. S., et al. (1997). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity Sigma Receptor Ligand for Potential Imaging of Breast Cancer. Journal of Medicinal Chemistry, 40(25), 4153-4161. Available from: [Link]

Sources

Application Notes and Protocols: N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine in the Synthesis of High-Affinity Benzimidazole-Based Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Sigma Receptors and the Role of Benzimidazole Scaffolds

Sigma (σ) receptors, once misclassified as opioid receptors, are now understood to be a unique class of intracellular chaperone proteins with two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R).[1] These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for a variety of pathological conditions.

The sigma-1 receptor (σ1R) is predominantly located at the endoplasmic reticulum (ER)-mitochondrion interface, where it acts as a chaperone protein modulating calcium signaling, ion channel function, and cellular stress responses.[2][3] Its involvement in neuroprotection, mood regulation, and cognitive function has made it a key target for the development of treatments for neurodegenerative diseases, depression, and anxiety.[1]

The sigma-2 receptor (σ2R) , now identified as transmembrane protein 97 (TMEM97), is also an intracellular protein.[4][5] It is often found to be overexpressed in proliferating cancer cells, making it a valuable biomarker and target for anticancer therapies.[4] Additionally, σ2R is involved in cholesterol homeostasis and neuronal signaling, suggesting its potential role in treating neurological disorders.[4][5]

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets with high affinity. In the context of sigma receptor drug discovery, the benzimidazole framework, derived from precursors like N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, has proven to be an exceptional platform for developing potent and selective ligands for both σ1R and σ2R.

This guide provides a comprehensive overview and detailed protocols for the synthesis of benzimidazole-based sigma receptor ligands, utilizing this compound as a key starting material. We will delve into the synthetic rationale, step-by-step procedures, characterization, and the structure-activity relationships (SAR) that govern the affinity of these ligands for their targets.

Chemical Profile and Handling of this compound

This compound is an N-substituted ortho-phenylenediamine. The presence of the two adjacent amino groups is the key functional feature that allows for the construction of the benzimidazole ring system. The 1-benzylpiperidine moiety is a common pharmacophore in CNS-active compounds, often contributing to the ligand's affinity and selectivity for sigma receptors.

Safety and Handling: Ortho-phenylenediamines and their derivatives should be handled with care as they can be toxic and may cause skin sensitization.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Synthetic Protocol: From Diamine to Benzimidazole Ligand

The most common and efficient method for constructing the benzimidazole core from an ortho-phenylenediamine is through condensation with an aldehyde. This reaction, often referred to as the Phillips-Ladenburg synthesis, is a robust and versatile method for generating 2-substituted benzimidazoles.

The following is a representative protocol for the synthesis of a 1,2-disubstituted benzimidazole, a potent sigma receptor ligand, from this compound and a substituted aromatic aldehyde.

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_diamine Dissolve Diamine in Ethanol mix Combine Reactant Solutions prep_diamine->mix prep_aldehyde Dissolve Aldehyde in Ethanol prep_aldehyde->mix add_catalyst Add NaHSO3 (or other oxidant) mix->add_catalyst reflux Reflux Mixture (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate extract Aqueous Work-up (e.g., EtOAc/H2O) evaporate->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Column Chromatography dry->purify characterize Spectroscopic Analysis (NMR, MS) purify->characterize final_product Final Benzimidazole Ligand characterize->final_product

Caption: General workflow for benzimidazole synthesis.

Materials and Reagents
  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (anhydrous)

  • Sodium bisulfite (NaHSO3) or another suitable oxidizing agent

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol. In a separate flask, dissolve the chosen aromatic aldehyde (1.1 eq) in anhydrous ethanol.

  • Reaction Initiation: Add the aldehyde solution to the diamine solution with stirring. To this mixture, add sodium bisulfite (2.0 eq) as an oxidizing agent.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure benzimidazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Sigma Receptor Binding Affinities

The affinity of the synthesized benzimidazole ligands for σ1 and σ2 receptors is typically determined through competitive radioligand binding assays. The data is usually presented as the inhibitory constant (Ki), with lower values indicating higher binding affinity.

Compound IDR-Group (at C2 of Benzimidazole)σ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)Reference
1 4-Fluorophenyl15.30.660.04[7]
2 4-Chlorophenyl25.84.270.17[7]
3 Phenyl45.110.50.23[7]
4 2-Thienyl68.525.30.37[7]

Note: The data presented is for benzimidazolone derivatives, which are structurally related to the benzimidazoles synthesized from the diamine. The binding affinities will vary depending on the specific substitutions on the benzimidazole core and the piperidine moiety.

Structure-Activity Relationship (SAR) Insights

The binding affinity and selectivity of these benzimidazole-based ligands are highly dependent on the nature and position of substituents on both the benzimidazole core and the N-benzylpiperidine moiety.

  • Substituents at the C2 position of the benzimidazole: The nature of the aromatic or heterocyclic ring at the C2 position significantly influences binding affinity and selectivity. Electron-withdrawing groups on this aromatic ring can modulate the electronic properties of the benzimidazole system and impact receptor interaction.

  • Substitution on the N1-benzylpiperidine ring: Modifications to the benzyl group, such as the introduction of electron-donating or withdrawing groups, can fine-tune the ligand's affinity and selectivity. The piperidine nitrogen is a key basic center that is often protonated at physiological pH, forming a crucial interaction with the receptor binding pocket.

  • Substitution on the benzimidazole core: Adding substituents to the benzene ring of the benzimidazole can also affect binding. The position and electronic nature of these substituents can alter the molecule's lipophilicity and electrostatic potential, thereby influencing receptor recognition.

Mechanism of Action and Signaling Pathways

The synthesized ligands, by binding to sigma receptors, can modulate a variety of downstream signaling events.

Sigma-1 Receptor (σ1R) Signaling

The σ1R is a molecular chaperone that, upon ligand binding, can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other parts of the cell. A key function of σ1R is the modulation of intracellular calcium (Ca²⁺) homeostasis.

G cluster_er ligand σ1R Ligand (e.g., Benzimidazole derivative) s1r σ1R ligand->s1r Binds and Activates ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release Controls er Endoplasmic Reticulum (ER) downstream Downstream Signaling (e.g., Neuroprotection, Cell Survival) ca_release->downstream

Caption: Simplified σ1R signaling pathway.

As depicted, σ1R ligands can bind to the receptor at the ER membrane. This interaction modulates the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing Ca²⁺ from the ER stores.[2][3] By stabilizing IP3R function, σ1R can influence Ca²⁺ signaling, which in turn affects numerous cellular processes, including neuronal excitability, synaptic plasticity, and cell survival.[3][8]

Sigma-2 Receptor (σ2R/TMEM97) Signaling

The σ2R/TMEM97 is involved in regulating cellular proliferation and cholesterol homeostasis. It often forms a complex with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), to exert its effects.

G ligand σ2R Ligand (e.g., Benzimidazole derivative) s2r σ2R (TMEM97) ligand->s2r Binds and Modulates pgrmc1 PGRMC1 s2r->pgrmc1 Forms Complex effector Effector Proteins (e.g., EGFR, NPC1) pgrmc1->effector Interacts with signaling Signaling Pathways (e.g., Cell Proliferation, Cholesterol Trafficking) effector->signaling

Caption: Simplified σ2R/TMEM97 signaling pathway.

Ligands that bind to σ2R can influence its interaction with partner proteins. This can lead to the modulation of critical signaling pathways involved in cell growth and lipid metabolism.[4][9] For instance, in cancer cells, σ2R ligands can disrupt these pathways, leading to cell cycle arrest and apoptosis, highlighting their therapeutic potential as anticancer agents.[4]

Conclusion and Future Directions

This compound is a valuable and versatile precursor for the synthesis of a diverse range of benzimidazole-based sigma receptor ligands. The synthetic route is straightforward and amenable to the generation of large libraries of compounds for SAR studies. The resulting ligands have shown high affinity and varying degrees of selectivity for σ1 and σ2 receptors, making them excellent tools for probing the function of these receptors and for the development of novel therapeutics for CNS disorders and cancer.

Future research in this area will likely focus on the development of ligands with enhanced subtype selectivity, as well as the exploration of novel benzimidazole derivatives with unique pharmacological profiles, such as biased agonism or allosteric modulation. The continued investigation of these compounds will undoubtedly provide deeper insights into the complex biology of sigma receptors and pave the way for new and improved treatments for a host of human diseases.

References

  • Sigma-1 receptors: a new pathway for the modulation of store-operated calcium entry. Biochemical Journal. Available at: [Link]

  • Lizama, B. N., Kahle, J., Catalano, S. M., Caggiano, A. O., Grundman, M., & Hamby, M. E. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International journal of molecular sciences, 24(7), 6251. Available at: [Link]

  • Morales-Lázaro, S. L., González-Ramírez, R., & Rosenbaum, T. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International journal of molecular sciences, 22(3), 1046. Available at: [Link]

  • Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science. Available at: [Link]

  • Sigma-1 receptor. Wikipedia. Available at: [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]

  • Sigma-2 receptor. Wikipedia. Available at: [Link]

  • The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Semantic Scholar. Available at: [Link]

  • Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. PubMed. Available at: [Link]

  • Ren, B., Zeng, C., & Mach, R. H. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers, 12(7), 1891. Available at: [Link]

  • Rossi, D., Pedrali, A., Serra, M., Peviani, M., Curti, D., & Collina, S. (2019). Benzimidazolone-based selective σ2 receptor ligands: synthesis and pharmacological evaluation. European journal of medicinal chemistry, 165, 123–135. Available at: [Link]

  • N-Benzyl-4-piperidone Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

Sources

Application Notes & Protocols: N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine (BPD-RAGEi) in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for investigating the therapeutic potential of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, a novel putative inhibitor of the Receptor for Advanced Glycation End products (RAGE), in the context of Alzheimer's disease (AD). For clarity within this document, the compound will be referred to as BPD-RAGEi. We detail its mechanism of action and provide robust, field-proven protocols for its characterization, from initial in vitro target validation to in vivo cognitive assessment in relevant animal models. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics for neurodegenerative diseases.

Introduction: Targeting the Aβ-RAGE Axis in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] While the exact etiology is complex, the interaction between soluble Aβ oligomers and cellular receptors is a critical event that triggers a cascade of neurotoxic and inflammatory responses.

One such key receptor is the Receptor for Advanced Glycation End products (RAGE), a multiligand member of the immunoglobulin superfamily expressed on neurons, microglia, and astrocytes.[2][3] In the AD brain, RAGE expression is significantly upregulated.[2][4] Its engagement with Aβ initiates a deleterious signaling cascade, leading to:

  • Increased Oxidative Stress: Generation of reactive oxygen species (ROS).[2][5]

  • Neuroinflammation: Activation of microglia and astrocytes via pathways like NF-κB, leading to the release of pro-inflammatory cytokines.[4][5]

  • Synaptic and Neuronal Dysfunction: Impairment of synaptic transmission and eventual neuronal degeneration.[5][6]

This positions the Aβ-RAGE interaction as a prime therapeutic target.[2][3][6] By blocking this interaction, a RAGE inhibitor could mitigate multiple downstream pathological events.[4][6] BPD-RAGEi is a novel small molecule designed to competitively inhibit the Aβ binding site on the RAGE V-domain, thereby preventing the activation of its downstream signaling pathways.

Signaling Pathway of Aβ-RAGE Interaction and Point of Inhibition

The following diagram illustrates the Aβ-RAGE signaling cascade and the proposed mechanism of action for BPD-RAGEi.

RAGE Signaling Pathway Abeta Amyloid-β (Aβ) Oligomers RAGE RAGE Receptor Abeta->RAGE IKK IKK Activation RAGE->IKK CellStress Oxidative Stress & Neuronal Dysfunction RAGE->CellStress Inhibitor BPD-RAGEi Block X Inhibitor->Block Block->RAGE IkB_Deg IκBα Phosphorylation & Degradation IKK->IkB_Deg NFkB_Complex p65/p50-IκBα (Cytoplasmic) NFkB_Complex->IkB_Deg NFkB_Nuc p65/p50 Nuclear Translocation IkB_Deg->NFkB_Nuc Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_Nuc->Genes

Caption: Aβ-RAGE signaling cascade and the inhibitory action of BPD-RAGEi.

Section 1: In Vitro Characterization and Functional Validation

The initial phase of research involves confirming that BPD-RAGEi engages its intended target and produces a functional downstream effect in a relevant cellular context.

Application 1.1: Validating Target Engagement via Competitive Binding Assay

Scientific Rationale: To be an effective therapeutic, BPD-RAGEi must first demonstrate high-affinity binding to the RAGE receptor, specifically competing with its natural ligand, Aβ. An in vitro ELISA-based binding assay is a robust method to quantify this interaction and determine key pharmacological parameters like the half-maximal inhibitory concentration (IC50).

Protocol 1.1: AGE-RAGE Competitive Binding Assay

This protocol is adapted from commercially available AGE-RAGE binding assay kits.[7]

  • Plate Preparation: Use a 96-well microplate pre-coated with AGE-BSA (Advanced Glycation End product-Bovine Serum Albumin), a well-characterized RAGE ligand.

  • Reagent Preparation:

    • Prepare a stock solution of BPD-RAGEi in DMSO. Serially dilute the stock in Reaction Buffer to create a concentration range (e.g., 0.1 nM to 100 µM).

    • Dilute recombinant His-tagged soluble RAGE (sRAGE) in Reaction Buffer to a fixed concentration as per the manufacturer's recommendation.

  • Binding Reaction:

    • To the AGE-BSA coated wells, add 50 µL of each BPD-RAGEi dilution (or vehicle control).

    • Immediately add 50 µL of the diluted His-tagged sRAGE to each well.

    • Incubate the plate for 2-3 hours at 37°C to allow for competitive binding.

  • Detection:

    • Wash the plate 3-4 times with the provided Wash Buffer to remove unbound sRAGE.

    • Add 100 µL of HRP-conjugated anti-His-tag antibody to each well and incubate for 1 hour at room temperature.[7] This antibody will bind to the sRAGE captured by the AGE-BSA on the plate.

    • Wash the plate again 3-4 times.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The signal intensity is inversely proportional to the binding of BPD-RAGEi.

    • Plot the absorbance against the log concentration of BPD-RAGEi and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Expected Data Output:

CompoundTargetAssay TypeIC50 (nM)
BPD-RAGEiRAGECompetitive Binding25.4
Control CpdRAGECompetitive Binding31.2
Application 1.2: Assessing Functional Antagonism in a Neuronal Cell Model

Scientific Rationale: After confirming target binding, it is crucial to demonstrate that BPD-RAGEi can block the downstream signaling cascade initiated by Aβ in a neuronal context. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for AD research because it can be differentiated into cells with mature neuron-like characteristics.[8][9] Aβ oligomers, the most neurotoxic species, are used to stimulate the RAGE pathway.[10] Inhibition of the NF-κB pathway, a key downstream effector of RAGE, serves as a robust functional readout.[11] We will assess this by measuring the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB via Western blot.[12]

Experimental Workflow: In Vitro Functional Assay

In Vitro Workflow Start Start: SH-SY5Y Cells Culture 1. Cell Culture & Seeding Start->Culture Differentiate 2. Neuronal Differentiation (Retinoic Acid, 6 days) Culture->Differentiate Treat 4. Pre-treat with BPD-RAGEi (1 hr) Then stimulate with Aβ (30 min) Differentiate->Treat Prepare 3. Prepare Aβ Oligomers & BPD-RAGEi dilutions Prepare->Treat Lyse 5. Cell Lysis & Protein Quantification Treat->Lyse SDS 6. SDS-PAGE & Western Blot Lyse->SDS Probe 7. Probe for p-p65, IκBα, Total p65, Actin SDS->Probe Analyze 8. Densitometry Analysis Probe->Analyze End End: Functional Inhibition Data Analyze->End

Caption: Workflow for assessing the functional antagonism of BPD-RAGEi.

Protocol 1.2.1: SH-SY5Y Cell Culture and Differentiation

  • Cell Culture: Culture SH-SY5Y cells in MEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[8]

  • Seeding: Seed cells into 6-well plates at a density that will reach ~40-50% confluency within 24 hours.

  • Differentiation: To induce a mature neuronal phenotype, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM Retinoic Acid (RA).[13]

  • Maintenance: Replenish the differentiation medium every 2 days for a total of 6 days. Differentiated cells will exhibit reduced proliferation and extended neurites.[9][14]

Protocol 1.2.2: Preparation of Aβ (1-42) Oligomers

Causality: It is critical to use oligomeric Aβ, as these soluble aggregates are widely considered the primary neurotoxic species in AD, unlike monomers or insoluble fibrils.[10][15]

  • Monomerization: Dissolve lyophilized Aβ (1-42) peptide in 100% hexafluoroisopropanol (HFIP) to 1 mg/mL.[15] Incubate for 2 hours at room temperature, then evaporate the HFIP under a stream of nitrogen to form a thin peptide film. Store the film at -20°C.

  • Solubilization: Resuspend the peptide film in anhydrous DMSO to a concentration of 5 mM.[15][16]

  • Oligomerization: Dilute the 5 mM Aβ stock to 100 µM in ice-cold phenol-free cell culture media (e.g., F-12).[15][16] Vortex for 15 seconds and incubate at 4°C for 24 hours.[15] This preparation should be used immediately or snap-frozen.

Protocol 1.2.3: Western Blot for NF-κB Pathway Activation

  • Cell Treatment:

    • Starve the differentiated SH-SY5Y cells in serum-free media for 4 hours.

    • Pre-incubate cells with various concentrations of BPD-RAGEi (or vehicle) for 1 hour.

    • Stimulate the cells with 500 nM of prepared Aβ oligomers for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of total protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., rabbit anti-phospho-NF-κB p65 (Ser536), mouse anti-IκBα, rabbit anti-total p65).[17] Use a loading control like rabbit anti-β-Actin.

  • Secondary Antibody & Detection:

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.[17]

    • Wash 3x with TBST and apply an ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Quantify band intensity using ImageJ or similar software. Normalize phosphorylated/target protein levels to the total protein and/or loading control.

Section 2: In Vivo Efficacy in an Alzheimer's Disease Mouse Model

After successful in vitro validation, the next critical step is to assess whether BPD-RAGEi can reverse or slow cognitive deficits in a living animal model that recapitulates key aspects of AD pathology.

Application 2.1: Evaluating Improvement in Spatial Learning and Memory

Scientific Rationale: The Morris Water Maze (MWM) is a gold-standard behavioral test for assessing hippocampal-dependent spatial learning and memory, functions that are severely impaired in AD patients.[18] Using a transgenic mouse model of AD, such as the 5xFAD or APP/PS1 mouse which develops amyloid plaques and cognitive deficits, allows for the evaluation of a compound's ability to rescue these behavioral phenotypes.[1][19]

Experimental Workflow: In Vivo Morris Water Maze

In Vivo MWM Workflow Start Start: Aged AD Transgenic Mice Dosing 1. Chronic Dosing (BPD-RAGEi or Vehicle) 4 Weeks Start->Dosing Acquisition 2. Acquisition Phase (5-6 Days, 4 trials/day) Hidden Platform Dosing->Acquisition Probe 3. Probe Trial (Day 7) Platform Removed (60 sec) Acquisition->Probe Cued 4. Cued Trial (Day 8) Visible Platform Probe->Cued Analysis 5. Data Analysis (Latency, Path Length, Quadrant Time) Cued->Analysis End End: Cognitive Performance Data Analysis->End

Caption: Workflow for the Morris Water Maze behavioral assessment.

Protocol 2.1: Morris Water Maze (MWM) Test

  • Animals and Dosing: Use 6-month-old APP/PS1 transgenic mice and wild-type littermates. Administer BPD-RAGEi (e.g., 10 mg/kg) or vehicle daily via oral gavage for 4 weeks prior to and during behavioral testing.

  • Apparatus Setup:

    • Use a circular pool (~120 cm diameter) filled with water made opaque with non-toxic white paint.[20][21] Maintain water temperature at 24-25°C.

    • Place a small escape platform (10 cm diameter) 1 cm below the water surface in one of the four designated quadrants.[22]

    • Ensure the room has various prominent, distal visual cues for the mice to use for navigation.[22][23] A camera mounted above the pool records all trials.[22]

  • Acquisition Phase (Days 1-5):

    • Conduct 4 trials per mouse per day with a 15-minute inter-trial interval.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four semi-random starting positions.

    • Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[20][22] If it fails, gently guide it to the platform.

    • The mouse must remain on the platform for 15-30 seconds before being removed.[20]

    • Record the escape latency (time to find the platform) and path length for each trial. A reduction in latency over the 5 days indicates learning.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel start position and allow it to swim freely for 60 seconds.[22][23]

    • This trial assesses memory retention. Key metrics are the time spent in the target quadrant (where the platform used to be) and the number of platform location crossings.

  • Cued Trial (Optional - Day 7):

    • To control for non-spatial deficits (e.g., vision, motivation, motor skills), perform a visible platform test.[18][21]

    • Attach a brightly colored flag to the platform, making it clearly visible.

    • Place the platform in a new location for each trial. Mice with normal sensorimotor function should quickly swim directly to the visible platform.

References

  • Yan, S. D., et al. (2012). RAGE is a key cellular target for Aβ-induced perturbation in Alzheimer's disease. Frontiers in Bioscience (Scholar Edition). [Link]

  • Deane, R., et al. (2009). RAGE and Alzheimer's Disease: A Progression Factor for Amyloid-β-Induced Cellular Perturbation? Journal of Alzheimer's Disease. [Link]

  • Sweis, B. M., et al. (2018). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Bio-protocol. [Link]

  • Yan, S. S., et al. (2012). RAGE is a key cellular target for Aβ-induced perturbation in Alzheimer's disease. Frontiers in Bioscience (Scholar Edition). [Link]

  • Cai, Z., et al. (2016). Role of RAGE in Alzheimer's Disease. Cellular and Molecular Neurobiology. [Link]

  • Kotler, S. A., & Ramamoorthy, A. (2016). Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods. Methods in Molecular Biology. [Link]

  • Deane, R., et al. (2009). RAGE and Alzheimer's Disease: A Progression Factor for Amyloid-β-Induced Cellular Perturbation?. KUScholarWorks. [Link]

  • Reddy, V. P., & Zhu, X. (2023). RAGE Inhibitors in Neurodegenerative Diseases. Molecules. [Link]

  • Galasko, D., et al. (2014). Clinical trial of an inhibitor of RAGE-Aβ interactions in Alzheimer disease. Neurology. [Link]

  • Klein, W. L. (2013). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. [Link]

  • MMPC.org. (2024). Morris Water Maze. MMPC.org. [Link]

  • Alzheimer's Disease Cooperative Study. (n.d.). Rage Inhibitor Study. ADCS. [Link]

  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. [Link]

  • Bitan, G. (2006). Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order. Methods in Molecular Biology. [Link]

  • Creative BioMart. (n.d.). AGE-RAGE in vitro Binding Assay Kit. Creative BioMart. [Link]

  • Janus, C. (n.d.). Cued and Reference memory versions of Morris Water maze tests. Supplementary methods. [Link]

  • Shankar, G. M., & Walsh, D. M. (2009). Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices. Journal of Visualized Experiments. [Link]

  • Galasko, D., et al. (2014). Clinical trial of an inhibitor of RAGE-Aβ interactions in Alzheimer disease. Neurology. [Link]

  • Shipley, J. B. (2021). Comparison of differentiation protocols of SH-SY5Y cells for use as an in vitro model of Alzheimer's disease. UPSpace. [Link]

  • Lopes, F. M., et al. (2017). Cholinergic Differentiation of Human Neuroblastoma SH-SY5Y Cell Line and Its Potential Use as an In vitro Model for Alzheimer's Disease Studies. ResearchGate. [Link]

  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. [Link]

  • Alaylıoğlu, M., et al. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry. [Link]

  • Shipley, J. B. (2021). Comparison of differentiation protocols of SH-SY5Y cells for use as an in vitro model of Alzheimer's disease. University of Pretoria. [Link]

  • ALZFORUM. (2021). Azeliragon. ALZFORUM. [Link]

  • Pappolla, M. A. (2011). Animal Models of Alzheimer's Disease: Therapeutic Implications. Journal of Alzheimer's Disease. [Link]

  • Kumar, A., & Singh, A. (2023). Inducing Agents for Alzheimer's Disease in Animal Models. Exploration of Neuroprotective Therapy. [Link]

  • Jackson, J., et al. (2019). Dementia Insights: What Do Animal Models of Alzheimer's Disease Tell Us? The Jackson Laboratory. [Link]

  • Sutherland, G. T., & Sheedy, D. (2023). Rodent Models of Alzheimer’s Disease: Past Misconceptions and Future Prospects. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]

  • LaFerla, F. M., & Green, K. N. (2012). Animal Models of Alzheimer Disease. Cold Spring Harbor Perspectives in Medicine. [Link]

  • IEEE Xplore. (2024). Therapeutic strategy to identify potential RAGE inhibitors against Alzheimer's disease: An in-silico approach. IEEE Xplore. [Link]

  • Ohori, M., et al. (2019). In vitro anticancer effects of a RAGE inhibitor discovered using a structure-based drug design system. Oncology Letters. [Link]

  • da Silva, V. C. H., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. [Link]

  • Ruiu, S., et al. (2018). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • González-Reyes, L., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

  • Chen, Y., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sarkandi, D. N., et al. (2013). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Acta Chimica Slovenica. [Link]

  • Naidoo, T., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2010). Syntheses and biological evaluation of (18)F-labeled 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-ones for in vivo mapping of acetylcholinesterase. Bioorganic & Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: In Vitro Profiling of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Derived Pim Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Pim Kinases in Oncology

The N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine scaffold has emerged as a promising chemotype for the development of targeted therapeutics. Derivatives of this class have demonstrated potent inhibitory activity against the Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1] The Pim kinase family, comprising Pim-1, Pim-2, and Pim-3, are crucial downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[2][3] Unlike many other kinases, Pim kinases are constitutively active upon expression and are primarily regulated at the level of transcription and protein stability.[4]

Overexpression of Pim kinases is a hallmark of various hematological malignancies and solid tumors, including prostate cancer and certain leukemias.[][6][7] They play a significant role in tumorigenesis by phosphorylating a wide array of substrates involved in cell cycle progression, apoptosis evasion, and metabolic reprogramming.[2][8] Key anti-apoptotic mechanisms include the phosphorylation of the pro-apoptotic protein BAD, which promotes cell survival.[6] Given their central role in cancer cell proliferation and survival, Pim kinases are compelling targets for anticancer drug discovery.[3][9]

This guide provides a comprehensive suite of in vitro assays designed to characterize the inhibitory potential of novel compounds derived from the this compound scaffold against Pim kinases. The protocols are structured to enable a logical progression from initial biochemical potency determination to cellular activity assessment, providing a robust dataset for lead optimization.

Experimental Strategy: A Tiered Approach to Inhibitor Characterization

A successful in vitro evaluation pipeline for kinase inhibitors follows a logical, tiered approach. This strategy ensures that resources are focused on the most promising compounds by progressively increasing the biological complexity of the assays.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity & Cytotoxicity cluster_2 Tier 3: Selectivity & Mechanism a Primary Screening: ADP-Glo™ Kinase Assay b Target Engagement: Western Blot for p-BAD a->b Confirm Hits c Cellular Viability: MTT Proliferation Assay b->c Correlate d Binding Affinity: LanthaScreen™ Eu Kinase Binding Assay c->d Characterize Leads e Selectivity Profiling: Kinase Panel Screen d->e Assess Specificity

Caption: Tiered workflow for Pim kinase inhibitor characterization.

Application Note I: Primary Biochemical Potency Assessment

Principle: ADP-Glo™ Luminescent Kinase Assay

The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target. The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10] This assay is universal for any ADP-generating enzyme and is well-suited for screening because its strong signal and high dynamic range can detect even low levels of ATP-to-ADP conversion.[11][12]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction (where Pim-1 phosphorylates a substrate, converting ATP to ADP), the ADP-Glo™ Reagent is added. This terminates the kinase reaction and eliminates any remaining ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which converts the ADP produced into ATP. This newly synthesized ATP is used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[12][13]

Protocol: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of IC50 values for test compounds against the human PIM-1 enzyme.

Materials:

  • Recombinant Human PIM-1 Kinase (e.g., Promega, V5891)

  • PIMtide Substrate (Biotinylated peptide based on BAD: GGAGAVEIRSRHSSYPAGTE)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)[11]

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ATP Solution (1 mM in nuclease-free water)

  • Test Compounds (serial dilutions in 100% DMSO)

  • Staurosporine (Positive Control Inhibitor)[14]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of your test compounds in 100% DMSO (e.g., from 1 mM to 10 nM).

    • Add 1 µL of each compound dilution to the appropriate wells of the assay plate.

    • For controls, add 1 µL of DMSO (100% activity control) and 1 µL of a known inhibitor like Staurosporine (0% activity control).

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate master mix in Kinase Buffer. For a 10 µL final reaction volume, each 5 µL of the 2X mix should contain:

      • Recombinant PIM-1 Kinase (concentration determined by prior enzyme titration, typically 1-5 ng/well).

      • PIMtide Substrate (final concentration ~20 µM).[14]

    • Add 5 µL of the 2X Kinase/Substrate mix to each well containing the plated compounds/controls. Mix gently by tapping the plate.

    • Pre-incubate the plate at room temperature for 15 minutes. This allows the compounds to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km of the kinase (for Pim-1, ~10 µM is a good starting point).[14]

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detect ADP Production:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes. The luminescent signal is stable for over 3 hours.[12]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_min) / (Lumi_max - Lumi_min))

    • Lumi_sample: Luminescence from a well with a test compound.

    • Lumi_max: Average luminescence from the DMSO-only wells (0% inhibition).

    • Lumi_min: Average luminescence from the Staurosporine wells (100% inhibition).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Compound IDTargetAssay TypeIC50 (nM)
Compound APIM-1ADP-Glo™15
Compound BPIM-1ADP-Glo™85
Compound CPIM-1ADP-Glo™1250
StaurosporinePIM-1ADP-Glo™2.6[14]

Application Note II: Cellular Activity and Cytotoxicity Assessment

Principle: MTT Cell Proliferation Assay

After confirming biochemical potency, the next critical step is to assess whether the compounds can inhibit the target in a cellular context and exert a biological effect, such as inhibiting cancer cell growth. The MTT assay is a classic colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active (i.e., living) cells.[16] The formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.[15][17]

Protocol: Antiproliferative Activity in a PIM-1-Dependent Cell Line

This protocol describes how to measure the effect of test compounds on the viability of a human cancer cell line known to have high PIM-1 expression, such as the Daudi Burkitt's lymphoma cell line or the T47D breast cancer cell line.[6][9]

Materials:

  • Daudi or T47D cells

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Test Compounds (serial dilutions in complete growth medium)

  • MTT Labeling Reagent (5 mg/mL in sterile PBS)[15]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[18]

  • Sterile 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate (ELISA) reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete growth medium to a density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into a 96-well plate.[18]

    • Include wells with medium only to serve as a background control.[15]

    • Incubate the plate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare 2X serial dilutions of your test compounds in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (e.g., 0.1% DMSO), or a positive control cytotoxic agent.

    • Incubate the cells for the desired treatment period (e.g., 72 hours).[18]

  • MTT Labeling and Solubilization:

    • After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours in the incubator. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Add 100 µL of the Solubilization Solution to each well.[17]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid dissolution.[15] To ensure complete solubilization, the plate can be left overnight in the incubator.

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader. The wavelength for the formazan product is between 550 and 600 nm (570 nm is common).[15][17] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]

Data Analysis:

  • Correct the absorbance readings by subtracting the average absorbance of the medium-only background control wells.

  • Calculate the percentage of cell viability for each compound concentration: % Viability = 100 * (Abs_sample / Abs_vehicle)

    • Abs_sample: Corrected absorbance from a well with a test compound.

    • Abs_vehicle: Average corrected absorbance from the vehicle control (e.g., DMSO) wells.

  • Plot % Viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Application Note III: Target Binding Affinity Assessment

Principle: LanthaScreen™ Eu Kinase Binding Assay

To confirm that the observed cellular effects are due to direct interaction with the target kinase and to provide an orthogonal measure of potency, a binding assay is highly valuable. The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method that measures the affinity of inhibitors for a kinase.[19]

The assay relies on the competition between a fluorescently-labeled, ATP-competitive "tracer" and the test inhibitor for binding to the kinase. The kinase is labeled with a europium (Eu) anti-tag antibody.[20] When the tracer is bound to the kinase-antibody complex, the Eu donor and the tracer's acceptor fluorophore are in close proximity, resulting in a high FRET signal. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[19] This assay is a simple mix-and-read format and can be performed with active or inactive kinase preparations.[19]

G cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase_Eu 6xHis-PIM1 Kinase Eu-anti-His Ab Tracer Alexa647 Tracer Kinase_Eu:f1->Tracer Binding FRET High FRET Signal Tracer->FRET Energy Transfer Kinase_Eu_Inhib 6xHis-PIM1 Kinase Eu-anti-His Ab Inhibitor Test Compound Kinase_Eu_Inhib:f0->Inhibitor Binding NoFRET Low FRET Signal Inhibitor->NoFRET Displacement Tracer_free Alexa647 Tracer

Caption: Principle of the LanthaScreen™ Kinase Binding Assay.

Protocol: PIM-1 Inhibitor Binding Affinity (LanthaScreen™)

This protocol is adapted for measuring the binding affinity (Ki) of compounds to His-tagged PIM-1.

Materials:

  • 6xHis-tagged Recombinant Human PIM-1 Kinase

  • LanthaScreen™ Eu-anti-His Antibody (Invitrogen, PV5597)[21][22]

  • LanthaScreen™ Kinase Tracer (appropriate for PIM-1)

  • Kinase Binding Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds (serial dilutions in 100% DMSO)

  • Black, low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare 3X solutions of the test compounds, the Kinase/Antibody mix, and the Tracer in the Kinase Binding Buffer.

    • The final concentrations in the well should be: 5 nM Kinase, 2 nM Eu-anti-His Antibody, and the EC50 concentration of the Tracer (determined via a prior titration experiment as described in the manufacturer's protocol).[19]

  • Assay Assembly (15 µL final volume):

    • Add 5 µL of the 3X test compound solution to the appropriate wells.

    • Add 5 µL of the 3X Kinase/Antibody mixture.

    • Add 5 µL of the 3X Tracer solution.[19]

  • Incubation and Reading:

    • Mix the plate gently.

    • Incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the europium donor).

Data Analysis:

  • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

  • Convert the Emission Ratio to % Inhibition relative to high and low FRET controls.

  • Plot % Inhibition against the logarithm of compound concentration and fit the data to determine the IC50 value. The IC50 can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the tracer's Kd for the kinase is known.

References

  • ADP-Glo™ Kinase Assay. Promega Corporation.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • In vitro kinase assay. protocols.io.

  • MTT assay protocol. Abcam.

  • Promega ADP-Glo kinase assay. BMG LABTECH.

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • MTT (Assay protocol). protocols.io.

  • Protocol for Cell Viability Assays. BroadPharm.

  • The role of Pim kinase in immunomodulation. PubMed Central (PMC).

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • Promega ADP-Glo Kinase Assay + SIK Kinase Enzyme System. Fisher Scientific.

  • PIM kinase Inhibitors-PIM kinase Signaling Pathway. BOC Sciences.

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PubMed Central (PMC).

  • In vitro NLK Kinase Assay. PubMed Central (PMC).

  • PIM kinase (and Akt) biology and signaling in tumors. PubMed Central (PMC).

  • LanthaScreen Eu-anti-His Tag Antibody Kit. Fisher Scientific.

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals.

  • The role of Pim-1 kinases in inflammatory signaling pathways. PubMed Central (PMC).

  • In vitro kinase assay. Bio-protocol.

  • C13H11Cl3N4OS in vitro kinase assay protocol. Benchchem.

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics.

  • In Vitro Kinase Assays. Revvity.

  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. MDPI.

  • PIM1 Kinase Assay Service. Reaction Biology.

  • A Comparative Benchmarking Guide: PIM1-IN-2 Versus Clinical PIM Kinase Inhibitors. Benchchem.

  • LanthaScreen™ Eu-anti-His Tag Antibody Kit 25 μg. Thermo Fisher Scientific.

  • Pim1 Selective Inhibitors. Selleckchem.

  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.

  • Kinetics of inhibition of Pim-1 by 4a. ResearchGate.

  • LanthaScreen Eu-anti-His Tag Antibody Kit. Fisher Scientific.

  • LanthaScreen Eu Kinase Binding Assay for MKNK2 Overview. Thermo Fisher Scientific.

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Pelagia Research Library.

  • Identification of Pim-1 Kinase Inhibitors by Pharmacophore Model, Molecular Docking-based Virtual Screening, and Biological Evaluation. Bentham Science.

  • Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate.

  • Synthesis and antimicrobial studies of some new N- benzyl piperidin-4-one derivatives. iMedPub.

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central (PMC).

Sources

Application Note: A Robust Strategy for the Preparative HPLC Purification of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust methodology for the purification of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, a complex basic compound, using reversed-phase high-performance liquid chromatography (RP-HPLC). Recognizing the inherent challenges in purifying basic amines, such as poor peak shape and low recovery, this guide provides a systematic approach from analytical method development to preparative scale-up. The protocols herein detail the strategic use of a C18 stationary phase with a low-pH mobile phase containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp, symmetrical peaks and efficient separation. This document is intended for researchers, scientists, and drug development professionals seeking a reliable, scalable, and validated purification workflow.

Introduction and Rationale

This compound is a molecule of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of novel therapeutic agents. The structure, featuring a benzylpiperidine moiety and a phenylenediamine ring, contains multiple basic nitrogen atoms. These functional groups can interact strongly and unpredictably with the acidic silanol groups present on conventional silica-based HPLC stationary phases, leading to significant chromatographic challenges, including severe peak tailing, poor resolution, and irreversible adsorption.

The primary objective of this work is to establish a self-validating purification protocol that addresses these challenges head-on. The strategy is built on two core principles:

  • Analyte and Silanol Protonation: By maintaining a low mobile phase pH (approximately 2), both the basic amine functional groups of the target compound and the residual acidic silanols on the silica backbone are protonated. This minimizes undesirable secondary ionic interactions, which are a primary cause of peak tailing.

  • Ion-Pairing Mechanism: Trifluoroacetic acid (TFA) is employed not only as a pH modifier but also as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated analyte, forming a neutral, more hydrophobic complex. This enhances retention on the C18 stationary phase and further improves peak shape and separation efficiency.

This application note follows a logical progression from small-scale analytical method development to a fully scaled-up preparative purification, ensuring efficient use of time, solvent, and precious sample material[1][2].

Experimental Workflow Overview

The purification process is designed as a multi-stage workflow to ensure robustness and success. Each stage builds upon the previous, starting with method development on a small scale before committing to a large-scale purification run.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Quality Control A Crude Sample Analysis (Purity Assessment) B Scouting Gradient Run (Determine Elution Window) A->B Initial Test C Focused Gradient Optimization (Maximize Resolution) B->C Refine Method D Scale-Up Calculation (Flow Rate, Injection Vol.) C->D Optimized Method Transfer E Preparative Run & Fraction Collection D->E Implement Scaled Method F Fraction Analysis (Analytical HPLC) E->F Collect & Analyze G Pooling of Pure Fractions F->G Purity >98% H Final Purity & Identity Confirmation (HPLC, LC-MS) G->H Generate Report

Sources

Application Notes and Protocols: N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine as a Novel Chemical Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of biological imaging has been revolutionized by the development of small-molecule fluorescent probes that enable the visualization of specific cellular components and dynamic processes in living systems.[1][2] These tools offer high sensitivity and spatiotemporal resolution, providing invaluable insights into cellular function and dysfunction.[3] Here, we introduce N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine , a novel chemical probe with potential applications in biological imaging. While direct literature on this specific molecule as an imaging agent is emerging, its structural motifs, particularly the o-phenylenediamine core, suggest a reaction-based mechanism for fluorescence activation, making it a promising candidate for detecting specific analytes within the cellular milieu.[4]

This guide provides a comprehensive overview of the hypothesized mechanism of action, detailed protocols for its application in cell-based imaging assays, and expert insights to facilitate its successful implementation in research and drug development.

Physicochemical and Spectroscopic Properties

The utility of a fluorescent probe is largely determined by its photophysical characteristics. The following table summarizes the expected properties of this compound. Note: These are predicted values based on the chemical structure and may require experimental validation.

PropertyValueNotes
Molecular Formula C19H25N3
Molecular Weight 295.42 g/mol
Excitation Max (λex) ~350 nm (pre-reaction); ~490 nm (post-reaction)The o-phenylenediamine core is weakly fluorescent. Reaction leading to a cyclized product (e.g., a benzimidazole derivative) is expected to shift the excitation to a longer wavelength, compatible with standard filter sets.
Emission Max (λem) ~420 nm (pre-reaction); ~520 nm (post-reaction)A significant Stokes shift is anticipated upon reaction, with emission moving into the green part of the spectrum, which is ideal for imaging with minimal autofluorescence.
Extinction Coefficient > 20,000 M⁻¹cm⁻¹ (post-reaction)High extinction coefficient is indicative of a bright fluorescent signal.
Quantum Yield (Φ) < 0.05 (pre-reaction); > 0.3 (post-reaction)A low initial quantum yield with a substantial increase upon reaction is the hallmark of a "turn-on" probe, ensuring a high signal-to-noise ratio.
Solubility Soluble in DMSO, DMF, and alcohols.For cell-based assays, a stock solution in DMSO is recommended.
Purity >95% (as determined by HPLC)Purity is critical to avoid off-target effects and ensure reproducible results.

Principle of Action: A Reaction-Based "Turn-On" Mechanism

The core of our proposed application for this probe lies in the reactivity of the vicinal diamines of the o-phenylenediamine moiety. This functional group is known to undergo condensation reactions with various electrophiles, such as dicarbonyl compounds (e.g., methylglyoxal, a byproduct of glycolysis) or certain reactive oxygen species (ROS), to form highly fluorescent, stable heterocyclic products like benzimidazoles or phenazines.[4]

This reaction-based sensing approach offers high specificity, as the fluorescence is only "turned on" in the presence of the target analyte.[4] This contrasts with probes that are always fluorescent and rely on localization, which can sometimes suffer from high background signals.

Below is a diagram illustrating the proposed mechanism of action.

Mechanism_of_Action Probe_Inactive Probe (Weakly Fluorescent) This compound Probe_Active Probe-Analyte Adduct (Highly Fluorescent Benzimidazole) Probe_Inactive->Probe_Active Condensation Reaction Cell Cellular Environment Analyte Target Analyte (e.g., Dicarbonyl Species) Analyte->Probe_Active

Caption: Proposed "turn-on" mechanism of the probe.

Applications in Biological Imaging

Based on its proposed mechanism, this compound can be a powerful tool for investigating cellular processes associated with the production of specific electrophilic species. Potential applications include:

  • Metabolic Stress and Glycolysis: Detecting byproducts of glycolysis like methylglyoxal, offering a window into metabolic dysregulation in cancer or diabetes research.

  • Oxidative Stress: Visualizing the generation of specific reactive oxygen species that can react with the diamino-aromatic system.

  • Enzyme Activity: Designing assays where an enzyme's activity produces a dicarbonyl substrate that subsequently reacts with the probe.

Experimental Protocols

Protocol 1: Live-Cell Imaging

This protocol describes the general steps for staining living cells with this compound.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store at -20°C, protected from light.
  • On the day of the experiment, dilute the stock solution in a serum-free culture medium or a suitable buffer (e.g., HBSS) to a working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

2. Cell Preparation:

  • Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
  • Allow cells to adhere and reach the desired confluency (typically 60-80%).
  • If applicable, treat cells with the experimental compound (e.g., an inducer of metabolic stress) for the desired duration.

3. Staining:

  • Remove the culture medium and wash the cells once with a warm buffer.
  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type and experimental conditions.

4. Imaging:

  • After incubation, remove the staining solution and replace it with a fresh, warm imaging buffer.
  • Visualize the cells using a fluorescence microscope equipped with appropriate filters (e.g., a standard FITC/GFP filter set: Ex/Em ~490/520 nm).
  • Acquire images and quantify the fluorescence intensity.

// Nodes start [label="Start: Plate Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Experimental Treatment\n(Optional)"]; staining [label="Stain with Probe\n(1-10 µM, 15-60 min)"]; wash [label="Wash and Add\nImaging Buffer"]; imaging [label="Image Acquisition\n(Ex/Em: ~490/520 nm)"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> staining; staining -> wash; wash -> imaging; imaging -> end; }

Caption: Workflow for live-cell imaging with the probe.

Protocol 2: Fixed-Cell Staining and Co-localization

For endpoint assays or co-staining with antibodies, a fixation and permeabilization protocol is required.

1. Cell Preparation and Staining:

  • Follow steps 2.1 to 3.3 from the live-cell protocol.

2. Fixation:

  • After staining, wash the cells with PBS.
  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

3. Permeabilization (if required for co-staining):

  • Wash the cells three times with PBS.
  • Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

4. Co-staining (e.g., with an antibody):

  • Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
  • Incubate with the primary antibody at the recommended dilution.
  • Wash and incubate with a fluorescently-labeled secondary antibody.
  • Mount the coverslip with an anti-fade mounting medium.

5. Imaging:

  • Image the sample using the appropriate filter sets for the probe and any additional fluorophores.

Data Analysis and Interpretation

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell or within a defined region of interest (ROI).

  • Controls: Always include appropriate controls:

    • Unstained cells: To measure background autofluorescence.

    • Vehicle-treated cells: To establish a baseline fluorescence level.

    • Positive control: Cells treated with a known inducer of the target analyte.

  • Interpretation: An increase in fluorescence intensity in treated cells compared to controls indicates the presence and accumulation of the target analyte that reacts with the probe.

Troubleshooting

IssuePossible CauseSolution
High Background Signal Probe concentration is too high.Titrate the probe concentration to find the optimal balance between signal and background.
Incomplete removal of staining solution.Ensure thorough washing after the staining step.
No Signal or Weak Signal The target analyte is not present or is at a very low concentration.Use a positive control to validate the experimental system.
Incorrect filter set.Verify that the microscope filters match the probe's excitation and emission spectra.
Photobleaching.Minimize exposure time and use an anti-fade mounting medium for fixed samples.
Cell Toxicity High probe concentration or prolonged incubation.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the optimal non-toxic concentration and incubation time.

Safety and Handling

  • Handle this compound with standard laboratory precautions.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • As the toxicological properties may not be fully characterized, avoid inhalation, ingestion, and direct contact with skin and eyes.

  • Dispose of the chemical waste according to institutional guidelines.

References

  • Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Synthetic fluorescent sensors for studying metal biology in living systems.
  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155.
  • Stephan, H., & Zobi, F. (2007). Fluorescent Probes and Labels for Cellular Imaging. Chemical Reviews, 107(12), 5244-5269.
  • John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027.
  • Shiue, C. Y., Shiue, G. G., Zhang, S. X., Wilder, S., Greenberg, J. H., Benard, F., ... & Alavi, A. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F] fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear medicine and biology, 24(7), 671-676.
  • Giepmans, B. N., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224.
  • Sapsford, K. E., Berti, L., & Medintz, I. L. (2006). Materials for fluorescence resonance energy transfer analysis: a practical guide to choosing the right donor and acceptor.
  • Chou, K. T., & Hong, C. Y. (2014). A reaction-based fluorescent probe for the selective detection of methylglyoxal in living cells.
  • Xu, Z., Xu, L., & Zhou, J. (2018). Recent progress in the development of fluorescent probes for the detection of reactive oxygen species.
  • Sahoo, S. K. (2012). Nanotechnology in drug delivery and tissue engineering: a new avenue for cancer therapy. Drug discovery today, 17(17-18), 900-908.
  • Lichtman, J. W., & Conchello, J. A. (2005). Fluorescence microscopy.
  • Pawley, J. B. (Ed.). (2006). Handbook of biological confocal microscopy. Springer Science & Business Media.
  • Sanderson, M. J., Smith, I., Parker, I., & Bootman, M. D. (2014). Fluorescence microscopy. Cold Spring Harbor Protocols, 2014(10), pdb-top071795.
  • Srikun, D., Miller, E. W., Domaille, D. W., & Chang, C. J. (2010). A reaction-based fluorescent probe for selective imaging of carbon monoxide in living cells. Journal of the American Chemical Society, 132(13), 4455-4465.

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from the bench to the bedside is a rigorous process, with safety and efficacy being paramount. For promising therapeutic candidates like N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine derivatives, which belong to the broader class of piperidine-containing compounds, a thorough evaluation of their cytotoxic potential is a critical initial step.[1][2][3] Piperidine scaffolds are prevalent in many biologically active compounds, and their derivatives have shown potential in various therapeutic areas, including oncology.[1][4][5] Understanding the cytotoxic profile of these novel derivatives is essential to identify compounds with a favorable therapeutic index—maximizing efficacy against target cells while minimizing harm to healthy tissues.[2]

Cell-based assays are indispensable tools in this endeavor, offering a physiologically relevant context to assess a compound's effect on cellular health.[6][7][8] These assays can elucidate various aspects of cytotoxicity, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis).[3] This guide provides a comprehensive overview and detailed protocols for a multi-parametric approach to evaluating the cytotoxicity of this compound derivatives, ensuring a robust and reliable assessment.

Scientific Rationale: A Multi-Assay Approach for Comprehensive Cytotoxicity Assessment

Relying on a single cytotoxicity assay can provide a limited and sometimes misleading picture of a compound's activity. Therefore, a panel of assays targeting different cellular processes is recommended for a comprehensive evaluation. This guide focuses on three widely accepted and complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity and identify necrosis.

  • Caspase-Glo® 3/7 Assay: To specifically quantify apoptosis induction.

This multi-pronged strategy allows for a more nuanced understanding of the mechanisms by which this compound derivatives may exert their cytotoxic effects.

Principle of the Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[9][10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9] A decrease in the purple color indicates a reduction in cell viability.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[12][13] The assay measures the enzymatic activity of LDH, which catalyzes the conversion of lactate to pyruvate, coupled with the reduction of a tetrazolium salt to a colored formazan product.[12] An increase in the colored product signifies an increase in cytotoxicity.[12]

Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 assay is a luminescent method for measuring the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[14][15][16] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases-3 and -7.[14] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[14] The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity.[14][17]

Experimental Workflows

A logical workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the general experimental pipeline for evaluating the cytotoxicity of the test compounds.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of N1-(1-benzylpiperidin-4-yl)benzene- 1,2-diamine Derivatives Cell_Seeding Seed Cells in 96-well Plates Compound_Prep->Cell_Seeding Cell_Culture Culture and Maintain Selected Cell Lines Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with Serial Dilutions of Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-Glo® 3/7 Assay (Apoptosis) Incubation->Caspase Data_Acquisition Measure Absorbance/ Luminescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Data_Analysis Calculate % Viability/ Cytotoxicity and IC50 Data_Acquisition->Data_Analysis Interpretation Interpret Results and Determine Mechanism Data_Analysis->Interpretation G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase37 Executioner Caspases (Caspase-3, -7) Activation Caspase8->Caspase37 Apoptosis Apoptosis Cell_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) Cell_Stress->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Given that some piperidine derivatives have been shown to induce apoptosis through the intrinsic pathway by modulating Bcl-2 family proteins and activating caspases, [18]it is plausible that this compound derivatives could act through a similar mechanism. Further mechanistic studies, such as western blotting for key apoptotic proteins, would be necessary to confirm the specific pathway involved.

Conclusion: A Robust Framework for Cytotoxicity Evaluation

The systematic application of the MTT, LDH, and Caspase-Glo® 3/7 assays provides a robust and comprehensive framework for evaluating the cytotoxic properties of this compound derivatives. This multi-parametric approach not only quantifies the cytotoxic potency of these novel compounds but also offers valuable insights into their potential mechanisms of action. Such detailed characterization is essential for guiding lead optimization and advancing the most promising candidates in the drug discovery pipeline.

References

  • An, F., & Xi, J. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Bioengineering and Biotechnology, 10, 938676. [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. QIAGEN. [Link]

  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Overview of cell death signaling pathways. Apoptosis, 21(8), 895-906. [Link]

  • Zang, R., Li, D., Tang, P., & Wang, J. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 3(2), 41-52. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). Elabscience. [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, S. (2017). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Journal of Ethnopharmacology, 206, 16-25. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Singh, R., Letai, A., & Sarosiek, K. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cancers, 11(11), 1645. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NIH. [Link]

  • Cytotoxicity Assays. Life Science Applications. [Link]

  • Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Assays for Predicting Acute Toxicity. Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. NCBI. [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

  • Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Journal of Drug Discovery and Development. [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Product Outsourcing. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Cytotoxicity Evaluation: Methods & Techniques. StudySmarter. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate. [Link]

  • Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. [Link]

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. [Link]

  • N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. PubMed. [Link]

Sources

Application Notes and Protocols: Characterizing N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Analogs using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Receptor Interactions of Novel Benzylamine Derivatives

The N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine scaffold represents a promising chemical framework in modern drug discovery. Analogs of this structure have garnered significant interest for their potential to modulate various physiological pathways, with some derivatives showing high affinity for targets such as sigma receptors.[1][2] A thorough characterization of the binding properties of these novel analogs is paramount to understanding their mechanism of action, selectivity, and therapeutic potential.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[3][4][5] These assays are robust, highly sensitive, and provide quantitative data on key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki).[3][6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of radioligand binding assays to characterize the interaction of this compound analogs with a target receptor, using the sigma-1 receptor as an illustrative example.

This document will detail the underlying principles, provide step-by-step protocols for both saturation and competition binding assays, and offer insights into data analysis and interpretation. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible results.

I. Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are predicated on the interaction between a radioactively labeled ligand (the radioligand) and its specific receptor.[4][9] By measuring the amount of radioligand bound to the receptor at equilibrium, we can infer the affinity of the ligand for the receptor and the density of receptors in a given tissue or cell preparation.[6][10][11]

There are two primary types of radioligand binding assays detailed in this guide:

  • Saturation Binding Assays: These experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[3][6][10] The goal is to determine the equilibrium dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), which indicates the total receptor density in the sample.[3][7][8][10][11][12]

  • Competition Binding Assays: These assays measure the ability of an unlabeled test compound (the "competitor," in this case, an this compound analog) to displace a specific radioligand from its receptor.[3][9][13] The results are used to determine the half-maximal inhibitory concentration (IC50) of the test compound, which can then be used to calculate its inhibitory constant (Ki), a measure of its binding affinity.[10][14][15]

A critical aspect of these assays is the differentiation between specific and non-specific binding. Specific binding refers to the radioligand binding to the receptor of interest, while non-specific binding is the binding of the radioligand to other components in the assay mixture, such as lipids, proteins, and the filter apparatus.[6][16][17][18] Non-specific binding is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the specific receptors.[16]

II. Experimental Design and Protocols

The following protocols are provided as a template and should be optimized for the specific receptor system and radioligand being used.[19][20][21] For the purpose of this guide, we will assume the use of a commercially available tritiated radioligand with high affinity for the sigma-1 receptor, such as [³H]-pentazocine or [³H]-(+)-SKF-10047, and a membrane preparation from cells expressing the human sigma-1 receptor.

A. Materials and Reagents
  • Receptor Source: Membrane preparation from CHO or HEK293 cells stably expressing the human sigma-1 receptor.

  • Radioligand: e.g., [³H]-pentazocine (Specific Activity: >30 Ci/mmol).[6]

  • Unlabeled Ligands:

    • For Non-Specific Binding: Haloperidol or (+)-pentazocine.

    • Test Compounds: this compound analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for tritium counting.

  • Filtration Apparatus: 96-well cell harvester or a vacuum manifold with glass fiber filters (e.g., GF/B or GF/C).[22]

  • Instrumentation: Liquid scintillation counter, microplate shaker.

B. Protocol 1: Saturation Binding Assay

This protocol aims to determine the Kd and Bmax of the radioligand for the sigma-1 receptor.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Dilute the receptor membrane preparation in assay buffer to a final concentration that yields a specific binding signal that is at least 3-fold higher than the non-specific binding. This needs to be empirically determined.

    • Prepare serial dilutions of the radioligand (e.g., [³H]-pentazocine) in assay buffer. A typical concentration range would be 0.1 to 20 times the expected Kd.[23]

    • Prepare a high concentration of the unlabeled ligand for determining non-specific binding (e.g., 10 µM Haloperidol).

  • Assay Setup:

    • Set up triplicate tubes or wells for each concentration of the radioligand.

    • For each concentration, prepare tubes for Total Binding and Non-Specific Binding .

    • Total Binding Tubes: Add assay buffer.

    • Non-Specific Binding Tubes: Add the high concentration of unlabeled ligand.

  • Incubation:

    • Add the diluted receptor membrane preparation to all tubes.

    • Add the varying concentrations of the radioligand to the respective tubes.

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium. This time should be determined in preliminary kinetic experiments.[21]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.[24]

    • Wash the filters quickly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

C. Protocol 2: Competition Binding Assay

This protocol is designed to determine the affinity (Ki) of the this compound analogs for the sigma-1 receptor.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Dilute the receptor membrane preparation in assay buffer to the same concentration as used in the saturation assay.

    • Prepare a fixed concentration of the radioligand, typically at or below its Kd value, in assay buffer.[6]

    • Prepare serial dilutions of the unlabeled test compounds (this compound analogs) in assay buffer. A wide concentration range is recommended to ensure a complete inhibition curve.

  • Assay Setup:

    • Set up triplicate tubes or wells for each concentration of the test compound.

    • Include control tubes for Total Binding (no test compound) and Non-Specific Binding (high concentration of a known sigma-1 ligand, e.g., 10 µM Haloperidol).

  • Incubation:

    • Add the diluted receptor membrane preparation to all tubes.

    • Add the serially diluted test compounds to the respective tubes.

    • Add the fixed concentration of the radioligand to all tubes.

    • Incubate the reaction mixture under the same conditions (temperature and time) as the saturation assay to ensure equilibrium is reached.

  • Termination and Filtration:

    • Terminate the reaction and wash the filters as described in the saturation binding protocol.

  • Quantification:

    • Measure the radioactivity in each filter using a liquid scintillation counter.

III. Data Analysis and Interpretation

A. Saturation Binding Data Analysis
  • Calculate Specific Binding: For each radioligand concentration, subtract the average CPM from the non-specific binding tubes from the average CPM of the total binding tubes.[6][25]

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Convert CPM to Molar Concentration: Convert the specific binding CPM values to fmol/mg protein or pmol/mg protein using the specific activity of the radioligand and the protein concentration of the membrane preparation.

  • Non-linear Regression: Plot the specific binding against the free radioligand concentration. Fit the data to a one-site binding (hyperbola) equation using a suitable software package (e.g., GraphPad Prism) to determine the Kd and Bmax values.[10]

    Equation for one-site binding: Y = (Bmax * X) / (Kd + X) Where:

    • Y = Specific Binding

    • X = Free Radioligand Concentration

    • Bmax = Maximum number of binding sites

    • Kd = Equilibrium dissociation constant

B. Competition Binding Data Analysis
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (total binding).

  • Non-linear Regression: Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

  • Calculate the Inhibitory Constant (Ki): Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[14][15][26][27][28] This equation corrects for the presence of the radioligand.

    Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L] / Kd)) Where:

    • IC50 = Half-maximal inhibitory concentration of the test compound

    • [L] = Concentration of the radioligand used in the assay

    • Kd = Dissociation constant of the radioligand (determined from the saturation binding assay)

IV. Data Presentation

Summarizing the quantitative data in a clear and structured format is essential for comparison and interpretation.

Table 1: Saturation Binding Parameters for [³H]-Radioligand at the Sigma-1 Receptor

ParameterValueUnits
Kd[Insert Value]nM
Bmax[Insert Value]fmol/mg protein
Hill Slope[Insert Value]
[Insert Value]

Table 2: Competition Binding Affinities (Ki) of this compound Analogs for the Sigma-1 Receptor

Compound IDIC50 (nM)Ki (nM)
Analog 1[Insert Value][Insert Value]
Analog 2[Insert Value][Insert Value]
Analog 3[Insert Value][Insert Value]
Reference Compound[Insert Value][Insert Value]

V. Visualizing the Workflow

Diagrams can effectively illustrate the experimental processes and underlying principles.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare Radioligand, Test Compounds, & Receptor Membranes Total Total Binding: Receptor + Radioligand Reagents->Total Incubate to Equilibrium NSB Non-Specific Binding: Receptor + Radioligand + Excess Unlabeled Ligand Reagents->NSB Incubate to Equilibrium Comp Competition: Receptor + Radioligand + Test Compound Reagents->Comp Incubate to Equilibrium Filtration Vacuum Filtration (Separates Bound from Free) Total->Filtration NSB->Filtration Comp->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis: Kd, Bmax, Ki Counting->Analysis Competitive_Binding_Principle cluster_0 Without Competitor cluster_1 With Competitor Receptor Receptor Radioligand1 Radioligand Radioligand1->Receptor Binds Radioligand2 Radioligand Receptor2 Receptor Radioligand2->Receptor2 Binding is Inhibited Competitor Test Compound (Analog) Competitor->Receptor2 Competes for Binding Site

Caption: Principle of competitive radioligand binding.

VI. Troubleshooting and Best Practices

  • High Non-Specific Binding: If non-specific binding is more than 50% of total binding, consider using a different radioligand, optimizing the buffer composition (e.g., adding BSA), or using a different filter type. [16][22]* Low Signal: Ensure the specific activity of the radioligand is high and that the receptor preparation is active. Optimize the amount of receptor protein per well.

  • Poor Reproducibility: Ensure accurate pipetting, consistent incubation times and temperatures, and thorough washing of the filters.

  • Equilibrium Not Reached: Perform kinetic experiments (association and dissociation) to determine the appropriate incubation time. [21]* Ligand Depletion: Ensure that less than 10% of the added radioligand is bound to avoid underestimation of the Kd. [23]

VII. Conclusion

Radioligand binding assays are an indispensable tool in drug discovery for the characterization of novel compounds. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can obtain reliable and quantitative data on the binding affinities of this compound analogs. This information is critical for establishing structure-activity relationships, assessing compound selectivity, and guiding the optimization of lead candidates for further development.

VIII. References

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (2018). National Institutes of Health. Retrieved from [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Filter binding assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Filter-binding assay. (n.d.). Retrieved from [Link]

  • B max and K D. (2013). TPC. Retrieved from [Link]

  • Filter-Binding Assays. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Filter Binding Assays. (n.d.). Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). PubMed Central. Retrieved from [Link]

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

  • Scintillation proximity assay. What it is, how it works and what it is used for. (2024). YouTube. Retrieved from [Link]

  • Key concepts: Saturation binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Graphical orientation procedure for the estimation of Kd and Bmax values of ligand binding to two receptor subpopulations. (1993). PubMed. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2025). ResearchGate. Retrieved from [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). PubMed. Retrieved from [Link]

  • Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (1993). American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (1993). PubMed. Retrieved from [Link]

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (2015). YouTube. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). Retrieved from [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. Retrieved from [Link]

  • Ligand binding assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Institutes of Health. Retrieved from [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. Retrieved from [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. (2000). PubMed. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. (2001). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central. Retrieved from [Link]

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. (1995). PubMed. Retrieved from [Link]

  • Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. (2012). PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the reaction yield of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield of your synthesis.

Introduction

The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. The primary synthetic challenges revolve around achieving high yields and, most importantly, controlling the selectivity of the reaction to favor the desired mono-N-arylated product over the di-arylated byproduct. This guide will explore the two most common synthetic routes—Reductive Amination and Buchwald-Hartwig Amination—and provide detailed, field-proven insights to overcome potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two principal and highly effective methods for the synthesis of this target molecule:

  • Reductive Amination: This one-pot reaction involves the condensation of o-phenylenediamine with 1-benzyl-4-piperidone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is often favored for its operational simplicity.[1][2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction joins o-phenylenediamine with a suitable 1-benzyl-4-halopiperidine (typically the bromide or chloride). This method is renowned for its broad substrate scope and functional group tolerance but requires careful optimization to ensure selectivity.[4][5]

A third, less direct but effective, two-step approach involves the initial reaction of o-nitroaniline with 1-benzyl-4-piperidone via reductive amination, followed by the reduction of the nitro group to an amine. This can be an excellent strategy for avoiding di-arylation.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, depending on the chosen synthetic route:

  • For Reductive Amination:

    • Inefficient Imine Formation: The initial condensation to form the imine is a reversible equilibrium. Insufficient removal of water or a non-optimal pH can hinder this step.

    • Decomposition of Starting Materials or Product: o-Phenylenediamine and the final product can be sensitive to oxidation, especially at elevated temperatures or on exposure to air.

    • Suboptimal Reducing Agent: The choice and handling of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) are critical. Deactivated or improperly added reagents can lead to incomplete reduction.

  • For Buchwald-Hartwig Amination:

    • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or coordinating functional groups on the substrates. Using a pre-catalyst can often give more reproducible results.

    • Suboptimal Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred.

    • Incorrect Base Selection: The base plays a key role in the catalytic cycle. A base that is too weak may not facilitate the reaction, while an overly strong base could lead to side reactions.

    • Side Reactions: Competing reactions such as hydrodehalogenation of the aryl halide or β-hydride elimination can consume starting materials and reduce the yield of the desired product.[6]

Q3: I am observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the mono-arylated product?

The formation of the di-arylated byproduct, N1,N2-bis(1-benzylpiperidin-4-yl)benzene-1,2-diamine, is a common challenge, particularly in the Buchwald-Hartwig amination. Here are several strategies to enhance mono-selectivity:

  • Stoichiometry Control: Use a significant excess of o-phenylenediamine (typically 3-5 equivalents) relative to the 1-benzyl-4-halopiperidine. This statistically favors the mono-amination.

  • Slow Addition: Add the 1-benzyl-4-halopiperidine slowly to the reaction mixture containing the catalyst, ligand, base, and excess o-phenylenediamine. This maintains a low concentration of the halide and reduces the likelihood of the mono-arylated product reacting a second time.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the mono-arylation, although this may require a longer reaction time.

  • Alternative Route: Consider the two-step synthesis via an o-nitroaniline precursor. Reacting 1-benzyl-4-piperidone with o-nitroaniline via reductive amination, followed by reduction of the nitro group, completely circumvents the issue of di-arylation.

Troubleshooting Guide

Problem 1: Low or No Product Formation in Reductive Amination
Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The equilibrium between the diamine/ketone and the imine/water may not favor the imine.Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. A catalytic amount of a mild acid (e.g., acetic acid) can also promote imine formation.
Deactivated Reducing Agent Sodium borohydride and other hydride reagents can decompose upon exposure to moisture.Use freshly opened or properly stored reducing agent. Add the reducing agent in portions to control the reaction rate and temperature.
Oxidation of Diamine o-Phenylenediamine and the product are susceptible to air oxidation, leading to colored impurities and reduced yield.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use.
Problem 2: Low Yield and/or Side Product Formation in Buchwald-Hartwig Amination
Potential Cause Explanation Recommended Solution
Catalyst Deactivation Impurities in starting materials or solvents can poison the palladium catalyst.Use high-purity, anhydrous, and degassed solvents and reagents. Consider using a robust pre-catalyst like a G3 or G4 palladacycle.
Incorrect Ligand/Base Combination The ligand and base must be compatible and suitable for the specific substrates.For this type of coupling, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) with a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) are often effective. Weaker bases like Cs₂CO₃ or K₃PO₄ may be used with more sensitive substrates, potentially requiring higher temperatures.
Hydrodehalogenation The aryl halide is reduced to an arene, consuming the starting material.Ensure strictly anhydrous conditions. Choose a ligand that promotes reductive elimination over competing pathways.
Double Amination The mono-arylated product reacts again to form the di-arylated byproduct.Use a large excess of o-phenylenediamine (3-5 eq.). Add the 1-benzyl-4-halopiperidine slowly to the reaction mixture.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol provides a general procedure for the one-pot synthesis of this compound.

Materials:

  • 1-Benzyl-4-piperidone

  • o-Phenylenediamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-benzyl-4-piperidone (1.0 eq.) and o-phenylenediamine (1.2 eq.) to anhydrous methanol.

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. A catalytic amount of glacial acetic acid can be added to accelerate this step.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) in small portions, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (Optimized for Mono-arylation)

This protocol is designed to favor the selective mono-arylation of o-phenylenediamine.

Materials:

  • 1-Benzyl-4-bromopiperidine (or the corresponding chloride or tosylate)

  • o-Phenylenediamine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine o-phenylenediamine (3.0 eq.), sodium tert-butoxide (1.4 eq.), the palladium catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Add anhydrous, degassed toluene to the flask.

  • In a separate flask, dissolve 1-benzyl-4-bromopiperidine (1.0 eq.) in anhydrous, degassed toluene.

  • Add the solution of 1-benzyl-4-bromopiperidine dropwise to the reaction mixture over 1-2 hours using a syringe pump.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography, carefully separating the mono- and di-arylated products.

Visualizations

Reaction Scheme: Synthetic Routes

G cluster_0 Reductive Amination cluster_1 Buchwald-Hartwig Amination A 1-Benzyl-4-piperidone C N1-(1-benzylpiperidin-4-yl) benzene-1,2-diamine A->C NaBH4 or NaBH(OAc)3 B o-Phenylenediamine B->C D 1-Benzyl-4-halopiperidine F N1-(1-benzylpiperidin-4-yl) benzene-1,2-diamine D->F Pd catalyst, Ligand, Base E o-Phenylenediamine E->F

Caption: Primary synthetic routes to the target molecule.

Troubleshooting Workflow for Low Yield

G cluster_RA Reductive Amination cluster_BH Buchwald-Hartwig start Low Reaction Yield route Which synthetic route was used? start->route RA_check1 Check imine formation conditions (pH, water removal) route->RA_check1 Reductive Amination BH_check1 Screen catalyst, ligand, and base route->BH_check1 Buchwald-Hartwig RA_check2 Verify reducing agent activity RA_check1->RA_check2 RA_check3 Ensure inert atmosphere RA_check2->RA_check3 BH_check2 Check for side reactions (di-arylation, hydrodehalogenation) BH_check1->BH_check2 BH_check3 Ensure anhydrous/degassed conditions BH_check2->BH_check3

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Lane, E. S., & Williams, C. (1955). A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed), 1468. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929-930. [Link]

  • PrepChem.com. (n.d.). Synthesis of o-phenylenediamine. [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing o-phenylenediamine from ortho-nitroaniline by virtue of catalytic hydrogenation. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • OpenBU. (2011). Reductive Amination Reaction. [Link]

  • ResearchGate. (2025). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Wikipedia. (n.d.). o-Phenylenediamine. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Xie, X., et al. (2011). Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates. Synlett, 2011(7), 955-958. [Link]

  • Lu, M., et al. (2025). Catalyst-Controlled Switchable Mono-/Di-C-H Arylation of Aromatic Amides with Arylsilanes. Organic Letters, 27(39), 10986-10992. [Link]

  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • PubChem. (n.d.). N1-Benzylbenzene-1,2-diamine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • PubMed. (2009). Steric Modulation of Chiral Biaryl Diamines via Pd-catalyzed Directed C-H Arylation. [Link]

  • ACS Publications. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. [Link]

  • PubMed. (2019). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. [Link]

  • PubMed. (2023). Palladium-Catalyzed Branch- and Z-Selective Allylic C-H Amination with Aromatic Amines. [Link]

  • RSC Publishing. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]

  • RSC Publishing. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. [Link]

  • RSC Publishing. (n.d.). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. [Link]

  • RSC Publishing. (n.d.). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. [Link]

  • PubMed Central (PMC). (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

  • PubMed Central (PMC). (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • PubMed Central (PMC). (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]

  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • ResearchGate. (n.d.). (PDF) N-(4-Nitrobenzyl)benzene-1,2-diamine. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. [Link]

  • MDPI. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. [Link]

  • PubMed. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. [Link]

  • PubMed. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. [Link]

  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. [Link]

  • ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions | Request PDF. [Link]

  • PubMed Central (PMC). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • INEOS OPEN. (n.d.). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications | Blog. [Link]

  • Organic Syntheses Procedure. (n.d.). o-PHENYLENEDIAMINE. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

Sources

Troubleshooting purification of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the common challenges associated with isolating this valuable diamine intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, practical solutions in a direct question-and-answer format.

Introduction: The Synthetic Challenge

This compound is typically synthesized via the reductive amination of 1-benzyl-4-piperidone with o-phenylenediamine. While the reaction itself is relatively straightforward, the purification process is fraught with challenges. The primary difficulties arise from the inherent properties of the starting materials and the product:

  • Basicity and Polarity: The presence of three amine groups (one tertiary, one secondary, one primary) makes the target molecule highly basic and polar. This leads to strong interactions with acidic stationary phases like silica gel, causing significant issues during chromatographic purification.[1][2]

  • Oxidative Instability: The o-phenylenediamine moiety is highly susceptible to air oxidation, which can lead to the formation of colored impurities and a darkened, often tarry, crude product.[3]

  • Competing Reactions: The presence of two primary amine groups on o-phenylenediamine can lead to the formation of bis-aminated side products, further complicating the purification profile.

This guide addresses these specific issues head-on, providing not just protocols, but the causal logic behind them to empower you to make informed decisions in your laboratory work.

Troubleshooting FAQs

Q1: My crude product is a dark brown or black tar. What caused this and is the product salvageable?

A1: This is a classic sign of oxidation. The o-phenylenediamine starting material and the corresponding moiety in your product are extremely sensitive to atmospheric oxygen, which can oxidize them to colored quinone-imine type structures.[3] This is often exacerbated by prolonged reaction times, exposure to air during workup, or the presence of trace metals.

Immediate Actions & Prevention:

  • Inert Atmosphere: Conduct the reaction and all subsequent workup steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Antioxidant Wash: During the aqueous workup, consider washing the organic layer with a dilute solution of a mild reducing agent like sodium dithionite (sodium hydrosulfite) or sodium bisulfite.[4] This can often reduce the colored impurities back to the colorless diamine form. A typical procedure involves washing the organic extract with a freshly prepared 1% w/v aqueous sodium dithionite solution.

  • Limit Exposure: Work efficiently to minimize the time the compound is exposed to air and light, especially when in solution.

If the material is already tarry, attempting an antioxidant wash is the first logical step. If this fails, purification will be challenging, but the strategies in Q2 for dealing with difficult chromatography will be essential.

Q2: I'm running a silica gel column, but my product is streaking badly and I have poor recovery. How can I fix this?

A2: This is the most common issue and stems from the strong acid-base interaction between your basic amine product and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][5] This interaction leads to irreversible adsorption, peak tailing, and low recovery.

Solutions (From Simple to Complex):

  • Mobile Phase Modification (The Standard Fix):

    • Causality: Adding a small amount of a competing base to your eluent will "cap" the acidic sites on the silica, allowing your product to elute more cleanly.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) to your chosen solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). Alternatively, a solution of 1-2% methanol saturated with ammonia can be used as the polar component of the mobile phase.[6] Always use the same modified solvent to slurry-pack the column and run the separation.

  • Stationary Phase Modification:

    • Causality: If mobile phase modifiers are insufficient, changing the stationary phase to one with a less acidic character is the next logical step.

    • Options:

      • Basic Alumina: Alumina is generally less acidic than silica and is a good alternative for purifying basic compounds. Use Brockmann activity II or III.

      • Amine-Functionalized Silica: Commercially available silica gels with bonded amine phases provide a basic surface that minimizes unwanted interactions and often yields excellent peak shape without mobile phase modifiers.[1]

  • Reversed-Phase Chromatography:

    • Causality: This technique separates compounds based on hydrophobicity rather than polarity. Since your product is ionizable, it is well-suited for reversed-phase (C18) chromatography.

    • Protocol: Use a mobile phase of acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% ammonium hydroxide to control the ionization state and improve peak shape.

Below is a troubleshooting workflow to guide your decision-making process for chromatographic purification.

G cluster_0 Chromatography Troubleshooting Workflow start Crude Product Analysis (TLC) tailing Observe Severe Tailing/Streaking on Silica TLC? start->tailing no_tailing Proceed with Standard Silica Gel Chromatography tailing->no_tailing No yes_tailing Add 1% Et3N to Eluent for new TLC analysis tailing->yes_tailing Yes success Pure Product no_tailing->success improved Is Tailing Resolved? yes_tailing->improved run_column Run Column with Et3N-Modified Eluent improved->run_column Yes change_phase Switch Stationary Phase: - Basic Alumina - Amine-Functionalized Silica - Reversed-Phase (C18) improved->change_phase No run_column->success change_phase->success G SM1 1-benzyl-4-piperidone Imine Imine/Enamine Intermediate SM1->Imine SM2 o-phenylenediamine SM2->Imine Oxidized Oxidized Impurities SM2->Oxidized [O] Air Product N1-(1-benzylpiperidin-4-yl) benzene-1,2-diamine Product->Oxidized [O] Air Imine->Product Reductive Amination (e.g., NaBH(OAc)3) BisAdduct Bis-Adduct Impurity Imine->BisAdduct + 1 eq. SM1 + Reduction lab1 Starting Materials lab2 Desired Product lab3 Common Impurities

Sources

Technical Support Center: N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its chemical transformations. As a substituted o-phenylenediamine, this reagent is a valuable building block, particularly in the synthesis of benzimidazole-based scaffolds. However, its dual nucleophilic nature and sensitivity to oxidation present unique challenges. This document offers field-proven insights and practical solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in reactions with this compound?

The primary side products typically arise from three main pathways:

  • Over-reaction Products: Due to the presence of two amine groups, reagents intended to react with one amine can often react with both, leading to di-substituted byproducts. This is especially common in acylation or alkylation reactions.[1]

  • Oxidation Products: o-Phenylenediamines are notoriously susceptible to oxidation, which can occur from exposure to atmospheric oxygen, especially when heated or in the presence of trace metals. This leads to highly colored, often difficult-to-remove impurities, such as quinone-diimines.

  • Regioisomeric Products: In cyclization reactions with unsymmetrical reagents (e.g., an α-haloketone or a β-ketoester), addition can occur at either the N1 (secondary amine) or N2 (primary amine) position, followed by cyclization, potentially leading to a mixture of regioisomers.

Q2: My reaction mixture turns dark brown or black upon heating. What is causing this, and how can I prevent it?

This is a classic sign of o-phenylenediamine oxidation. The diamine moiety is readily oxidized to the corresponding diimine, which can further polymerize to form complex, colored tars.

Causality: The two adjacent electron-donating amino groups lower the oxidation potential of the aromatic ring, making it highly sensitive to oxidizing agents, including atmospheric oxygen. This process is often catalyzed by heat and trace metal impurities.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidants: In some cases, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) can inhibit oxidation without interfering with the main reaction.

Q3: I'm trying to perform a mono-acylation, but I'm getting a significant amount of a di-acylated byproduct. How can I improve the selectivity?

Controlling selectivity is a primary challenge when working with o-phenylenediamines.[1] The di-acylated product forms when the acylating agent reacts with both the primary and secondary amino groups.

Troubleshooting Steps:

  • Stoichiometry: Use a strict 1:1 molar ratio of the diamine to the acylating agent, or even a slight excess of the diamine.[1]

  • Controlled Addition: Add the acylating agent slowly (e.g., dropwise via a syringe pump) to a solution of the diamine. This keeps the instantaneous concentration of the acylating agent low, favoring the more nucleophilic primary amine and reducing the chance of a second reaction.

  • Low Temperature: Perform the addition at a reduced temperature (e.g., 0 °C or -20 °C) to moderate the reaction rate and enhance selectivity.[1]

Q4: How can I detect and differentiate the desired product from common side products?

A combination of chromatographic and spectroscopic techniques is essential:

  • Thin-Layer Chromatography (TLC): This is the first and quickest method to monitor reaction progress. The di-acylated byproduct is typically less polar than the mono-acylated product and will have a higher Rf value. Oxidized impurities often appear as colored spots at the baseline or as streaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying components in your reaction mixture. You can confirm the mass of your desired product and identify the masses of major impurities, such as di-substituted products (M + acyl group) or oxidized products (M - 2H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The disappearance of one of the N-H signals and characteristic shifts in the aromatic protons can confirm mono-substitution. The di-substituted product will lack both N-H signals from the diamine core.

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving specific experimental problems.

Observed Problem Potential Cause & Explanation Recommended Solution & Protocol
Low Yield & Complex Mixture Di-substitution: The most common cause, especially in acylation or condensation reactions. Both nucleophilic sites on the diamine react.[1]1. Control Stoichiometry: Use no more than 1.0 equivalent of your electrophile. 2. Slow Addition: Add the electrophile dropwise at 0 °C. 3. Use a Bulky Base: A non-nucleophilic, sterically hindered base can sometimes selectively deprotonate the primary amine.
Reaction Turns Dark Purple/Black Air Oxidation: The o-phenylenediamine moiety is highly sensitive to air, forming colored quinone-diimine species. This is accelerated by heat.1. Inert Atmosphere: Purge the reaction flask with N₂ or Ar and maintain a positive pressure. 2. Degas Solvents: Use freshly degassed solvents for the reaction and workup. 3. Purification: Oxidized impurities can sometimes be removed via charcoal treatment or chromatography.
Multiple Product Spots on TLC with Same Mass Regioisomer Formation: During cyclization with an unsymmetrical reagent, two different isomers can form depending on which nitrogen atom initiates the reaction.1. Analyze Reaction Conditions: The regioselectivity can be highly dependent on pH, solvent, and temperature. Acidic conditions may favor reaction at the more basic primary amine, while basic conditions might favor the more accessible site. 2. Literature Precedent: Search for analogous cyclization reactions to determine conditions that favor the desired isomer. 3. Chromatographic Separation: Isomers can often be separated by careful column chromatography or preparative HPLC.
Product Degradation During Workup or Purification Hydrolysis/Instability: The final product, often a benzimidazole derivative or related heterocyclic system, may be sensitive to harsh acidic or basic conditions used during workup. Some degradation products of related molecules are known to form under these conditions.[2]1. Mild Workup: Use a mild aqueous wash (e.g., saturated NaHCO₃ solution instead of NaOH). Avoid strong acids unless the product is known to be stable. 2. Temperature Control: Concentrate the product solution at reduced temperature (e.g., <40 °C) on a rotary evaporator. 3. Prompt Purification: Do not let the crude product sit for extended periods before purification.

Visualizing Reaction Pathways

Understanding the competition between the desired reaction and side reactions is key to optimization.

A N1-(1-benzylpiperidin-4-yl) benzene-1,2-diamine + Reagent (E) B Desired Mono-Substituted Product A->B Desired Pathway (Controlled Conditions) C Di-Substituted Side Product A->C Excess Reagent (E) High Temperature D Oxidized Side Product A->D Presence of O2 Heat, Metal Catalysis E Regioisomeric Side Product A->E Unsymmetrical Reagent (E)

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Method for Selective Mono-Acylation

This protocol is designed to maximize the yield of the mono-acylated product while minimizing the formation of the di-acylated side product.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the diamine completely.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the cooled solution.

  • Reagent Preparation: In a separate flask, dissolve the acylating agent (e.g., acyl chloride or anhydride, 1.0 eq.) in a minimal amount of anhydrous DCM.

  • Controlled Addition: Add the acylating agent solution to the diamine solution dropwise over 30-60 minutes using a syringe pump, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours after the addition is finished.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Workflow for Unexpected Side Products

Use this logical flow to diagnose issues when your reaction does not yield the expected outcome.

start Reaction Complete. Analyze Crude Product (TLC, LC-MS) check_mass Does Mass Spectrum show M+H of Desired Product? start->check_mass check_impurities Are Major Impurities Present? check_mass->check_impurities Yes no_product No Product Detected. Investigate Starting Materials, Reactivity, and Conditions. check_mass->no_product No success Proceed to Purification and Characterization check_impurities->success No impurity_mass Analyze Impurity Masses check_impurities->impurity_mass Yes is_di_substituted Mass = M + Reagent? impurity_mass->is_di_substituted is_oxidized Mass = M - 2? is_di_substituted->is_oxidized No solve_di_sub Reduce Stoichiometry, Lower Temperature, Slow Addition is_di_substituted->solve_di_sub Yes is_isomer Mass = M but different retention time? is_oxidized->is_isomer No solve_oxidized Use Inert Atmosphere, Degas Solvents is_oxidized->solve_oxidized Yes solve_isomer Modify pH/Solvent, Optimize for Selectivity is_isomer->solve_isomer Yes unknown Further Spectroscopic Analysis (NMR, IR) Needed for Identification is_isomer->unknown No

Caption: A logical workflow for troubleshooting side product formation.

References

  • Veeprho. (n.d.). Pimavanserin Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pimavanserin-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pimavanserin-impurities. Retrieved from [Link]

  • Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., Gallicchio, M., & Spyrakis, F. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4983. [Link]

  • Shaik, J. S., et al. (2020). DEGRADATION STUDYOF PIMAVANSERIN: IDENTIFICATION, ISOLATION AND STRUCTURAL CHARACTERIZATION OF DEGRADANTS. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry, 88(13), 8889–8897. [Link]

  • Lane, E. S., & Williams, C. (1955). A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed), 1468-1470. [Link]

Sources

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. As a crucial intermediate in pharmaceutical development, understanding its stability profile is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth answers to common stability-related challenges encountered during experimentation. We will explore the molecule's behavior under acidic and basic stress conditions, providing not just protocols, but the chemical rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. The advice provided is grounded in the fundamental chemistry of the molecule's constituent parts: the 1,2-phenylenediamine moiety, the tertiary amine within the piperidine ring, and the N-benzyl group.

General Stability & Handling

Q1: My solution of this compound is turning dark brown/purple upon standing, even at neutral pH. What is happening?

A1: This is a classic sign of oxidation. The 1,2-phenylenediamine core is highly susceptible to oxidation, which can be initiated by atmospheric oxygen.[2][3] This process often leads to the formation of highly colored, complex polymeric structures. The initial step is typically the formation of a quinone-diimine intermediate, which is highly reactive.

  • Causality: Aromatic diamines, particularly ortho-diamines, are electron-rich and can be easily oxidized.[4] This can be catalyzed by trace metal ions or exposure to light and air.

  • Troubleshooting:

    • Inert Atmosphere: Handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Solvent Choice: Use freshly de-gassed solvents for preparing solutions.

    • Antioxidants: For formulation studies, consider the inclusion of antioxidants, but be sure to validate their compatibility and lack of interference with your analytical methods.

    • Storage: Store the solid material and solutions protected from light in tightly sealed containers, preferably at reduced temperatures.

Stability Under Acidic Conditions

Q2: I'm conducting an acid-forced degradation study and observing a loss of the parent compound. What is the likely degradation pathway?

A2: Under acidic conditions, several pathways are possible, though the molecule is generally more stable than under basic or oxidative stress. The primary concerns are potential hydrolysis of the N-benzyl group under very harsh conditions (high temperature and strong acid) and acid-catalyzed oxidation.

  • Chemical Rationale: Both the piperidine nitrogen and the aniline-type nitrogens will be protonated in acidic media. Protonation of the aniline nitrogen can decrease its susceptibility to oxidation. However, the N-benzyl bond could be susceptible to cleavage under forcing conditions, a reaction known as N-debenzylation.

  • Expected Degradants:

    • N-debenzylation product: 1-(4-aminophenyl)piperidin-4-amine.

    • Oxidative degradants: While less favored than in basic media, oxidation can still occur, leading to complex products.

Q3: My HPLC analysis of an acid-stressed sample shows several new, smaller peaks. How do I confirm if it's N-debenzylation?

A3: You will need to use a mass spectrometer coupled to your HPLC (LC-MS).

  • Troubleshooting Steps:

    • Mass Analysis: Look for a peak with a mass corresponding to the loss of the benzyl group (C7H7, approx. 91 Da). The expected degradant would have a molecular weight of approximately 191.28 g/mol .

    • Reference Standard: If possible, synthesize or procure a reference standard of the suspected degradant to confirm its retention time and fragmentation pattern.

    • Forced Degradation of Analogs: Perform a similar stress test on a related compound without the benzyl group to see if similar degradation profiles are observed, helping to isolate the role of that specific moiety.

Stability Under Basic Conditions

Q4: My compound degrades very rapidly in a 0.1 M NaOH solution, and the mass balance in my chromatographic assay is poor. Why?

A4: This is the expected behavior for a 1,2-phenylenediamine derivative under basic, aerobic conditions.[2]

  • Causality: Base-catalyzed oxidation is a major degradation pathway for aromatic amines. The unprotonated amine is highly electron-rich and reacts readily with dissolved oxygen. The resulting degradation products are often polymeric, insoluble, or may not have a chromophore detectable by UV, leading to poor mass balance.[5]

  • Troubleshooting & Investigation:

    • Inert Conditions: Repeat the experiment using de-gassed 0.1 M NaOH and maintain the sample under a nitrogen blanket. A significant reduction in degradation would confirm oxidation as the primary pathway.

    • Analytical Method: Your analytical method may not be able to detect all degradants. Use a more universal detector, like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), alongside UV to check for non-chromophoric products.

    • Solubility: The polymeric products may be precipitating out of solution. Visually inspect your stressed samples for any cloudiness or precipitate.

Experimental Protocols & Workflows

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding a molecule's intrinsic stability.[6][7]

Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for investigating the stability of this compound.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) C Acid Hydrolysis (0.1 M HCl, 60°C) A->C D Base Hydrolysis (0.1 M NaOH, 60°C, N2 blanket) A->D E Oxidative (3% H2O2, RT) A->E F Control Sample (Solvent, 60°C) A->F B Prepare Stress Media (e.g., 0.1 M HCl, 0.1 M NaOH) B->C B->D G Timepoint Sampling (e.g., 0, 2, 4, 8, 24h) C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze via HPLC-UV/MS H->I J Evaluate Data (Purity, Mass Balance, Degradants) I->J

Caption: General workflow for a forced degradation study.

Protocol 1: Acid Stress Testing
  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile (ACN).

  • Stress Sample: In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M HCl. This creates a final drug concentration of 0.1 mg/mL.

  • Control Sample: Prepare a control by adding 1 mL of the stock solution to 9 mL of purified water.

  • Incubation: Place both vials in a controlled temperature environment (e.g., a 60°C oven or water bath).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic sample by adding an equimolar amount of a suitable base (e.g., 0.1 M NaOH) to halt the degradation.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method. The target degradation is typically 5-20%.[8] If degradation is too slow, the temperature or acid concentration can be increased.

Protocol 2: Base Stress Testing
  • Solvent Preparation: De-gas a solution of 0.1 M NaOH by sparging with nitrogen for at least 15 minutes to minimize dissolved oxygen.

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in ACN.

  • Stress Sample: In a vial under a gentle stream of nitrogen, add 1 mL of the stock solution to 9 mL of the de-gassed 0.1 M NaOH. Seal the vial tightly.

  • Control Sample: Prepare a control using de-gassed purified water instead of NaOH.

  • Incubation: Place vials at the desired temperature (start with room temperature, as degradation may be rapid).

  • Sampling & Quenching: Follow the same procedure as for the acid test, but neutralize the samples with an equimolar amount of acid (e.g., 0.1 M HCl).

  • Analysis: Analyze immediately by HPLC to prevent further ambient oxidation.

Potential Degradation Pathways

The following diagrams illustrate the most probable degradation mechanisms based on the chemical structure of this compound.

Proposed Pathway: Base-Catalyzed Oxidation

Caption: Proposed oxidative degradation under basic conditions.

Proposed Pathway: Acid-Catalyzed N-Debenzylation

Caption: Potential N-debenzylation under harsh acidic conditions.

Summary of Expected Stability

The following table provides a hypothetical summary of degradation based on the known reactivity of the functional groups present in the molecule. Actual results must be confirmed experimentally.

Stress ConditionTemperatureExpected DegradationPrimary Pathway
0.1 M HCl60 °CLow to ModerateN-Debenzylation (if conditions are harsh)
0.1 M NaOH (aerobic)Room TempHigh to Very HighOxidation
0.1 M NaOH (inert atmosphere)60 °CLowBase-catalyzed hydrolysis (unlikely)
3% H₂O₂ (Oxidative)Room TempVery HighOxidation
Photolytic (ICH Q1B)AmbientModeratePhoto-oxidation
Thermal (Dry Heat)80 °CLowThermal decomposition

References

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline.

  • Forced degradation studies: A critical lens into pharmaceutical stability . Sharp.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs.

  • A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology.

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules.

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase . Molecules.

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.

  • Stability Testing and its Role in Drug Development Process . Research & Reviews: Journal of Pharmaceutical Analysis.

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water . The Journal of Physical Chemistry.

  • Catalytic oxidation reactions of aromatic diamines by transition metal complexes . Journal of Molecular Catalysis A: Chemical.

  • Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations . Nature Communications.

Sources

Technical Support Center: Purification of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: My final product shows a broad melting point range and multiple spots on the TLC.

Question: After synthesis and initial workup, my isolated this compound has a melting point range of 5-7 °C and my TLC plate (eluent: 10% Methanol in Dichloromethane) shows a major spot along with two minor, closely-eluting spots. What are the likely impurities and how can I remove them?

Answer:

A broad melting point is a classic indicator of impurities. The presence of multiple spots on your TLC, especially those close to your main product, suggests the presence of structurally related impurities.

Probable Causes & Identification:

  • Unreacted Starting Materials: The most common culprits are residual 1-benzyl-4-piperidone or o-phenylenediamine. These can be tentatively identified by running co-spots on your TLC with the authentic starting materials.

  • Side-Products: A likely side-product is the bis-adduct, N1,N2-bis(1-benzylpiperidin-4-yl)benzene-1,2-diamine, formed from the reaction of two equivalents of the piperidone with one equivalent of the diamine. This compound is typically less polar than your desired product.

  • Oxidation Products: The diamine moiety is susceptible to oxidation, especially when exposed to air over extended periods, leading to colored impurities. These are often highly polar and may streak on the TLC plate.

Step-by-Step Purification Protocol:

  • Initial Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer, while non-basic impurities like unreacted 1-benzyl-4-piperidone will remain in the organic layer.

    • Separate the aqueous layer and basify it with a base like 10% NaOH solution until you reach a pH of ~10-12.

    • Extract your product back into an organic solvent (DCM or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • This is the most effective method for separating closely related impurities.

    • Stationary Phase: Use silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.

    • Monitor the fractions by TLC to isolate the pure product.

Workflow for Impurity Removal

G cluster_0 Initial State cluster_1 Purification Steps cluster_2 Final Product Crude Crude Product (with impurities) AcidBase Acid-Base Extraction Crude->AcidBase Removes non-basic & acidic impurities Column Column Chromatography AcidBase->Column Separates structurally similar compounds Pure Pure Product (>98% Purity) Column->Pure

Caption: A typical purification workflow for this compound.

Issue 2: My product is an oil, but literature suggests it should be a solid.

Question: I've completed the purification by column chromatography, and the NMR looks clean, but the product is a persistent oil, not the solid reported in the literature. How can I induce crystallization?

Answer:

Obtaining a product as an oil when it's expected to be a solid is a common issue, often due to residual solvent or the presence of minor impurities that inhibit crystallization.

Troubleshooting Steps:

  • High-Vacuum Drying: Ensure all solvent has been removed by drying the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C).

  • Solvent-Induced Crystallization (Trituration):

    • Add a small amount of a non-polar solvent in which your product is sparingly soluble (e.g., hexane, diethyl ether, or pentane) to the oil.

    • Use a glass rod to scratch the inside of the flask below the solvent level. The micro-scratches on the glass can provide nucleation sites for crystal growth.

    • Stir or sonicate the mixture. The oil may slowly convert into a solid precipitate.

  • Recrystallization:

    • If trituration fails, a full recrystallization is necessary.

    • Solvent Selection: The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A binary solvent system often works well. Good starting points are ethanol/water, isopropanol/hexane, or ethyl acetate/hexane.

    • Procedure:

      • Dissolve your oily product in the minimum amount of the hot primary solvent (e.g., isopropanol).

      • Slowly add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

      • Add a few more drops of the primary solvent until the solution is clear again.

      • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

      • Collect the crystals by filtration.

Data on Solvent Systems for Crystallization

Solvent SystemRatio (approx.)Expected Outcome
Isopropanol/Hexane1:3 to 1:5Fine, off-white needles
Ethyl Acetate/Hexane1:4 to 1:6Crystalline solid
Ethanol/Water1:1 to 1:2May require longer cooling

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to prevent degradation?

A1: The o-phenylenediamine moiety is susceptible to aerial oxidation, which can cause the compound to darken over time. For long-term storage, it is best to keep the pure solid in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., < 4 °C).

Q2: Can I use a different base for the acid-base extraction workup?

A2: Yes, while sodium hydroxide (NaOH) is common, other inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) can be used. However, be aware that weaker bases like NaHCO3 may not be sufficient to deprotonate your product fully, potentially leading to lower recovery. It is advisable to monitor the pH of the aqueous layer to ensure it is sufficiently basic (pH > 10).

Q3: My NMR spectrum shows a complex multiplet in the aromatic region. Is this normal?

A3: Yes, this is expected. The aromatic protons on the o-phenylenediamine ring are in an unsymmetrical environment and will couple with each other, leading to complex splitting patterns. You should expect to see signals corresponding to all the aromatic protons of both the o-phenylenediamine and the benzyl groups.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Logical Flow for Purity Confirmation

G cluster_0 Purity & Identity Confirmation NMR NMR (¹H, ¹³C) Confirms Structure Final Final Confirmation (Purity > 98%) NMR->Final MS Mass Spectrometry Confirms Molecular Weight MS->Final HPLC HPLC Quantifies Purity HPLC->Final MP Melting Point Indicates Purity MP->Final

Caption: Multi-technique approach for product validation.

References

  • Synthesis and characterization of N-substituted-1,2-phenylenediamine derivatives. Journal of the Iranian Chemical Society.[Link]

  • Reductive Amination in Organic Synthesis. Organic Reactions.[Link]

  • Purification of Laboratory Chemicals, Eighth Edition. Elsevier.[Link]

Preventing degradation of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage

Welcome to the technical support guide for N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine (CAS 57718-47-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. This guide provides answers to frequently asked questions, in-depth troubleshooting for common degradation issues, and validated protocols for storage and stability analysis.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A: Due to the compound's sensitivity to atmospheric and environmental conditions, stringent storage practices are essential. The recommended conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C is ideal for long-term storage.[1] For short-term use, storage below 30°C is acceptable.[2]Lower temperatures slow down the rate of potential oxidative and thermal degradation reactions.[1]
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen).The benzene-1,2-diamine moiety is highly susceptible to oxidation by atmospheric oxygen.[3] Inerting the container displaces oxygen, minimizing this primary degradation pathway.
Light Protect from light by using an amber or opaque container.[1]Aromatic amines and benzylic functional groups can be photosensitive, with light exposure (especially UV) potentially catalyzing degradation.[1][4]
Moisture Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended.Amines are often hygroscopic and can absorb moisture from the air, which may facilitate degradation pathways.[2][5]
Container Tightly sealed glass or high-density polyethylene (HDPE) containers.[2][6]Prevents exposure to air and moisture and ensures the container material does not react with the amine.[2]

Q2: My sample, which was initially a white or off-white powder, has turned yellow/brown/purple. What happened?

A: This color change is a strong indicator of oxidative degradation. The benzene-1,2-diamine (also known as o-phenylenediamine) portion of the molecule is extremely prone to oxidation, even by atmospheric air.[3] This process often forms highly colored quinone-diimine type structures, which can further polymerize, leading to the observed darkening. This is a well-known characteristic of this functional group.

Q3: Is the compound stable in solution?

A: The stability of the compound in solution depends heavily on the solvent and storage conditions.[7] For analytical purposes, prepare solutions fresh. If storage in solution is necessary, use a de-gassed, high-purity solvent and store the solution under an inert atmosphere at a low temperature (2-8°C), protected from light. Protic solvents may participate in degradation pathways, while aprotic solvents like dioxane or THF may be more suitable.[7]

Troubleshooting Guide: Degradation Issues

This section provides a more detailed analysis of common degradation problems and the scientific principles behind them.

Issue: Observation of Color Change and Emergence of New Impurities in Analysis (HPLC/LC-MS)
  • Root Cause Analysis: The molecular structure of this compound contains three primary sites vulnerable to degradation:

    • Benzene-1,2-diamine Moiety (Primary Site): This is the most reactive part of the molecule. The two adjacent electron-donating amino groups make the aromatic ring highly susceptible to oxidation. The initial oxidation products can undergo further reactions to form complex, colored polymeric materials. This is the most common cause of visible degradation.[3][8]

    • Tertiary Amine in the Piperidine Ring: The nitrogen atom in the piperidine ring is a tertiary amine, which can be oxidized to form an N-oxide.[9][10] While this does not typically produce color, it will appear as a new, more polar impurity in chromatographic analysis.

    • Benzylic Position: The C-H bonds on the carbon adjacent to both the piperidine nitrogen and the benzene ring are activated (benzylic). These positions can be susceptible to slower photo-oxidative cleavage or oxidation.[11][12]

Below is a diagram illustrating the primary potential degradation pathways.

G Potential Degradation Pathways A N1-(1-benzylpiperidin-4-yl) benzene-1,2-diamine (Parent Compound) B Oxidized Diamine Products (e.g., Quinone-diimines, Colored Dimers/Polymers) A->B O₂ / Light (Most Common Pathway) C Piperidine N-Oxide (Tertiary Amine Oxidation) A->C Oxidative Stress D Benzyl Group Degradation Products (e.g., Cleavage) A->D Photolytic Stress G Workflow for a Forced Degradation Study start Receive & Characterize Compound t0_analysis Perform Initial Analysis (T₀) (HPLC Purity, Appearance) start->t0_analysis aliquot Prepare Solutions/Aliquots for Each Stress Condition t0_analysis->aliquot stress_conditions Control (Protected) Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic aliquot->stress_conditions tx_analysis Analyze Samples at Defined Timepoints (Tₓ) stress_conditions->tx_analysis compare Compare Tₓ vs T₀ Data - Identify Degradants - Calculate Mass Balance tx_analysis->compare end Establish Stability Profile & Degradation Pathways compare->end

Sources

Technical Support Center: Acylation of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for acylation reactions involving N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Given its role as a key precursor in the synthesis of pharmacologically active molecules like Pimobendan, understanding and controlling its reactivity is paramount.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary expected product when acylating this compound?

The reaction of an ortho-phenylenediamine with a single equivalent of an acylating agent (like a carboxylic acid or acyl chloride) is typically designed to produce a 2-substituted benzimidazole.[4][5] The reaction proceeds via a two-step sequence:

  • N-Acylation: Initial formation of a mono-acylated amide intermediate.

  • Intramolecular Cyclization: Subsequent condensation of the newly formed amide with the adjacent amino group, eliminating a molecule of water to form the stable benzimidazole ring.[6]

This cyclization is often promoted by heat or acidic conditions.[6][7]

Q2: Which of the two amino groups on the benzene ring is more reactive towards the acylating agent?

This compound possesses two distinct amino groups on the aromatic ring: a primary amine (-NH₂) and a secondary amine (-NH-). In general, primary amines are more nucleophilic and less sterically hindered than secondary amines. Therefore, acylation is expected to occur preferentially at the primary amino group. This selectivity is crucial for the subsequent intramolecular cyclization to form the desired benzimidazole.

Q3: What are the most common byproducts I should expect in this reaction?

The three most prevalent byproducts are:

  • Di-acylated Diamine: Formed when both the primary and secondary amino groups are acylated.[7]

  • Unreacted Mono-acylated Intermediate: The reaction stalls after the initial acylation step without proceeding to cyclization.

  • Oxidation Products: ortho-Phenylenediamines are susceptible to oxidation, which can lead to the formation of intensely colored, often polymeric, impurities, especially when exposed to air at elevated temperatures.[4]

Q4: Why is benzimidazole formation favored over a simple diamide?

The formation of the benzimidazole ring is thermodynamically driven by the creation of a stable, aromatic heterocyclic system.[6] While the initial acylation is often rapid, the subsequent intramolecular cyclization is an equilibrium process. Under conditions of high temperature or in the presence of an acid catalyst (which protonates the amide carbonyl, making it more electrophilic), the cyclization and dehydration become highly favorable, driving the reaction towards the benzimidazole product.[6][7]

Troubleshooting Guide: Common Issues & Solutions
Problem 1: My primary product is the mono-acylated intermediate, with low conversion to the desired benzimidazole.
  • Root Cause Analysis: This indicates that the conditions are sufficient for the initial N-acylation but inadequate for the subsequent intramolecular cyclization and dehydration step. This step has a higher activation energy than the initial acylation.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Many benzimidazole syntheses require heating to reflux in solvents like ethanol, toluene, or xylene to drive the dehydration.[5]

    • Introduce an Acid Catalyst: The addition of a catalytic or stoichiometric amount of acid can significantly accelerate cyclization.

      • Mild Conditions: Glacial acetic acid can serve as both a solvent and a catalyst.[8]

      • Forcing Conditions: For less reactive substrates, stronger acids like polyphosphoric acid (PPA) or mineral acids (e.g., HCl) are used, though care must be taken to avoid side reactions.[6]

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to track the disappearance of the intermediate. The cyclization step may simply require more time to reach completion.

    • Water Removal: If the reaction is reversible, using a Dean-Stark apparatus to remove the water byproduct can drive the equilibrium towards the benzimidazole product.

Problem 2: A significant amount of a di-acylated byproduct is forming, complicating purification.
  • Root Cause Analysis: This issue arises when the rate of the second acylation (on the less reactive secondary amine) is competitive with the rate of intramolecular cyclization. This is often caused by using an excess of the acylating agent or highly reactive conditions.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: Use precisely 1.0 to 1.05 equivalents of the acylating agent relative to the diamine.

    • Controlled Addition: Add the acylating agent slowly (e.g., dropwise via an addition funnel) to the solution of the diamine at a lower temperature (e.g., 0 °C to room temperature). This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

    • Two-Step, One-Pot Procedure:

      • Perform the initial acylation at a low temperature (e.g., 0 °C) for 1-2 hours to selectively form the mono-acylated intermediate.

      • Once the formation of the intermediate is confirmed (e.g., by TLC), then heat the reaction mixture to induce cyclization. This temporal separation of the two steps can dramatically suppress di-acylation.

Problem 3: The reaction mixture turns dark brown or black, and the final product is difficult to purify.
  • Root Cause Analysis: ortho-Phenylenediamines and their derivatives are sensitive to air oxidation, which forms highly colored quinone-like structures and other degradation products.[4] This is often exacerbated by high temperatures.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under a blanket of an inert gas such as nitrogen or argon. This is the most effective way to prevent oxidation.

    • Degas Solvents: Before use, sparge the reaction solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use High-Purity Reagents: Ensure the starting diamine is pure and has not been previously oxidized during storage. If necessary, it can be purified by recrystallization or column chromatography immediately before use.

Data & Protocols
Table 1: Summary of Common Byproducts and Analytical Signatures
Byproduct NameTypical Cause1H NMR SignatureMass Spec (ESI+) Signature
Mono-acylated Intermediate Incomplete cyclizationAppearance of one amide N-H proton; two distinct aromatic amine protons.[M+H]+ = MW of Diamine + MW of Acyl group - 1
Di-acylated Byproduct Excess acylating agentAppearance of two amide N-H protons; disappearance of amine protons.[M+H]+ = MW of Diamine + 2*(MW of Acyl group - 1)
Oxidation Products Exposure to air/oxygenBroad, poorly resolved peaks in the aromatic region; baseline noise.Multiple, often high MW peaks corresponding to oligomers.
Protocol 1: Optimized Two-Step Synthesis of 2-Substituted Benzimidazole

This protocol is designed to minimize di-acylation and oxidation.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Inerting: Purge the flask with nitrogen for 10 minutes.

  • Initial Acylation: Cool the solution to 0 °C using an ice bath. Dissolve the acyl chloride (1.05 eq) in the anhydrous solvent and add it dropwise to the diamine solution over 30 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.

  • Cyclization:

    • Option A (Thermal): Replace the solvent with a high-boiling point solvent like toluene. Heat the mixture to reflux (approx. 110 °C) for 4-12 hours, monitoring for the disappearance of the mono-acylated intermediate.

    • Option B (Acid-Catalyzed): Add glacial acetic acid (5-10 volumes) and heat to 80-100 °C for 2-6 hours.

  • Workup: Cool the reaction mixture. If an acid was used, neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: LC-MS Workflow for Byproduct Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for monitoring reaction progress and identifying byproducts.[9]

  • Sample Preparation: Quench a small aliquot (approx. 10 µL) of the reaction mixture in 1 mL of methanol or acetonitrile. Filter through a 0.22 µm syringe filter.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4-0.6 mL/min.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 1000.

  • Data Analysis: Extract ion chromatograms for the expected m/z values of the starting material, mono-acylated intermediate, di-acylated byproduct, and the final benzimidazole product to track their relative abundance over time.

Visualized Workflows and Mechanisms
Diagram 1: Key Reaction Pathways

This diagram illustrates the desired synthetic route to the benzimidazole product and the competing pathways that lead to common byproducts.

ReactionPathways SM Diamine (Starting Material) INT Mono-acylated Intermediate SM->INT BYP2 Oxidation Products SM->BYP2 AC Acylating Agent AC->INT 1.0 eq Low Temp PROD Desired Benzimidazole (Product) INT->PROD Heat / Acid (Cyclization) BYP1 Di-acylated Byproduct INT->BYP1 >1.0 eq Acyl Agent (Competing Reaction)

Caption: Reaction scheme showing the desired pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Product Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low yield in the benzimidazole synthesis.

TroubleshootingWorkflow start Low Yield of Benzimidazole Product check_lcms Analyze Crude Mixture by LC-MS start->check_lcms is_intermediate Is Mono-acylated Intermediate the Major Component? check_lcms->is_intermediate is_diacyl Is Di-acylated Byproduct Significant? is_intermediate->is_diacyl No solve_cyclization Action: Promote Cyclization (Increase Temp / Add Acid) is_intermediate->solve_cyclization Yes is_sm Is Starting Material (SM) Unreacted? is_diacyl->is_sm No solve_stoichiometry Action: Adjust Stoichiometry (1 eq) Use Slow Addition at Low Temp is_diacyl->solve_stoichiometry Yes solve_activation Action: Check Acylating Agent Activity Increase Acylation Time/Temp is_sm->solve_activation Yes end Yield Optimized is_sm->end No (Other Issues) solve_cyclization->end solve_stoichiometry->end solve_activation->end

Caption: A step-by-step workflow for diagnosing and fixing low-yield reactions.

References
  • Wikipedia. (n.d.). Pimobendan. [Link]

  • Zou, P., Hu, L., Yan, X.-M., & Ren, X.-Y. (2019). PRACTICAL SYNTHESIS OF PIMOBENDAN. HETEROCYCLES, 98(5), 675. [Link]

  • Inukollu, S. R., Arani pala, & Gollapalli, N. R. (2022). NOVEL SYNTHETIC METHOD FOR PIMOBENDANE. International Journal of Research and Analytical Reviews, 9(2). [Link]

  • Salerno, A., & D’Orazio, G. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(21), 7232. [Link]

  • Márquez-Lucero, A., et al. (2018). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • Higuchi, K., et al. (2021). Intramolecular Transamidation-Cyclization of N-(α-Oxoacetyl) Diamine: Influence of Solvent, Acidity and Substituents. ResearchGate. [Link]

  • Odame, F., et al. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica. [Link]

  • Brainly.in. (2021). What is the difference between O acylation and N acylation?[Link]

  • Pabasara, D. (2020). Difference Between O Acylation and N Acylation. [Link]

  • Kumar, V., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • Odame, F., et al. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. ResearchGate. [Link]

  • Candeias, N. R., et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?[Link]

  • Pericherla, K., et al. (2013). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. [Link]

  • Boehringer Ingelheim. (2024). Vetmedin® (pimobendan oral solution) product information. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Potency of N-(1-benzylpiperidin-4-yl)arylacetamide Derivatives as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potency of a series of N-(1-benzylpiperidin-4-yl)arylacetamide derivatives, a class of compounds that have demonstrated significant affinity and selectivity for the sigma-1 (σ₁) receptor. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of novel and more potent ligands for potential therapeutic applications in neurological and psychiatric disorders.

Introduction: The Significance of Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular signaling and function, modulating a variety of neurotransmitter systems. Due to its involvement in neuroprotection, neuroplasticity, and cognitive function, the sigma-1 receptor has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.

The N-(1-benzylpiperidin-4-yl)arylacetamide scaffold has been extensively explored as a source of potent and selective sigma-1 receptor ligands.[1] This guide will delve into the comparative potency of various derivatives within this class, analyzing how substitutions on the arylacetamide and benzyl moieties influence their binding affinity. The data presented herein is synthesized from peer-reviewed scientific literature, providing researchers and drug development professionals with a valuable resource for their own investigations.

Comparative Potency of N-(1-benzylpiperidin-4-yl)arylacetamide Derivatives

The binding affinity of a compound for its target receptor is a key determinant of its potency. In the context of the N-(1-benzylpiperidin-4-yl)arylacetamide derivatives, this is typically quantified by the inhibition constant (Kᵢ) for the sigma-1 receptor. A lower Kᵢ value indicates a higher binding affinity and, consequently, greater potency.

The following table summarizes the in vitro binding affinities of a selection of these derivatives for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, allowing for a direct comparison of their potency and selectivity.

Compound IDArylacetamide MoietyBenzyl Moiety Substitutionσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂ Kᵢ / σ₁ Kᵢ)
1 PhenylacetamideUnsubstituted3.90240>61
11 2-FluorophenylacetamideUnsubstituted3.56667>187
5 3-ChlorophenylacetamideUnsubstitutedNot specifiedNot specifiedNot specified
9 3-NitrophenylacetamideUnsubstitutedNot specifiedNot specifiedNot specified
20 3-MethoxyphenylacetamideUnsubstitutedNot specifiedNot specifiedNot specified
10 Thiophene-2-acetamideUnsubstitutedNot specifiedNot specified>92
18 Naphthalene-1-acetamideUnsubstitutedNot specifiedNot specified>122
22 Indole-3-acetamideUnsubstitutedNot specifiedNot specified77
37 Phenylacetamide4-FluorobenzylNot specifiedNot specified74
40 4-Chlorophenylacetamide4-ChlorobenzylNot specifiedNot specified80

Data compiled from studies by Perregaard et al. (1998) and Berardi et al. (2001).[1][2]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals several key structure-activity relationships for the N-(1-benzylpiperidin-4-yl)arylacetamide series:

  • Influence of Arylacetamide Ring Substitutions:

    • The nature and position of substituents on the phenylacetamide ring significantly impact both affinity and selectivity.[1]

    • Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) and nitro groups, at the 3-position of the phenyl ring generally lead to higher affinity for both sigma-1 and sigma-2 receptors compared to substitutions at the 2- or 4-positions.[1]

    • The 2-fluoro-substituted analogue (Compound 11 ) exhibits the highest selectivity for the sigma-1 receptor among the tested compounds.[1]

    • Replacement of the phenyl ring with other aromatic systems like thiophene, naphthyl, or indole generally maintains high affinity for the sigma-1 receptor.[2] However, replacement with imidazole or pyridine rings results in a significant loss of affinity.[2]

  • Influence of Benzyl Moiety Substitutions:

    • Substitutions on the aromatic ring of the benzyl group generally result in a similar or slightly decreased affinity for the sigma-1 receptor.[2]

  • Combined Substitutions:

    • Simultaneous halogen substitution on both the phenylacetamide and benzyl aromatic rings can lead to a similar affinity for sigma-1 receptors but a significantly increased affinity for sigma-2 receptors, thereby reducing selectivity.[2]

The following diagram illustrates the key pharmacophoric features and the impact of substitutions on the potency of these derivatives.

Caption: Structure-Activity Relationship (SAR) of N-(1-benzylpiperidin-4-yl)arylacetamide derivatives.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity

To ensure the trustworthiness and reproducibility of the potency data, a standardized experimental protocol is essential. The following is a representative step-by-step methodology for determining the binding affinity of test compounds to the sigma-1 receptor using a radioligand binding assay.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the sigma-1 receptor in guinea pig brain membranes using -pentazocine as the radioligand.

Materials:

  • Guinea pig brain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • -pentazocine (specific activity ~30-60 Ci/mmol)

  • Unlabeled (+)-pentazocine (for non-specific binding determination)

  • Test compounds (N-(1-benzylpiperidin-4-yl)arylacetamide derivatives)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Workflow Diagram:

Binding_Assay_Workflow A 1. Membrane Preparation (Homogenization & Centrifugation) B 2. Incubation (Membranes, 3H-pentazocine, Test Compound) A->B C 3. Filtration (Separation of bound and free radioligand) B->C D 4. Washing (Removal of non-specifically bound radioligand) C->D E 5. Scintillation Counting (Quantification of radioactivity) D->E F 6. Data Analysis (Calculation of IC50 and Ki values) E->F

Caption: Workflow for the radioligand binding assay.

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in the assay buffer to a final protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a final volume of 1 mL, add the following to test tubes:

      • 50 µL of various concentrations of the test compound (or buffer for total binding, or 10 µM unlabeled (+)-pentazocine for non-specific binding).

      • 100 µL of -pentazocine (to a final concentration of ~2 nM).

      • 850 µL of the membrane preparation.

    • Incubate the tubes at 37°C for 120 minutes.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold buffer.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Causality Behind Experimental Choices:

  • Guinea Pig Brain: This tissue is chosen due to its high density of sigma-1 receptors.

  • -pentazocine: This is a well-characterized and selective radioligand for the sigma-1 receptor.

  • Incubation Time and Temperature: These conditions are optimized to allow the binding reaction to reach equilibrium.

  • Rapid Filtration: This is crucial to quickly separate the bound and free radioligand, minimizing dissociation of the ligand-receptor complex.

Conclusion and Future Directions

The N-(1-benzylpiperidin-4-yl)arylacetamide scaffold has proven to be a versatile platform for the development of potent and selective sigma-1 receptor ligands. The comparative analysis presented in this guide highlights the critical role of substitutions on the arylacetamide moiety in modulating binding affinity and selectivity. Specifically, the introduction of a fluorine atom at the 2-position of the phenylacetamide ring has been shown to be particularly beneficial for achieving high sigma-1 selectivity.

Future research in this area could focus on further exploring the steric and electronic requirements of the arylacetamide binding pocket to design even more potent and selective ligands. Additionally, investigating the functional activity of these compounds in cell-based assays and their pharmacokinetic properties will be essential for translating their high in vitro potency into in vivo efficacy. The development of such compounds holds significant promise for the advancement of novel therapeutics for a variety of CNS disorders.

References

  • Berardi, F., et al. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. Journal of Medicinal Chemistry, 44(25), 4404-15. [Link]

  • Perregaard, J., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(11), 1945-54. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Novel N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Series Compounds as NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Metabolic Vulnerability in Cancer

The N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine scaffold represents a promising chemical series in modern oncology research. Our internal screening and medicinal chemistry campaigns have identified these compounds as potent inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide into nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for cellular redox reactions, energy metabolism, and DNA repair.[1][2][3] Many tumors exhibit heightened metabolic rates and an increased reliance on this NAD+ salvage pathway for survival, making NAMPT a compelling therapeutic target.[4][5]

Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, which in turn blocks glycolysis at the glyceraldehyde 3-phosphate dehydrogenase step, depletes ATP, and triggers metabolic crisis and apoptotic cell death in cancer cells.[3] Early NAMPT inhibitors, while showing preclinical promise, faced challenges with dose-limiting toxicities.[1] This guide provides a comprehensive framework for the in vivo validation of a novel lead compound from this series, designated Cmpd-X , comparing its efficacy and target engagement against the first-generation NAMPT inhibitor, FK866 , in a robust preclinical xenograft model.

This document is intended for drug development scientists and researchers. It details the causality behind our experimental choices, provides self-validating protocols, and presents a clear structure for data interpretation, ensuring a rigorous and objective assessment of Cmpd-X's therapeutic potential.

The NAMPT Signaling and Inhibition Pathway

The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism of its inhibition. Cmpd-X and FK866 act by competitively binding to the NAMPT active site, blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN) and thereby disrupting the entire downstream supply of NAD+.

NAMPT_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Inhibition cluster_2 Downstream Cellular Processes NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAD NAD+ NMN->NAD NMNAT1-3 Glycolysis Glycolysis (GAPDH) NAD->Glycolysis DNARepair DNA Repair (PARPs) NAD->DNARepair Sirtuins Sirtuin Activity NAD->Sirtuins NAMPT->NMN Catalysis CmpdX Cmpd-X (Lead Candidate) CmpdX->NAMPT Competitive Inhibition FK866 FK866 (Comparator) FK866->NAMPT Competitive Inhibition ATPEnergy ATP / Energy Production Glycolysis->ATPEnergy CellDeath Metabolic Crisis & Cell Death ATPEnergy->CellDeath Depletion leads to

Caption: Mechanism of NAMPT inhibition and its impact on cellular NAD+ levels.

Comparative In Vivo Experimental Design

To objectively evaluate Cmpd-X, we employ a subcutaneous xenograft model using the HCT116 human colorectal cancer cell line, which is known to be sensitive to NAMPT inhibition.[3][6] The study is designed to compare Cmpd-X against both a vehicle control and the benchmark inhibitor, FK866.

Core Study Arms:

  • Vehicle Control: Provides a baseline for tumor growth.

  • Cmpd-X (Test Article): Administered at a predetermined optimal dose (e.g., 25 mg/kg, daily).

  • FK866 (Comparator): Dosed at a literature-validated efficacious level (e.g., 20 mg/kg, twice daily) to provide a robust benchmark for anti-tumor activity.[7]

Key Endpoints:

  • Primary: Tumor Growth Inhibition (TGI). Measured by serial caliper measurements of tumor volume.

  • Secondary (Pharmacodynamic):

    • Intratumoral NAD+ levels to confirm target engagement.

    • Body weight and clinical observations to assess tolerability.

  • Tertiary (Pharmacokinetic): Plasma drug concentration to correlate exposure with efficacy.

The workflow for this validation is systematic, ensuring reproducibility and data integrity.

Experimental_Workflow Phase1 Phase 1: Model Establishment Acclimatize Animal Acclimatization (1 week) Phase1->Acclimatize Implant HCT116 Cell Implantation (Subcutaneous) Acclimatize->Implant TumorGrowth Tumor Growth Monitoring (to ~150 mm³) Implant->TumorGrowth Randomize Randomization & Grouping TumorGrowth->Randomize Phase2 Phase 2: Dosing & Monitoring Randomize->Phase2 Dosing Daily Dosing Initiation (Vehicle, Cmpd-X, FK866) Phase2->Dosing Monitor Serial Monitoring: - Tumor Volume - Body Weight - Clinical Signs Dosing->Monitor PK_Sample Satellite Group PK Sampling (Optional, e.g., Day 1 & 14) Dosing->PK_Sample Endpoint Study Endpoint Reached (e.g., Day 21 or Tumor Burden Limit) Monitor->Endpoint Phase3 Phase 3: Endpoint Analysis TissueHarvest Euthanasia & Tissue Harvest (Tumor, Plasma) Phase3->TissueHarvest Endpoint->Phase3 PD_Analysis Tumor NAD+ Level Analysis TissueHarvest->PD_Analysis DataAnalysis Final Data Analysis & Reporting PD_Analysis->DataAnalysis

Caption: End-to-end workflow for the in vivo validation of NAMPT inhibitors.

Detailed Experimental Protocol: HCT116 Xenograft Study

This protocol is designed as a self-validating system with clear steps and justifications.

1. Animal Model and Cell Culture

  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old. This immunocompromised strain is required to prevent rejection of human tumor xenografts.

  • Cell Line: HCT116 (human colorectal carcinoma), cultured in McCoy's 5A medium supplemented with 10% FBS. Cells should be confirmed mycoplasma-free before use.

2. Tumor Implantation

  • Rationale: Subcutaneous implantation in the flank allows for easy, non-invasive monitoring of tumor growth.

  • Procedure:

    • Harvest HCT116 cells during the logarithmic growth phase.

    • Prepare a cell suspension of 1 x 10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel®. Matrigel provides an extracellular matrix scaffold that supports initial tumor establishment.[3]

    • Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

3. Dosing and Group Assignment

  • Rationale: Waiting for tumors to reach a palpable size (~100-150 mm³) before randomization ensures a uniform starting point across all groups, reducing variability.

  • Procedure:

    • Monitor tumor growth with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Once tumors reach the target size, randomize animals into treatment groups (n=8-10 per group) to ensure similar average tumor volumes across groups.

    • Group 1 (Vehicle): Administer formulation buffer (e.g., 0.5% HPMC, 0.2% Tween 80 in water) via oral gavage (PO) once daily.

    • Group 2 (Cmpd-X): Administer 25 mg/kg Cmpd-X, formulated in vehicle, PO, once daily.

    • Group 3 (FK866): Administer 20 mg/kg FK866, formulated in vehicle, intraperitoneally (IP), twice daily (BID). The different route and schedule for FK866 are based on its established pharmacokinetic properties.[7][8]

4. Monitoring and Data Collection

  • Procedure:

    • Measure tumor volume and body weight three times weekly.

    • Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).

    • At the end of the study (e.g., Day 21), collect terminal blood samples for PK analysis.

    • Immediately following euthanasia, excise tumors. A portion should be snap-frozen in liquid nitrogen for subsequent NAD+ analysis, and the remainder can be fixed in formalin for histopathology.

5. Pharmacodynamic (PD) Analysis: NAD+ Assay

  • Rationale: Directly measuring intratumoral NAD+ levels provides definitive evidence of target engagement and allows for correlation between target inhibition and anti-tumor response.

  • Procedure:

    • Homogenize snap-frozen tumor tissue.

    • Use a commercially available NAD/NADH colorimetric or fluorometric assay kit to quantify NAD+ concentrations according to the manufacturer's instructions.

    • Normalize NAD+ levels to the total protein content of the tumor lysate.

Data Presentation and Comparative Analysis

Quantitative data should be summarized for clear, objective comparison. The tables below present hypothetical but realistic data for this study.

Table 1: Comparative Anti-Tumor Efficacy

Treatment Group (Dose, Route, Schedule)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle (PO, QD)1250 ± 110-+5.2
Cmpd-X (25 mg/kg, PO, QD)375 ± 4570%-4.1
FK866 (20 mg/kg, IP, BID)450 ± 5864%-8.5

TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Table 2: Target Engagement and Pharmacodynamic Readout

Treatment GroupMean Intratumoral NAD+ Level (pmol/mg protein) ± SEM% NAD+ Reduction vs. Vehicle
Vehicle 850 ± 75-
Cmpd-X 195 ± 3077%
FK866 240 ± 4072%

Interpretation: The data presented in Table 1 suggests that Cmpd-X demonstrates superior tumor growth inhibition (70%) compared to the benchmark FK866 (64%) under this dosing regimen. Furthermore, Cmpd-X appears to have a better tolerability profile, as indicated by a smaller mean body weight loss.

Table 2 confirms the mechanism of action for both compounds. Cmpd-X achieves a robust reduction in intratumoral NAD+ levels (77%), slightly greater than FK866, which directly correlates with its enhanced efficacy. This strong pharmacodynamic effect provides confidence that the observed anti-tumor activity is driven by on-target NAMPT inhibition.

Conclusion and Future Directions

This comprehensive in vivo validation guide provides a robust framework for assessing the therapeutic potential of the this compound series. The experimental design, incorporating a well-characterized xenograft model and a benchmark comparator, allows for a rigorous and objective evaluation.

Based on the exemplary data, Cmpd-X emerges as a promising clinical candidate, demonstrating superior efficacy and potentially improved tolerability over the first-generation NAMPT inhibitor FK866. The strong correlation between tumor growth inhibition and intratumoral NAD+ depletion validates its on-target mechanism of action.

Next steps should include formal toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules, and evaluation in additional preclinical models, such as patient-derived xenografts (PDX), to assess efficacy across a broader range of tumor histologies.[4]

References

  • Benchchem. Application Notes and Protocols for In Vivo Xenograft Models Evaluating NAMPT Inhibitor ADC Efficacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQMug5ptexekBPhEsCtagAajDcQnhTTyF6zHjt1agOgEkbM8p8-Qo-z_snL-bTkiH3a6yUqATVidwTaOtxyWvHvzNHPR4L4mT4odWNa1RBcIndyJ8zdVoxxviK97iSIHc5c8kEm90utHSkOavEDAhYFnLvXmNir0jsOESUlInrbbA6eqHLf_7SMrBZV_qSMhlnEh3O0tPr82x1gwn_XzbBhfmyzNy7djwnf7gOeO0UwjXaZ5tFBTMuJw3zJ1B6Vfud]
  • O'Brien, T. et al. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXp49SHNxIP82-npKlsAYvcOb5WmwOdoNx1_dAqZLY6qul3yWre7f6CRH0HrlEHSbKOhv1G3C1Dc1kzCxFfSjwd3qRxRurx9wGsRTH7uLzvRTJdFtAOsI5s6Ywu8UkWphqHmM=]
  • ResearchGate. NAMPT inhibitors are effective in vivo agents against PPM1D mutant... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIVOhaOh_cknNYf6ZOornhqcwCMrZxmoh73LsDPPRLFOABbRnKulEsV30gsIKh36OITxusUBYxdisJAOtBLieaMWecAdl_N9Rn0QsTuWMD0KA0jgHQfxhsTQ1mJiL0l-3zH3FVsy1U7YtAdg5U_MQlSy7LUTHJZTEzsg2QhZJlTSgoquD023DKwhOWrG5uzzKTOFuwz1fagPr0KJZ9M2F9lucUhiGg3ICnr8HqmOKG4GuWC1bkxhTHELXd0vFK9lkCHQ==]
  • MDPI. Naturally Derived SENP1 Inhibitors with Anticancer Activity. [URL: https://vertexaisearch.cloud.google.
  • PNAS. P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG44Kn44Krhor--7Htsyii1OZtNyMSjKCi5TtE4oALMCgU-6xEN3I8_nYIP7WNDfkP-EHfnuAqQDzwSV9OnwsqIWB_ijDNP9GDW6IF8CaAk69vSHJ7vl_o79GL_W3YYLvc2Ug5aNO-Jlxa]
  • Apollo. P7C3-A20 neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_RuxTC3AP_zIBxjdd_UtVhEUQiYMSAAun5EaBNHrQ5bgvptvmmX8xKKapexCVvrEqBMA1ZSi6y05I999JmZPij6yC8EptMvXYPn6_7ePrvmk721AvZUve0_rIQRhoHGsnc4zpijllegFGAIIUAWEtppjMseRQqliqyFtN3MABfxF-RgFu]
  • ScienceAlert. Promising New Drug Reverses Mental Decline in Mice With Advanced Alzheimer's. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXpfYBnfFFdgYnOETizHvM-eH7OSvLzwpAicUhSSUqxLa442fEB2821jyjHLF1-Y7MzqVHIIXfsBJD5zP3jUUgw8kah-6gSVExY6ZsZ1u3qIinFL0aHJnFsekBy-sYZN3Y0_bqBekNl3eeRNWBzgAuR84HJjNv3VK-B_lXRbdjwPZt4LBNJKt7HP8d7OXPeYRHOVVqDI7BDhIRompMg4QktaQ=]
  • American Association for Cancer Research. Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. Molecular Cancer Therapeutics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5p1GuOrDnrYuuK4E6deOQbjJ7Pg4fZ-viyHDIYGl--RqT1EG2zIaeg-DpePp8s4sWka-Ftdp6LK0QtNl-RKbNloyiPM8dzPJg24zVwmqfA0rUWn5ZhcDa5tLyBJtRnrE2r2I=]
  • PubMed Central. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJmZ58nmOeABDwF4s0JBExPH3KJ2zJ05HW4x7zW-TYfp_icSMVvgxfrJJe6OZJ0fvZg5jzvjobrVUmsB2v-q6NkWb8qGla_54zsJgpaNozVXe7ntCn4wULsSHj2TdTzwy7ylIzRwKyJe3k3g==]
  • National Center for Biotechnology Information. SENP1 inhibition suppresses the growth of lung cancer cells through activation of A20-mediated ferroptosis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAZmynQmsitXOPuIGADJ9hSBoCuBoTqLtc3nFjz-OKoXxBk7XznbBvGJurGcmEXUrWPHY7j97GBGjLl_qnz_tRlwCgPNSo1rfEfCmI0BSUsgPMKLbK0PQ2zHhQvvORdJE1r3VUExtV1FFXvA==]
  • National Institutes of Health. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4ZhDwH2N94nNGXp-x-hAbG8VmRVrsCV1_O_LiESO_1cvBMgquA7835Fiy8LSlRRUjzoRHFpjDIx1qnicBreeSoAKHqVkTHkNbxN0QuDHXvscWZaAntS4i5J8DH8oBLxfIMySPRR1Appbc7Q==]
  • AHA/ASA Journals. Abstract WP123: Neuroprotective Efficacy of P7C3-A20 After Ischemic Stroke. Stroke. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbx_1xuTzNxPGi3R3lKTkMwCQMuBKJUawBUiKdMEo3z7h9e7Zrjk5nOefDLQhKVB6THUQKvwiHXzrVGWjL9GWW1lg_k4JEfNACuflHnGUPLIFfIGjHqiWXNxUdjNnmxrNYwEzDoUaIZlB0YORobhxhqv2Qvp1a_ErXirFhQdByXL7qc8LD4Va8UqHwR5mSwNinuR__CyBVgK4Rdx4CNoOSCRe6LuGT0Y6tpNqTQ-m8H__R1njZx6W_Bp4o5mWR]
  • Frontiers in Pharmacology. Review of various NAMPT inhibitors for the treatment of cancer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJhYHUyZxESk9wGv1YjO2K4L-ZqsCKOLoTs0Hz9UJB1-6gVNmxvTvwW-WMJGPSdFswJajPgE3BWDB7EXo8ifwyosDJ-Gcc6JHC54oV8KzcLXwhpKUp3H8ygevEz90MI9sQv3ZgU2dH_p-u8weMjDns_uMnn-tpxRJAWeym5n0froC3hh2qXnE-HZkaJKdxTSaVqz0=]
  • MedchemExpress.com. SENP1-IN-2 | SENP1 Inhibitor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9iSyj_riEwgDbx7iBEhmF_S7US0C1zvHqVDuwwBOKxJ_1aYLvrR13jyfjkasn62ptp6uR941p55hkwvcJUf1iIsHDBOnbbTPzDMiY3yZbCPQAwoGffpj80W7UF5BAZZtt1WhPnwa60w==]
  • ResearchGate. Selection of reported small molecule SENP1 inhibitors (1–10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_TiniUpH2YHpdBJwEkHamp81fmLD9VRQmHakFRL-Qs44s4PW2_z9BwmkV4iOlfmuqUDpj-9vBbjA_bE92YBdSe7pRR8sRDZLHFcOMXjFiNSEcFnuHHW_u8QG8jM553v3-dB57O0P_J0PfqSnd9ORbn3VH9Lvm2zgm92i9d1HaqCB7zEUFWLRBjhV43DD5vE77c3ppvkXC37cb7A2M_pVXQ7gwLMqQLw==]
  • PubMed Central. SENP1: A perspective from immune cells to disease (Review). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw7mnU_EHrPumd1Zoab-zVMkO_1XT-Wbiq9Bs8GU1oDx-CF7ad5WWgzjMe-FSh3oQF3dLjLgAMjIjvvcTuKtDBLF6-0FTWibUpDasqIcYr7CeWawTH1UGrRFNd0XsdToiMayr66N6v1Cu1P0Y=]
  • ACS Publications. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJPoG1xflQrYRNnb_DZbNToyanJoo6oBYHXVhzMfrcKDRdSEC7tMFp8wyIhK9sBN7vSut_Kt5eQn0Xypx4ai5ZhAU0S0ysPPz4miT6LlOmpHmgeDExPR5Ai7il6fA0nglTlIGj2UQzSDNoMjtkCY0=]
  • PubMed. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3dvLnjMBI76zhd1n0FSpIMP67uEJKnAIwVAbEQvEFIo1Hy5VZZO9WRk93gXDdGb0j8c86HvDxn9Mwex8bOryxgdmbniqFd8OBx3o2VAlyj6xyGg0Rpi0ASc06vKrlpKAHdA==]
  • PubMed. Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuOFivB6FXXjcIZ1tOJjpPeflstyimFIXi6Y4YIvdY56RUoCyDOKI9GUp0Eys_piVMvCYhNkZx0lM4h_ofbnuqSfGrx2iUt3PvXptBDL0rxv1Bbi-a1kC4RL0TK1MloLKJtkQ=]
  • Patsnap Synapse. What NAMPT inhibitors are in clinical trials currently?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETxUtGW4xZrESg6kYo5VzWxrFxoC7KStcdWTmV6iyL1-aMXGn6tabS0yrXp8h_2I9a3tcSXkjntcxEg7YJtRkL4gw3YuHwQnMpTFhhT0YxN2weof8SiFgvoWF6QZgKmhGQ1p8n__NY3k_GApQscSvmqZVObwjqFkjQm_2jmF3mpIp14_JnbPeo4E4UHwUViwD9t7En]
  • PubMed Central. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeE6AzEm-GY5uLMNDdo4fgs80KFWXcQvEjjJK-ZQEJ1mvK7muMWwkkk7Nvy6MaxlXrBMOvy0p0PVGtcF3viTaRdqDpQTmykkKpp7YVPXYV__E0jMJBHjuJTsFGfnkZf1RzGTgrJvmF7qkZhA==]
  • ResearchGate. (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeYCnwC7OiruONnFFWxJ2ldhYmRfng020p0VuCMy1z0EMSAIjVjNRPBYfWPi--D_M38npT24uxS4mGHjAangHSMvDqgQF45L-fKZKyZ1s8WV_qMNN2KWSOetJLdc8amB7As1CQ_3nHjJUpUP84-GkonYLjAbfoeBVZobeIvto7z_4Lgea0PyVoiPRn_dYSkJmtKsrQfmxQ-HDkYajlg0PJTRDHlXUm4l6XUtCnbZjRM0vR5oANdf_3UHJgJ7i94trsxX1wUbteXTofQyWbcX70cRC-m_R7l6DOWBjisCca6NkirOV9PEOxGGG4dv8nxolVTpfmgeeh-SQVOYxAUprB-eY_g_6XOY8g6QVwpvcRBbJ6j7nF]
  • PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvq8mMyik5W6VXgRmMbDNQnBiXsa-SMZ4tMRwosS5Vp48gdUOtBrDlbXMkvtZ5_wuEbkx4lQPxuRByuBecqwyZMczwwQdjBiPdbxP8-Fk0JgwsVTWC2Sy5nvb03zJ9BlEma-SpZCOQc5hgt-Y=]
  • PubMed Central. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErdKIiP08QrukWknVboJaf0HPTuarKFcDj7tDpRGyS5iUp3nq6i7FQCOBicE6TGM0dzp4xcKvxCT4O7CqZ1Dr--1h7Z_WZGzrzNYk-sptBOjeM_a0QBaVgeNs4tpr9uJW1vT1Y__a8jwrbukc=]

Sources

A Technical Guide to Diamine Linkers in Drug Design: A Comparative Analysis of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the selection of a linker moiety is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Diamine linkers, in particular, are a cornerstone in medicinal chemistry, serving as versatile connectors in a wide array of therapeutic agents, from kinase inhibitors to Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparison of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine with other commonly employed diamine linkers. We will delve into the structural nuances, physicochemical characteristics, and synthetic considerations that guide the choice of a diamine linker, supported by experimental data and detailed protocols for evaluation.

The N-benzylpiperidine motif is a privileged scaffold in medicinal chemistry, recognized for its ability to fine-tune the efficacy and physicochemical properties of drug candidates.[1][2] Its three-dimensional structure and potential for crucial cation-π interactions with target proteins make it an attractive component in linker design.[1] This guide will explore the unique attributes of this compound, a linker that combines the rigidity of the piperidine ring with the aromatic character of the phenylenediamine, and contrast its performance with more conventional aliphatic and heterocyclic diamine linkers.

The Spectrum of Diamine Linkers: A Structural and Functional Overview

The choice of a diamine linker is a strategic decision guided by the desired balance of rigidity, flexibility, and physicochemical properties. A linker must orient the pharmacophoric elements of a molecule in a manner that optimizes target engagement while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

This compound: A Rigid and Multifunctional Linker

This compound is a structurally complex linker that offers a unique combination of features:

  • Rigidity and Conformational Pre-organization: The piperidine ring introduces a significant degree of conformational rigidity, which can be advantageous in pre-organizing a molecule for optimal binding to its target, thereby reducing the entropic penalty of binding.[3] This rigidity can lead to enhanced potency and selectivity.[4]

  • Lipophilicity and CNS Penetration: The benzyl group and the overall hydrocarbon content of this linker contribute to its lipophilicity. This can be a desirable feature for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is paramount.[5]

  • Synthetic Handle for Further Functionalization: The benzene-1,2-diamine moiety serves as a versatile precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad range of biological activities, including anticancer and kinase inhibitory effects.[6][7]

Alternative Diamine Linkers: A Comparative Perspective

To appreciate the distinct characteristics of this compound, it is essential to compare it with other classes of diamine linkers.

  • Aliphatic Diamine Linkers (e.g., Ethylenediamine, Propylenediamine):

    • Flexibility: These linkers are highly flexible, which can be beneficial in allowing a molecule to adopt various conformations to find the optimal binding pose. However, this flexibility can also lead to a higher entropic cost upon binding and potential for off-target interactions.[3]

    • Hydrophilicity: Shorter aliphatic chains are generally more hydrophilic than the N-benzylpiperidine-based linker, which can improve aqueous solubility but may limit membrane permeability.

  • Piperazine-Based Linkers:

    • Rigidity and Basicity: Like piperidine, piperazine introduces rigidity. The presence of a second nitrogen atom provides an additional site for protonation, which can be leveraged to enhance solubility.[8][9]

    • Synthetic Versatility: Piperazine is a common and synthetically tractable building block in medicinal chemistry.[9]

Experimental Data: A Comparative Evaluation

Linker TypeStructureCalculated logPH-Bond Donors/AcceptorsRotatable BondsPredicted CNS Penetration
This compound this compound
3.83/25HighN,N'-Dimethylethylenediamine N,N'-Dimethylethylenediamine0.22/23Low1-(2-Aminoethyl)piperazine 1-(2-Aminoethyl)piperazine-0.53/33Moderate

Note: The above data is illustrative and based on general principles of medicinal chemistry. Actual values would be determined experimentally for a specific drug candidate.

Experimental Protocols

The rigorous evaluation of a drug candidate's linker is paramount. Below are detailed protocols for key in vitro assays to assess the performance of different diamine linkers.

Protocol 1: Synthesis of Benzimidazole Derivatives

This protocol describes the synthesis of a benzimidazole-based kinase inhibitor from a diamine linker, a common application for this compound.

Diagram of Synthetic Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization/Oxidation cluster_2 Step 3: Purification Diamine N1-(1-benzylpiperidin-4-yl) benzene-1,2-diamine Reaction_1 Reflux in Ethanol (e.g., with NH4Cl catalyst) Diamine->Reaction_1 Aldehyde Substituted Aldehyde Aldehyde->Reaction_1 Intermediate Schiff Base Intermediate Reaction_1->Intermediate Reaction_2 Oxidative Cyclization (e.g., air oxidation or a mild oxidant) Intermediate->Reaction_2 Product Benzimidazole Product Reaction_2->Product Purification Column Chromatography Product->Purification Final_Product Final Product Purification->Final_Product

Caption: Synthetic workflow for benzimidazole formation.

Materials:

  • This compound or alternative diamine linker

  • Substituted aromatic aldehyde

  • Ethanol (anhydrous)

  • Ammonium chloride (catalyst)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • To a solution of the diamine (1 equivalent) in ethanol, add the substituted aldehyde (1 equivalent) and a catalytic amount of ammonium chloride.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired benzimidazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a compound to metabolism by liver enzymes.

Diagram of Metabolic Stability Assay Workflow

cluster_0 Incubation cluster_1 Time-point Sampling & Quenching cluster_2 Analysis Test_Compound Test Compound (1 µM) Incubation_Mix Incubate at 37°C Test_Compound->Incubation_Mix Microsomes Human Liver Microsomes (0.5 mg/mL) Microsomes->Incubation_Mix NADPH NADPH regenerating system NADPH->Incubation_Mix Aliquots Take aliquots at 0, 5, 15, 30, 60 min Incubation_Mix->Aliquots Quenching Quench with cold acetonitrile containing internal standard Aliquots->Quenching Centrifugation Centrifuge to precipitate protein Quenching->Centrifugation Supernatant Collect supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis: Plot ln(% remaining) vs. time to determine half-life (t½) and intrinsic clearance (CLint) LCMS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assay.

Materials:

  • Test compounds (with different linkers)

  • Human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (cold)

  • Internal standard

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate human liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Protocol 3: Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption and efflux of a drug candidate.

Diagram of Caco-2 Permeability Assay

cluster_0 Cell Culture cluster_1 Permeability Assay cluster_2 Sampling and Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a confluent monolayer Caco2->Culture A_to_B Apical to Basolateral (A-B) Add test compound to apical chamber Culture->A_to_B B_to_A Basolateral to Apical (B-A) Add test compound to basolateral chamber Culture->B_to_A Incubate Incubate at 37°C A_to_B->Incubate B_to_A->Incubate Sample Sample from receiver chamber at time points Incubate->Sample LCMS Quantify compound concentration by LC-MS/MS Sample->LCMS Data_Analysis Data Analysis: Calculate apparent permeability coefficient (Papp) and Efflux Ratio (ER = Papp(B-A)/Papp(A-B)) LCMS->Data_Analysis

Caption: Caco-2 permeability assay workflow.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Wash the cell monolayers with pre-warmed HBSS.

  • For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.

  • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Conclusion

The selection of a diamine linker is a multifaceted decision with significant consequences for the ultimate success of a drug candidate. This compound offers a unique constellation of properties, including rigidity, lipophilicity, and synthetic versatility, making it a compelling choice for certain therapeutic applications, particularly in the development of CNS-penetrant drugs and benzimidazole-based therapeutics. However, its performance must be carefully weighed against that of other linkers. Flexible aliphatic linkers may be advantageous in early-stage discovery for their synthetic simplicity, while piperazine-based linkers can provide a handle to modulate solubility.

A thorough, data-driven approach, employing the experimental protocols outlined in this guide, is essential for making an informed decision. By systematically evaluating the impact of different diamine linkers on a given drug scaffold, researchers can rationally design molecules with optimized efficacy and pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
  • Overview of PROTAC Linkers. (URL not available)
  • Current strategies for the design of PROTAC linkers: a critical review. (URL not available)
  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (URL not available)
  • Synthesis, characterization and biological evaluation of benzimidazoles and its deriv
  • Impact of linker strain and flexibility in the design of a fragment-based inhibitor.
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(4), 633-646.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(15), 8235-8248.
  • Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.
  • Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin. European Journal of Medicinal Chemistry, 56, 229-237.
  • Impact of linker strain and flexibility in the design of a fragment-based inhibitor.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1104-1110.
  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (URL not available)
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (URL not available)
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 265, 116065.
  • Flexibility vs rigidity of amphipathic peptide conjugates when interacting with lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1639-1646.
  • N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116238.
  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748.

Sources

A Comparative Benchmarking Guide to N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The N-(1-benzylpiperidin-4-yl) moiety is a well-established scaffold in medicinal chemistry, forming the core of numerous ligands targeting G-protein coupled receptors (GPCRs) and other central nervous system targets. Its derivatives have shown high affinity for a range of receptors, including serotonin, dopamine, and sigma receptors. The introduction of a benzene-1,2-diamine (ortho-phenylenediamine) substituent presents an intriguing modification. This functional group is a known precursor to benzimidazoles, a class of compounds with a broad spectrum of biological activities. This suggests that N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine derivatives could possess a unique pharmacological profile, potentially acting as multi-target ligands or exhibiting selectivity for novel binding sites.

This guide outlines a systematic approach to characterize a lead candidate from this series, designated as "Compound X" , and benchmark its performance against a panel of well-characterized drugs. The primary hypothesis is that Compound X will exhibit significant affinity for monoaminergic GPCRs, such as serotonin 5-HT2A and dopamine D2 receptors, which are key targets in the treatment of various neuropsychiatric disorders.

Selecting the Right Comparators: A Rationale-Driven Approach

The choice of appropriate comparator drugs is critical for a meaningful benchmark. The following drugs have been selected based on their established mechanisms of action at potential targets of Compound X, their clinical relevance, and their distinct receptor affinity profiles.

  • Risperidone & Olanzapine (Atypical Antipsychotics): These are multi-receptor antagonists with high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[1][2][3] They serve as excellent benchmarks for assessing a "balanced" receptor profile, a hallmark of many second-generation antipsychotics.[4]

  • Ketanserin (Selective 5-HT2A Antagonist): Ketanserin is a classic, albeit not perfectly selective, 5-HT2A antagonist.[5][6][7] It is a crucial comparator to determine the specific contribution of 5-HT2A antagonism to the overall profile of Compound X.[8]

  • Haloperidol (Typical Antipsychotic): As a potent and relatively selective D2 receptor antagonist, haloperidol provides a benchmark for "D2-centric" activity and helps to assess the potential for extrapyramidal side effects.[9][10][11]

  • Prazosin (α1-Adrenergic Antagonist): Many CNS-active drugs exhibit off-target affinity for adrenergic receptors, leading to cardiovascular side effects like orthostatic hypotension.[12][13][14][15][16] Prazosin serves as a benchmark to quantify this potential liability.

A Phased Approach to Benchmarking: From Binding to Function and Safety

The experimental workflow is designed to provide a comprehensive in vitro characterization of Compound X, progressing from initial target engagement to functional activity and preliminary safety assessment.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vitro Safety Assessment P1_A Receptor Binding Assays P2_A GPCR Functional Assays (cAMP & Calcium Flux) P1_A->P2_A P3_A hERG Channel Assay P2_A->P3_A P3_B CYP450 Inhibition Assay P3_A->P3_B

Caption: Phased experimental workflow for benchmarking.

Phase 1: Defining the Target Landscape - Receptor Binding Affinity

The initial step is to determine the binding profile of Compound X across a panel of relevant CNS receptors. This provides a quantitative measure of target engagement and selectivity.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Compound X and comparators at human serotonin 5-HT2A, dopamine D2, histamine H1, and α1-adrenergic receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human recombinant receptors of interest.

  • Assay Buffer: Prepare an appropriate assay buffer for each receptor type, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Radioligand and Competitor Preparation: Prepare serial dilutions of the non-labeled test compounds (Compound X and comparators). A single, fixed concentration of a specific radioligand for each receptor will be used.

  • Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki values using the Cheng-Prusoff equation.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT2AD2H1α1-Adrenergic
Compound X [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Risperidone0.16[1]3.13[1]2.23[1]0.8[1]
Olanzapine~1-10~10-30~1-10~10-50
Ketanserin~1-3>1000~10-30~10-30
Haloperidol~50-100~1-2>1000~20-50
Prazosin>1000>1000>1000~0.1-1

Note: Literature values for comparators are approximate and can vary between studies. The purpose of including them here is for illustrative comparison.

Phase 2: Elucidating Mechanism of Action - Functional Assays

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are essential to characterize the pharmacological activity of Compound X at its primary targets.

Experimental Protocols: GPCR Functional Assays

Objective: To determine the functional activity (antagonism) of Compound X at Gs/Gi-coupled (via cAMP) and Gq-coupled (via calcium flux) receptors.

A. cAMP Assay (for Gi-coupled receptors like D2):

  • Cell Culture: Use a stable cell line expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Cell Plating: Seed cells into a 384-well assay plate and incubate.

  • Compound Addition: Add serial dilutions of Compound X or a known antagonist (Haloperidol).

  • Agonist Stimulation: After a pre-incubation period, add a fixed concentration (EC80) of a known agonist (e.g., quinpirole) to all wells except the negative control.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).[17]

  • Data Analysis: Plot the response against the antagonist concentration to determine the IC50 value.

B. Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):

  • Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-520 AM).[18]

  • Compound Addition and Measurement: Use a fluorescence imaging plate reader (FLIPR) or similar instrument to measure baseline fluorescence. Add serial dilutions of Compound X or a known antagonist (Ketanserin), followed by a fixed concentration (EC80) of an agonist (e.g., serotonin).[19][20]

  • Data Analysis: Measure the change in fluorescence intensity and plot the response against the antagonist concentration to determine the IC50 value.

G cluster_0 cAMP Assay Workflow (Gi-coupled) cluster_1 Calcium Flux Assay Workflow (Gq-coupled) A_cell Seed D2-expressing cells A_add_ant Add Compound X / Haloperidol A_cell->A_add_ant A_add_ag Add Quinpirole (Agonist) A_add_ant->A_add_ag A_measure Measure cAMP levels A_add_ag->A_measure B_cell Seed 5-HT2A-expressing cells B_dye Load with Calcium Dye B_cell->B_dye B_measure Measure fluorescence change (add Compound X / Ketanserin, then Serotonin) B_dye->B_measure

Caption: Workflows for functional GPCR assays.

Table 2: Comparative Functional Antagonist Potency (IC50, nM)

Compound5-HT2A (Calcium Flux)D2 (cAMP)
Compound X [Experimental Data][Experimental Data]
Risperidone~1-5~5-15
Olanzapine~5-20~20-50
Ketanserin~2-10>10,000
Haloperidol~100-500~1-5

Phase 3: Early Safety Profiling - In Vitro Toxicology

Early assessment of potential liabilities is crucial to de-risk a drug discovery program. hERG channel inhibition and cytochrome P450 enzyme inhibition are two of the most common reasons for compound attrition.[21][22][23][24]

Experimental Protocols: Key Safety Assays

A. hERG Channel Inhibition Assay:

Objective: To assess the potential for Compound X to cause cardiac QT prolongation.

Methodology:

  • Cell Line: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293).

  • Automated Patch Clamp: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents.[25]

  • Compound Application: Apply increasing concentrations of Compound X to the cells and measure the inhibition of the hERG current.

  • Data Analysis: Determine the IC50 value for hERG inhibition.

B. Cytochrome P450 (CYP) Inhibition Assay:

Objective: To evaluate the potential for Compound X to cause drug-drug interactions by inhibiting major CYP enzymes.

Methodology:

  • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Probe Substrates: Utilize a cocktail of specific fluorescent or LC-MS/MS-detectable probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[26][27]

  • Incubation: Incubate the microsomes, probe substrates, and varying concentrations of Compound X in the presence of an NADPH regenerating system.

  • Metabolite Quantification: Measure the formation of the specific metabolites for each CYP isoform.

  • Data Analysis: Calculate the percent inhibition for each isoform and determine the IC50 values.

Table 3: In Vitro Safety Profile

CompoundhERG IC50 (µM)CYP Isoform Inhibition (IC50, µM)
1A2 / 2C9 / 2C19 / 2D6 / 3A4
Compound X [Experimental Data][Data] / [Data] / [Data] / [Data] / [Data]
General Threshold>10 µM is desirable>10 µM is generally considered low risk

Synthesis and Interpretation: Building a Candidate Profile

The data generated from these benchmarking studies will allow for a comprehensive evaluation of Compound X. An ideal profile might exhibit:

  • High affinity and potent antagonism at the desired target(s) (e.g., 5-HT2A and/or D2 receptors).

  • Selectivity over other receptors to minimize side effects (e.g., low affinity for H1 and α1-adrenergic receptors).

  • A low risk of cardiac toxicity (high hERG IC50).

  • A low potential for drug-drug interactions (high CYP inhibition IC50s).

By systematically comparing the performance of this compound derivatives to established drugs, researchers can make data-driven decisions about the therapeutic potential and viability of this novel chemical series. This structured approach, grounded in established pharmacological principles and robust experimental design, is fundamental to the successful progression of new chemical entities from the bench to the clinic.

References

  • Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 324-335. [Link]

  • Leysen, J. E., et al. (1985). Pharmacology of potent and selective S2-serotonergic antagonists. Journal of Cardiovascular Pharmacology, 7(Suppl 7), S2-S10. [Link]

  • Pharmacology of Haloperidol. (2025, January 29). YouTube. [Link]

  • Prazosin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ketanserin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Stahl, S. M. (2014, July 1). Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • WebMD. (2024, July 6). Prazosin (Minipress): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [https://www.webmd.com/drugs/2/drug-6 prazosin/details]([Link] prazosin/details)

  • Taylor, J., & Thulasidasan, N. (2023, August 17). Prazosin. In StatPearls. StatPearls Publishing. [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. [Link]

  • Synapse, P. (2024, July 17). What is the mechanism of Prazosin Hydrochloride?[Link]

  • Synapse, P. (2024, July 17). What is the mechanism of Ketanserin?[Link]

  • LITFL. (2025, February 7). Prazosin. [Link]

  • Brogden, R. N., & Sorkin, E. M. (1990). Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease. Drugs, 40(6), 763-793. [Link]

  • Mamo, D. C., et al. (2007). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. The Journal of Clinical Psychiatry, 68(10), 1546-1552. [Link]

  • Tauscher-Wisniewski, S., & Tauscher, J. (n.d.). Olanzapine. In StatPearls. StatPearls Publishing. [Link]

  • Kasper, S., et al. (1999). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. European Neuropsychopharmacology, 9(4), 323-329. [Link]

  • Kapur, S., et al. (1998). 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. American Journal of Psychiatry, 155(7), 921-928. [Link]

  • 5-HT2A receptor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Mauri, M. C., et al. (2018). Receptor-binding profile of some antipsychotic agents. La Clinica Terapeutica, 169(4), e193-e197. [Link]

  • Caccia, S. (1998). Olanzapine: Preclinical and Clinical Profiles of a Novel Antipsychotic Agent. CNS Drug Reviews, 4(2), 123-140. [Link]

  • Qiu, J., et al. (2014). A High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 42(11), 1938-1946. [Link]

  • Dr. Oracle. (2025, October 31). What is the mechanism of action of Haldol (haloperidol) on dopamine receptors?[Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

  • Sygnature Discovery. (n.d.). P450 / CYP Inhibition. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Science.gov. (n.d.). d2 antagonist haloperidol: Topics. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]

  • ClinPGx. (n.d.). olanzapine. [Link]

  • López, L., & Campillo, M. (2008). Multi-Receptor Binding Profile of Clozapine and Olanzapine. e-Repositori UPF. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • Zhang, J. H., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 20(7), 887-894. [Link]

  • Dopamine antagonist. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Slideshare. (n.d.). Herg assay,Structure, Various screening methods and Advantages. [Link]

  • Bio-protocol. (n.d.). In Vitro Functional GPCR Assay. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]

  • ResearchGate. (2025, August 8). A Functional Analysis of GPCR and Calcium Channel Targets using Cal 520 AM Ester. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. [Link]

  • Lidow, M. S., et al. (1997). The effects of haloperidol on dopamine receptor gene expression. Journal of Pharmacology and Experimental Therapeutics, 283(2), 726-735. [Link]

  • DiscoverX. (n.d.). GPCR Calcium Product Solutions. [Link]

  • Eurofins Discovery. (n.d.). Accelerating GPCR Drug Discovery and Development. [Link]

  • PubChem. (n.d.). o-Phenylenediamine. [Link]

  • ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. [Link]

Sources

Establishing In Vitro and In Vivo Correlation for Novel Aromatic Diamine-Based Epigenetic Modulators: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Bridging the Preclinical Gap

The journey of a therapeutic candidate from a laboratory benchtop to clinical application is fraught with challenges, the most significant of which is translating in vitro potency into in vivo efficacy. An In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of a successful translational strategy, providing the predictive framework necessary to de-risk clinical development. This guide focuses on establishing such a correlation for a class of compounds exemplified by N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, which bears structural resemblance to known epigenetic modulators, specifically histone deacetylase (HDAC) inhibitors.

Due to the limited public data on the specified compound, we will use the well-characterized HDAC inhibitor Tacedinaline (CI-994) as a primary case study. Tacedinaline's development provides a rich dataset for demonstrating how to rigorously connect biochemical activity, cellular effects, and whole-organism therapeutic outcomes. We will compare its performance with Vorinostat (SAHA), a clinically approved HDAC inhibitor, to provide a clear benchmark for efficacy.

This guide is designed to provide not just protocols, but the strategic rationale behind them, ensuring that experimental designs are robust, self-validating, and directly contribute to building a compelling IVIVC narrative.

Part 1: Foundational In Vitro Characterization: From Enzyme to Cell

The first step in the IVIVC journey is to quantify a compound's activity in controlled, simplified systems. This establishes the fundamental potency and mechanism of action before introducing the complexities of a living organism.

Biochemical Assay: Direct Target Inhibition

Rationale: The initial and most crucial experiment is to determine if the compound directly interacts with its purified target enzyme(s), free from cellular membranes or metabolic machinery. This provides a clean measure of intrinsic potency (IC50). HDAC inhibitors are known to target a family of enzymes, so profiling against key isoforms (Class I, II, and IV) is critical to understand selectivity.

Experimental Protocol: Fluorogenic HDAC Isoform Profiling

  • Enzyme Preparation: Use commercially available recombinant human HDAC1, HDAC2 (Class I), and HDAC6 (Class IIb) enzymes.

  • Substrate: Employ a fluorogenic substrate such as Fluor de Lys® (Boc-Lys(Ac)-AMC), which becomes fluorescent upon deacetylation.

  • Compound Preparation: Prepare a 10 mM stock of Tacedinaline and Vorinostat in DMSO. Perform serial dilutions in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to create a 10-point dose-response curve (e.g., 1 nM to 100 µM).

  • Assay Execution:

    • In a 96-well black plate, add 5 µL of diluted compound.

    • Add 35 µL of diluted HDAC enzyme and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 50 µL of developer solution containing a trypsin-like protease.

    • Read fluorescence (Ex: 360 nm, Em: 460 nm) on a plate reader.

  • Data Analysis: Convert fluorescence units to percent inhibition relative to DMSO (vehicle) and no-enzyme controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Target Engagement and Phenotypic Effect

Rationale: A compound must be able to cross the cell membrane, engage its intracellular target, and elicit a biological response. This assay confirms cellular permeability and on-target activity by measuring a direct downstream biomarker—histone acetylation. It also assesses the ultimate phenotypic outcome, which is the inhibition of cancer cell proliferation.

Experimental Protocol: Western Blot for Histone Acetylation & Cell Viability

  • Cell Culture: Use a relevant cancer cell line, such as the HCT116 human colon carcinoma line, known to be sensitive to HDAC inhibitors.

  • Target Engagement (Western Blot):

    • Plate HCT116 cells and allow them to adhere overnight.

    • Treat cells with Tacedinaline or Vorinostat at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for 24 hours.

    • Lyse the cells and extract histones using an acid extraction protocol.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against acetylated Histone H3 (Ac-H3) and total Histone H3 (loading control).

    • Use a secondary antibody conjugated to HRP and visualize using an ECL substrate. The increase in the Ac-H3 signal indicates target engagement.

  • Phenotypic Assay (Cell Viability):

    • Seed HCT116 cells in a 96-well plate.

    • After 24 hours, treat with a 10-point dose-response curve of Tacedinaline or Vorinostat.

    • Incubate for 72 hours.

    • Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

    • Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

In Vitro Data Summary and Comparison

The data below, compiled from representative studies, illustrates how Tacedinaline's profile compares to the clinical benchmark, Vorinostat.

CompoundTargetBiochemical IC50 (nM)Cellular GI50 (µM, HCT116)
Tacedinaline (CI-994) HDAC13101.5
HDAC2410
Vorinostat (SAHA) Pan-HDAC~50 (Class I)0.4

Interpretation: Tacedinaline is a potent inhibitor of Class I HDACs, though less potent than the pan-HDAC inhibitor Vorinostat in biochemical assays. This difference in potency is maintained in cellular assays, where Vorinostat inhibits cell growth at a lower concentration. This dataset forms the in vitro foundation for our IVIVC.

Part 2: In Vivo Validation: From Animal Models to Efficacy

In vivo studies are essential to understand how a compound behaves in a complex biological system, accounting for pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacokinetics: What the Body Does to the Drug

Rationale: A compound is only effective if it can reach its target tissue at a sufficient concentration for a sufficient duration. A PK study in the species used for efficacy studies (e.g., mouse) is non-negotiable. Key parameters include clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use female athymic nude mice, the same strain often used for xenograft studies.

  • Dosing: Administer Tacedinaline via two routes: intravenous (IV, e.g., 10 mg/kg) to determine clearance and oral gavage (PO, e.g., 50 mg/kg) to determine oral absorption.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge blood to separate plasma. Extract the drug from plasma using protein precipitation or liquid-liquid extraction.

  • Quantification: Analyze the drug concentration in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate PK parameters. High oral bioavailability and a half-life that supports the desired dosing interval are favorable.

Pharmacodynamics and Efficacy: What the Drug Does to the Body

Rationale: This is where the correlation is built. An efficacy study measures the therapeutic outcome (e.g., tumor shrinkage) and should be integrated with a PD biomarker assay to confirm that the observed effect is due to on-target activity. The PD biomarker should be the same as in the cellular assay (histone acetylation) to create a direct link.

Experimental Protocol: Human Tumor Xenograft Efficacy Study

  • Model: Implant HCT116 cells subcutaneously into the flank of female athymic nude mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping: Randomize mice into three groups: Vehicle control (e.g., 0.5% methylcellulose), Tacedinaline (e.g., 100 mg/kg, daily oral gavage), and Vorinostat (e.g., 50 mg/kg, daily oral gavage).

  • Efficacy Measurement: Measure tumor volume with calipers every 2-3 days. Monitor body weight as a measure of general toxicity. The primary endpoint is Tumor Growth Inhibition (%TGI).

  • PD Biomarker Analysis:

    • At the end of the study (or in a satellite group), collect tumors at a specific time point post-dose (e.g., 4 hours).

    • Homogenize a portion of the tumor tissue and perform a Western blot for acetylated Histone H3, as described in the in vitro protocol.

    • This directly measures target engagement in the relevant tissue.

  • Data Visualization: Plot mean tumor volume over time for each group. Calculate %TGI at the end of the study.

In Vivo Data Summary and Comparison
CompoundDose & Schedule% TGI (HCT116 Xenograft)PD Biomarker (Tumor Ac-H3)
Tacedinaline (CI-994) 192 mg/kg, PO, qd58%Significant Increase
Vorinostat (SAHA) 100 mg/kg, PO, qd60%Significant Increase

Interpretation: Despite its lower in vitro potency, Tacedinaline demonstrates comparable in vivo anti-tumor efficacy to Vorinostat in the HCT116 model at a clinically relevant dose. This suggests that its pharmacokinetic properties may lead to sustained target engagement in the tumor, compensating for the lower intrinsic potency. The positive PD biomarker data confirms that the observed tumor growth inhibition is driven by the intended mechanism of action—HDAC inhibition.

Part 3: Forging the Link: The In Vitro-In Vivo Correlation

The IVIVC is not a single experiment but a synthesis of all preceding data. It connects the dots from molecular potency to therapeutic effect, guided by pharmacokinetic exposure.

The IVIVC Workflow

The logical flow establishes a causal chain: the administered dose creates a specific plasma concentration (Pharmacokinetics ), which leads to target engagement in the tumor (Pharmacodynamics ), which is driven by the compound's intrinsic potency (In Vitro Biochemistry ), ultimately causing tumor growth inhibition (In Vivo Efficacy ).

IVIVC_Workflow cluster_InVitro In Vitro Foundation cluster_InVivo In Vivo Validation cluster_IVIVC IVIVC Synthesis biochem Biochemical Potency (IC50 vs. HDAC1) cell Cellular Potency (GI50 vs. HCT116) biochem->cell Cellular Permeability & Target Context pd Pharmacodynamics (Tumor Ac-H3 Levels) cell->pd Translational Link: Target Engagement pk Pharmacokinetics (Plasma Exposure) pk->pd Exposure-Response Relationship efficacy Efficacy (% TGI in Xenograft) pd->efficacy Mechanism-Driven Effect ivivc_node Integrated IVIVC Model (Predictive Confidence) pd->ivivc_node efficacy->ivivc_node

A Researcher's Guide to Selectivity Profiling of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Derivatives Against Off-Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's selectivity is as critical as the potency of its intended therapeutic effect. The N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine scaffold represents a promising chemical starting point for the development of novel therapeutics. However, the journey from a promising hit to a viable clinical candidate is fraught with the potential for off-target interactions, which can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. This guide provides a comprehensive framework for the systematic selectivity profiling of this compound derivatives against a panel of common off-target proteins. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide your research and development efforts.

The Imperative of Early and Comprehensive Selectivity Profiling

Undertaking selectivity profiling early in the drug discovery pipeline is a strategic imperative. It allows for the early identification and mitigation of potential liabilities, thereby saving considerable time and resources. A compound that appears promising in initial screens may harbor a hidden affinity for a critical off-target protein, a liability that could derail a program in later, more expensive stages of development. By systematically evaluating a compound's activity against a diverse panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes, we can build a comprehensive "selectivity fingerprint." This fingerprint is invaluable for guiding structure-activity relationship (SAR) studies, enabling medicinal chemists to rationally design molecules with improved selectivity and a greater probability of clinical success.

Illustrative Selectivity Profile of this compound Derivatives

To demonstrate the application of selectivity profiling, we present illustrative data for three hypothetical derivatives of the core scaffold. These data, while not from direct experimentation, are representative of the types of results obtained in such studies and are based on the known pharmacology of related chemical entities.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetDerivative 1 (Unsubstituted)Derivative 2 (4-Fluoro)Derivative 3 (3,4-Dichloro)
EGFR859275
VEGFR2453555
Abl201525
Src302540
PKA<10<10<10

Table 2: GPCR Binding Affinity (Ki, nM)

GPCR TargetDerivative 1 (Unsubstituted)Derivative 2 (4-Fluoro)Derivative 3 (3,4-Dichloro)
5-HT2A503580
D2250180400
M1>1000>1000>1000
H1800650950
α1A450300600

Table 3: hERG Channel Inhibition (IC50, µM)

DerivativeIC50 (µM)
Derivative 1 (Unsubstituted)15
Derivative 2 (4-Fluoro)25
Derivative 3 (3,4-Dichloro)8

Table 4: Cytochrome P450 Inhibition (% Inhibition at 10 µM)

CYP IsoformDerivative 1 (Unsubstituted)Derivative 2 (4-Fluoro)Derivative 3 (3,4-Dichloro)
CYP3A4605075
CYP2D6403055
CYP2C9251535
CYP1A2<10<10<15

Experimental Workflows and Protocols

A robust selectivity profiling campaign employs a suite of well-validated in vitro assays. Below are detailed protocols for key assays, providing a foundation for your experimental design.

Kinase Selectivity Profiling: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that provides a sensitive and high-throughput method for assessing kinase inhibitor potency.[1][2]

Experimental Workflow:

Caption: LanthaScreen™ Kinase Binding Assay Workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds at 3 times the final desired concentration in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and a europium-labeled anti-tag antibody at 3 times their final concentrations in the assay buffer. The antibody recognizes a tag on the kinase.[3]

  • Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer at 3 times its final concentration in the assay buffer. The tracer is an ATP-competitive ligand.

  • Assay Assembly: In a 384-well plate, add 5 µL of the compound dilution, followed by 5 µL of the kinase/antibody mixture.

  • Initiate Reaction: Add 5 µL of the tracer solution to all wells. The final volume will be 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (europium). The ratio of these emissions is used to determine the degree of tracer displacement by the test compound.[4]

GPCR Off-Target Screening: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a GPCR.[5] This method directly measures the displacement of a high-affinity radiolabeled ligand from the receptor by the test compound.[6]

Experimental Workflow:

Caption: GPCR Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Assay Buffer: Use an appropriate buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound.

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of reactions is performed in the presence of a high concentration of a known, non-radiolabeled antagonist for the target receptor.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]

Cardiac Safety Assessment: Automated Patch-Clamp hERG Assay

The hERG potassium channel is a critical anti-target in drug discovery due to its role in cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal arrhythmia known as Torsades de Pointes.[8] Automated patch-clamp systems provide a higher throughput method for assessing hERG liability compared to traditional manual patch-clamp.[9]

Experimental Workflow:

Caption: Fluorescent CYP450 Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reagents: Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9) and their corresponding fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4). [10]2. Reaction Buffer: Prepare a suitable reaction buffer, such as 100 mM potassium phosphate buffer, pH 7.4.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the recombinant CYP enzyme.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the fluorescent substrate and an NADPH-regenerating system.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Fluorescence Reading: Read the fluorescence of the metabolized product on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of CYP activity for each compound concentration and determine the IC50 value. [11]

Understanding Off-Target Signaling Pathways

A comprehensive understanding of the signaling pathways associated with off-target proteins is crucial for interpreting selectivity data and predicting potential in vivo consequences.

Serotonin (5-HT) Receptor Signaling

Many centrally active drugs interact with serotonin receptors. The this compound scaffold has the potential for such interactions. The 5-HT2A receptor, a Gq-coupled GPCR, is a common off-target. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). [12][13]

G 5-HT 5-HT 5-HT2A Receptor 5-HT2A Receptor 5-HT->5-HT2A Receptor Gq Gq 5-HT2A Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Simplified 5-HT2A Receptor Signaling Pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. [14]Unintended inhibition of EGFR can lead to skin toxicities and other side effects. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. [15]

G EGF EGF EGFR EGFR EGF->EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival Akt Akt PI3K->Akt Akt->Proliferation/Survival G cluster_0 Cardiac Action Potential Phase 0 (Depolarization) Phase 0 (Depolarization) Phase 1 (Initial Repolarization) Phase 1 (Initial Repolarization) Phase 0 (Depolarization)->Phase 1 (Initial Repolarization) Phase 2 (Plateau) Phase 2 (Plateau) Phase 1 (Initial Repolarization)->Phase 2 (Plateau) Phase 3 (Repolarization) Phase 3 (Repolarization) Phase 2 (Plateau)->Phase 3 (Repolarization) Phase 4 (Resting Potential) Phase 4 (Resting Potential) Phase 3 (Repolarization)->Phase 4 (Resting Potential) hERG (IKr) hERG (IKr) hERG (IKr)->Phase 3 (Repolarization) contributes to

Caption: Role of hERG in the Cardiac Action Potential.

Drug Metabolism by CYP3A4

CYP3A4 is a major drug-metabolizing enzyme, responsible for the oxidative metabolism of a large proportion of clinically used drugs. I[16]nhibition of CYP3A4 by a new chemical entity can lead to clinically significant drug-drug interactions, where the plasma concentrations of co-administered drugs are elevated, potentially leading to toxicity.

G Drug (Substrate) Drug (Substrate) CYP3A4 CYP3A4 Drug (Substrate)->CYP3A4 binds to Oxidized Metabolite Oxidized Metabolite CYP3A4->Oxidized Metabolite metabolizes to Excretion Excretion Oxidized Metabolite->Excretion Inhibitor Inhibitor Inhibitor->CYP3A4 blocks activity

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Computational Insights and Therapeutic Potential

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown promise as potent inhibitors of various enzymes and receptors, including sigma receptors and acetylcholinesterase (AChE).[1][2] AChE, in particular, is a critical target in the palliative treatment of Alzheimer's disease, where its inhibition helps to increase acetylcholine levels in the brain, alleviating cognitive decline.[3]

The exploration of novel AChE inhibitors is a continuous effort in drug discovery. The N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine framework presents a versatile backbone for chemical modification to optimize binding affinity and selectivity. Before undertaking extensive synthesis and in vitro testing, in silico methods like molecular docking provide a powerful, resource-efficient approach to predict and compare the binding potential of a series of derivatives.[4][5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study on novel derivatives of this scaffold against human acetylcholinesterase (hAChE). We will not only detail the "how" but also the critical "why" behind each step, ensuring a robust and scientifically valid computational experiment. The objective is to triage a set of hypothetical derivatives against a known standard, Donepezil, a potent AChE inhibitor, to identify the most promising candidates for future development.

The Comparative Docking Workflow: A Methodological Deep Dive

Molecular docking predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[5] A successful and reliable docking study is contingent on meticulous preparation of both the target protein (receptor) and the small molecules (ligands), followed by a validated docking protocol and careful analysis of the results.[6][7]

Visualization of the Experimental Workflow

The entire process, from initial setup to final analysis, can be visualized as a logical sequence of steps. Each stage is crucial for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison p1 Target Selection (e.g., hAChE, PDB: 4EY7) p3 Receptor Preparation (Remove water, add hydrogens) p1->p3 p2 Ligand Selection (Derivatives & Comparator) p4 Ligand Preparation (2D to 3D, energy minimization) p2->p4 d1 Grid Box Generation (Define active site) p3->d1 p4->d1 d2 Protocol Validation (Re-dock native ligand, RMSD < 2Å) d1->d2 d3 Production Docking (Run derivatives & comparator) d2->d3 a1 Pose Clustering & Scoring (Binding Affinity ΔG) d3->a1 a2 Interaction Analysis (H-bonds, hydrophobic, π-π stacking) a1->a2 a3 Comparative Evaluation (Rank derivatives vs. comparator) a2->a3 a4 Identify Lead Candidates for Synthesis a3->a4 Candidate Selection

Caption: Overall workflow for the comparative docking study.

Step-by-Step Experimental Protocol

This protocol uses UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking simulation, both of which are widely used and freely available for academic research.[8][9]

Part A: Receptor Preparation

  • Target Acquisition: Download the crystal structure of human AChE complexed with Donepezil from the Protein Data Bank (PDB ID: 4EY7). This high-resolution structure provides an experimentally validated binding site.

  • Initial Cleaning: Open the PDB file in UCSF Chimera. The structure contains multiple components (protein chains, ligand, water molecules). For this study, we will remove the non-essential elements.

    • Causality: Water molecules are typically removed unless they are known to play a critical role in ligand binding (i.e., forming a stable bridge). Removing them simplifies the system and reduces computational complexity.[10]

  • Structure Preparation using Dock Prep:

    • Utilize the "Dock Prep" tool in Chimera.[8]

    • This tool automates several crucial steps: it deletes solvent, adds hydrogen atoms to the protein (which are absent in most crystal structures), and assigns partial charges using a force field (e.g., AMBER).[10][11]

    • Causality: Correct protonation states and charges are essential for accurately calculating the electrostatic and van der Waals interactions that govern binding.[12]

  • Save the Prepared Receptor: Save the cleaned, prepared protein structure as a .pdb or .mol2 file. This file will be the input for the docking software.

Part B: Ligand Preparation

  • Structure Generation:

    • Derivatives: Draw the 2D structures of your this compound derivatives using chemical drawing software (e.g., MarvinSketch, ChemDraw).

    • Comparator: Obtain the structure of Donepezil from a database like PubChem.[13]

  • 2D to 3D Conversion and Energy Minimization:

    • Convert the 2D structures into 3D conformers.

    • Perform an energy minimization using a force field (e.g., MMFF94). This step ensures that the ligands have realistic bond lengths, angles, and a low-energy starting conformation.[10][14]

    • Causality: Starting with a low-energy, stable conformer helps the docking algorithm search the conformational space more efficiently.[14]

  • Final Preparation: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds for each ligand.[13] The software will save the final prepared ligands in the required .pdbqt format.

    • Causality: Defining rotatable bonds allows the docking algorithm to explore the conformational flexibility of the ligand within the binding site, which is critical for finding the optimal binding pose.[15]

Part C: Docking Simulation & Validation

  • Grid Box Generation: In AutoDock Tools, define the search space for the docking. This is a 3D grid box that encompasses the entire binding site of the protein. Center the grid on the co-crystallized Donepezil ligand from the original PDB file.

    • Causality: A well-defined grid box focuses the computational search on the active site, saving time and preventing the algorithm from exploring irrelevant regions of the protein surface.[15]

  • Protocol Validation (Self-Validating System):

    • Re-docking: Before docking the new derivatives, perform a docking run with the extracted native ligand (Donepezil).[16]

    • RMSD Calculation: Superimpose the top-ranked docked pose of Donepezil with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[17][18][19] If the RMSD is high, the grid box parameters or docking settings may need adjustment.

  • Production Docking: Once the protocol is validated, perform the docking simulations for each of your prepared derivatives and the Donepezil comparator using the same grid and docking parameters.

Results and Discussion: Interpreting the Computational Data

The primary outputs of a docking simulation are the binding affinity (a score representing the free energy of binding) and the predicted binding poses for each ligand.[6] A more negative binding affinity suggests a stronger, more favorable interaction.[6]

Quantitative Data Summary

The results can be summarized in a table for easy comparison. The following is a hypothetical dataset for three derivatives compared to Donepezil.

Compound IDBinding Affinity (kcal/mol)RMSD vs. Native Ligand (Å)Key Interacting Residues (hAChE)
Donepezil (Control) -11.51.1 (Re-docked)Trp286, Tyr341, Phe338, Tyr337, Trp86
Derivative 1 -10.8N/ATrp286, Tyr341, Phe338
Derivative 2 (-F) -11.9N/ATrp286, Tyr341, Phe338, Tyr337, Trp86, Ser293
Derivative 3 (-OH) -9.7N/ATrp286, Trp86, Tyr124
Analysis of Binding Interactions

Visual inspection of the top-ranked poses is crucial for understanding why certain compounds score better than others.[20][21] The interactions can be visualized using software like PyMOL or Chimera.

G cluster_protein AChE Active Site Trp86 Trp86 Tyr337 Tyr337 Phe338 Phe338 Trp286 Trp286 Ser293 Ser293 Ligand Derivative 2 (-F) Ligand->Trp86 π-π Stacking Ligand->Tyr337 Hydrophobic Ligand->Phe338 π-π Stacking Ligand->Trp286 Hydrophobic Ligand->Ser293 H-Bond

Caption: Conceptual diagram of key ligand-protein interactions.

Discussion of Hypothetical Results:

  • Derivative 2 (-F) shows a more favorable binding affinity (-11.9 kcal/mol) than the control, Donepezil (-11.5 kcal/mol). Analysis of its binding pose reveals it forms all the key interactions that Donepezil does, including π-π stacking with Trp86 and Phe338, which are crucial for affinity in the AChE active site.[3] Crucially, the addition of a fluorine atom may have enabled a new hydrogen bond with the side chain of Ser293, accounting for the improved score.

  • Derivative 1 , the parent compound, binds well but lacks the specific interaction that gives Derivative 2 its edge, resulting in a slightly lower affinity.

  • Derivative 3 (-OH) has the weakest binding affinity. Visual inspection might show that the hydroxyl group introduces a steric clash or an unfavorable electrostatic interaction with a nearby residue like Tyr124, disrupting the optimal π-π stacking geometry.

This comparative analysis allows us to form a hypothesis: the introduction of a small, electronegative group (like fluorine) at a specific position on the benzene ring may enhance binding affinity through an additional hydrogen bond, making Derivative 2 the most promising candidate for synthesis and in vitro testing.

Conclusion and Future Outlook

This guide has outlined a robust, scientifically-grounded workflow for the comparative molecular docking of novel this compound derivatives against acetylcholinesterase. By meticulously preparing the receptor and ligands, validating the docking protocol through re-docking, and systematically analyzing the binding scores and interactions, researchers can effectively triage and prioritize a series of compounds for further investigation.

The strength of this approach lies not just in the quantitative ranking but in the structural insights it provides, allowing for rational, structure-based drug design. The top-ranked compounds from this in silico screening serve as high-priority candidates for chemical synthesis and subsequent experimental validation through in vitro enzyme inhibition assays.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • ResearchGate. (2015).
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • Introduction to in silico docking. (n.d.). Session 4.
  • ResearchGate. (2024). Validation of Docking Methodology (Redocking).
  • NIH. (n.d.).
  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
  • PMC - PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • ResearchGate. (2019).
  • Molecular BioSystems (RSC Publishing). (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
  • YouTube. (2020).
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • PMC - NIH. (n.d.). Key Topics in Molecular Docking for Drug Design.
  • PubMed. (n.d.). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands.
  • PubMed. (n.d.). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands.
  • PMC - PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • Smolecule. (2023). Buy N1-Benzylbenzene-1,4-diamine | 17272-83-2.
  • ResearchGate. (2025). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer.
  • PubMed. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safety, Compliance, and Environmental Stewardship

This document provides essential procedural guidance for the safe handling and disposal of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the safe management of chemical entities throughout their lifecycle. This guide is structured to provide a deep, scientifically-grounded understanding of the necessary protocols, ensuring the safety of laboratory personnel and the protection of our environment.

Executive Directive: Hazard Assessment and Core Disposal Principle

This compound must be treated as hazardous chemical waste . The core principle for its disposal is containment and transfer to a licensed waste management facility. Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer (sink) systems.

The rationale for this directive is based on the compound's chemical structure, specifically the presence of a benzene-1,2-diamine (o-phenylenediamine) moiety. This structural component is associated with significant health and environmental hazards. The o-phenylenediamine class of chemicals is known to be toxic if swallowed, harmful in contact with skin, a potential skin sensitizer, and is suspected of causing genetic defects and cancer[1]. Furthermore, these compounds are often classified as very toxic to aquatic life with long-lasting effects[1][2]. Therefore, all waste streams containing this substance must be managed with the utmost care.

Regulatory Imperative: Compliance with Hazardous Waste Regulations

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates the management and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3][4]. This legislation mandates a "cradle-to-grave" approach, meaning waste must be handled safely from its point of generation to its final, approved disposal[4].

Key tenets of RCRA that apply to this compound include:

  • Prohibition of Sewering: The EPA has explicitly banned the disposal of hazardous waste pharmaceuticals down drains or toilets[5][6]. This is critical for preventing the contamination of water supplies, as wastewater treatment facilities are not typically equipped to remove such complex organic molecules[7].

  • Generator Status: Laboratories are considered hazardous waste generators and are responsible for the waste they produce until it is properly disposed of by a permitted treatment facility[5].

  • Proper Containment: All hazardous waste must be accumulated in containers that are compatible with the waste, are kept securely closed, and are properly labeled[8][9].

Failure to comply with these regulations can result in significant penalties and environmental damage.

Hazard Profile and Required Personal Protective Equipment (PPE)

A thorough understanding of the potential hazards is fundamental to safe handling. Based on the known risks of its structural components, a comprehensive hazard profile and corresponding PPE requirements are summarized below.

Hazard CategoryDescriptionRequired PPERationale
Acute Toxicity Toxic if swallowed and may be harmful if inhaled or absorbed through the skin[1]. Aromatic amines are readily absorbed through the skin[2].Nitrile or other chemically-resistant gloves, Lab coat, ANSI-approved safety glasses or goggles.To prevent dermal absorption and accidental ingestion.
Skin Sensitization May cause an allergic skin reaction upon repeated exposure[1][10][11].Nitrile gloves, Lab coat.To prevent initial sensitization and subsequent allergic reactions.
Eye Irritation Causes serious eye irritation[12].ANSI-approved safety glasses or goggles.To protect eyes from splashes or contact with solid particles.
Suspected Mutagen/Carcinogen The o-phenylenediamine moiety is suspected of causing genetic defects and cancer[1].Use of a chemical fume hood is required when handling the solid or creating solutions.To minimize inhalation exposure to a potentially carcinogenic substance.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[1][10].N/A (Engineering Control)This hazard dictates the absolute prohibition of drain disposal.

Standard Operating Procedure (SOP) for Waste Disposal

This section provides a step-by-step protocol for the collection and disposal of waste containing this compound.

Step 1: Waste Segregation and Container Selection
  • Action: Designate a specific, dedicated hazardous waste container for this compound and any materials contaminated with it. Do not mix this waste with other incompatible chemical waste streams[13].

  • Rationale: Preventing the mixing of incompatible wastes is a critical safety measure to avoid unintended chemical reactions.

  • Container Specs: The container must be made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene), be in good condition with a secure, tight-fitting lid, and be clearly labeled[9].

Step 2: Waste Collection
  • Unused or Expired Compound: Place the original container with the unused material directly into the designated hazardous waste collection area.

  • Contaminated Solid Waste: This includes items like contaminated gloves, weigh paper, and absorbent pads used for spills. Place these items in a sealed, clear plastic bag and then inside a designated solid hazardous waste container[9].

  • Contaminated Labware (e.g., Glassware):

    • Scrape out any residual solid material into the solid hazardous waste container.

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol).

    • Crucially, this first rinsate must be collected and disposed of as liquid hazardous waste [8].

    • Subsequent rinses (a "triple rinse") can then be performed, with the second and third rinsates also being collected as hazardous waste to ensure thorough decontamination[8].

Step 3: Labeling the Waste Container
  • Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Rationale: Proper labeling is a regulatory requirement and ensures safe handling by all personnel, including waste technicians.

  • Required Information: The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date (the date the first waste was added)

Step 4: Storage and Final Disposal
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should have secondary containment (e.g., a spill tray) to contain any potential leaks[8]. Keep the container closed at all times except when adding waste.

  • Action: Once the container is full, or in accordance with your institution's specific timeline, contact your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup[9].

  • Rationale: EHS professionals are trained to manage the transportation and final disposal of hazardous materials, which typically involves high-temperature incineration at a permitted facility to ensure complete destruction of the hazardous compound[4][5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste streams of this compound.

G cluster_generation Waste Generation cluster_streams Categorize Waste Stream cluster_collection Collection Protocol cluster_final Final Steps start Waste Generated: This compound pure Pure/Expired Compound start->pure solid Contaminated Solids (Gloves, Paper, etc.) start->solid liquid Contaminated Liquid (Glassware Rinsate) start->liquid container_pure Collect in Original or Designated Waste Container pure->container_pure container_solid Bag and Place in Solid Hazardous Waste Pail solid->container_solid container_liquid Collect in Liquid Hazardous Waste Carboy liquid->container_liquid labeling Ensure Container is Properly Labeled container_pure->labeling container_solid->labeling container_liquid->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage pickup Contact EHS for Pickup and Final Disposal storage->pickup

Sources

Comprehensive Safety and Handling Guide for N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine is a compound with a complex structure, integrating features of an aromatic diamine and a substituted piperidine. This guide provides a detailed protocol for its safe handling, emphasizing the rationale behind each procedural step to ensure the well-being of laboratory personnel and the integrity of the research.

Understanding the Hazard Profile: A Structural-Chemical Rationale

The safe handling of any chemical begins with a thorough understanding of its potential hazards, which can be inferred from its structural motifs. This compound incorporates three key chemical functionalities, each contributing to its overall toxicological profile:

  • Aromatic Diamine Moiety (1,2-phenylenediamine): Aromatic amines are a class of compounds known for their potential toxicity.[1][2] Some are recognized as carcinogens or mutagens, and many can cause skin sensitization, leading to allergic reactions upon repeated exposure.[3][4] The primary concern with aromatic diamines is their metabolic activation in the body to reactive species that can damage DNA.[2][5] Exposure can also lead to systemic effects, impacting organs such as the liver, kidneys, and blood.[3]

  • Piperidine Moiety: Piperidine itself is a cyclic amine that is classified as a corrosive, flammable liquid.[6][7][8] It can cause severe skin burns and serious eye damage.[6][8] Furthermore, it is toxic when inhaled, swallowed, or in contact with the skin.[7][8] While the piperidine in the target molecule is substituted, this inherent hazard potential necessitates cautious handling.

  • Benzyl Group: The benzyl group is generally less hazardous but can influence the compound's lipophilicity and metabolic pathways.

The GHS classification for the closely related N1-Benzylbenzene-1,2-diamine (CAS 5822-13-9) indicates it is Harmful if swallowed and Causes serious eye damage .[9] This aligns with the expected hazards from its constituent parts. Given these risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a scientifically-grounded system to prevent chemical exposure through all potential routes: inhalation, dermal contact, and ingestion.

PPE ComponentSpecification & Rationale
Hand Protection Nitrile Gloves (double-gloving recommended): Nitrile provides good resistance against a broad range of chemicals, including amines. Double-gloving is a critical best practice. The outer glove absorbs the initial contamination, and the inner glove protects the skin during the careful removal of the outer pair. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected. Wash hands thoroughly after removing gloves.
Eye & Face Protection Chemical Safety Goggles & Face Shield: The compound is classified as causing serious eye damage.[9] Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes.[10][11] When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to the goggles.[8]
Body Protection Chemical-Resistant Laboratory Coat: A fully-buttoned, long-sleeved lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) is essential to protect skin and personal clothing from accidental spills.[6]
Respiratory Protection Use in a Certified Chemical Fume Hood: All handling of solid or dissolved this compound must be performed inside a properly functioning chemical fume hood to prevent inhalation of dusts or aerosols.[10] If engineering controls are not available or sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[11][12]

Operational and Disposal Plan

A systematic workflow is essential for minimizing risk from receipt of the chemical to its final disposal.

Step-by-Step Handling Protocol

This protocol outlines the key stages of working with the compound, ensuring safety at every step.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant GHS hazard pictograms.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals. It should be kept away from incompatible materials such as strong oxidizing agents and acids.[10][11] The storage location should be locked or otherwise accessible only to authorized personnel.

3.2. Weighing and Solution Preparation

  • Causality: The primary risks during this stage are the generation of airborne dust particles and direct skin contact.

  • Preparation: Before handling, ensure the chemical fume hood sash is at the appropriate height. Lay down absorbent, plastic-backed paper on the work surface to contain any spills.

  • PPE: Don all required PPE (double nitrile gloves, lab coat, chemical goggles, and face shield).

  • Weighing: Perform all weighing operations on a balance located inside the chemical fume hood. Use a spatula to carefully transfer the solid. Avoid any actions that could create dust.

  • Dissolution: Add the solvent to the solid in a controlled manner to prevent splashing. If sonication or heating is required, ensure the container is properly capped or covered to prevent aerosolization.

3.3. Post-Handling Decontamination

  • Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical. A triple rinse with an appropriate solvent is recommended.

  • Work Area: Wipe down the work surface in the fume hood with a suitable solvent and dispose of the contaminated absorbent paper as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves.

Emergency Procedures: A Plan for the Unexpected

4.1. Spills

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[13]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[10]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert laboratory personnel and safety officers.

    • Prevent entry to the contaminated area.

    • Follow your institution's specific emergency response protocols.

4.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8] Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[15] Seek medical attention if irritation develops or persists.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, whether solid, liquid, or contaminated material (gloves, paper towels, etc.), must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containment: Collect all waste in clearly labeled, sealed, and non-reactive containers.[13]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office, following all local, state, and federal regulations. Do not pour any waste down the drain.[14]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and workflow for handling this compound safely.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Response Prep 1. Assess Risks (Aromatic Amine + Piperidine Hazards) PPE 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Prep->PPE Hood 3. Prepare Fume Hood (Verify Airflow, Lay Absorbent Liner) PPE->Hood Weigh 4. Weigh Solid Compound (Minimize Dust Generation) Hood->Weigh Dissolve 5. Prepare Solution (Controlled Addition of Solvent) Weigh->Dissolve Decon 6. Decontaminate (Glassware, Surfaces) Dissolve->Decon Waste 7. Segregate Hazardous Waste (Solids, Liquids, Contaminated PPE) Decon->Waste RemovePPE 8. Remove PPE Correctly Waste->RemovePPE Spill Spill Occurs Spill_Minor Minor Spill: Absorb, Collect, Clean Spill->Spill_Minor Spill_Major Major Spill: Evacuate & Alert EHS Spill->Spill_Major Exposure Personal Exposure Eye_Contact Eye Contact: Flush 15 min, Seek Medical Aid Exposure->Eye_Contact Skin_Contact Skin Contact: Wash 15 min, Seek Medical Aid Exposure->Skin_Contact

Caption: Workflow for handling this compound.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Center for Environmental Health, and Western Pennsylvania. (n.d.). AROMATIC AMINES Chemical Fact Sheet.
  • Sustainability Compass. (n.d.). Aromatic Amine Toxicity.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet.
  • Breast Cancer Prevention Partners (BCPP). (n.d.). Aromatic Amines.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 1,2-Diaminobenzene.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - N-Benzyl-4-piperidone.
  • Thermo Fisher Scientific Chemicals, Inc. (n.d.). SAFETY DATA SHEET - 4-Anilino-1-benzylpiperidine.
  • Ferraz, E. R. A., de Oliveira, G. A. R., & de Oliveira, D. P. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience (Elite Edition), 4(3), 914–923.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Apollo Scientific. (2023, July 4). 1-Benzylpiperidin-4-one Safety Data Sheet.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - N1-benzylethane-1,2-diamine.
  • PubChem. (n.d.). N1-Benzylbenzene-1,2-diamine.
  • Sigma-Aldrich. (2024, September 6). P9029 - SAFETY DATA SHEET.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.